4-(Methylamino)-3-nitrobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 138300. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(methylamino)-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-9-6-3-2-5(8(11)12)4-7(6)10(13)14/h2-4,9H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMLIIWEQBYUKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20300675 | |
| Record name | 4-(methylamino)-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20300675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41263-74-5 | |
| Record name | 4-(Methylamino)-3-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41263-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 41263-74-5 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138300 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(methylamino)-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Methylamino)-3-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.784 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(Methylamino)-3-nitrobenzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3XW4KR39J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physical Properties of 4-(Methylamino)-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylamino)-3-nitrobenzoic acid is a key organic intermediate with the chemical formula C₈H₈N₂O₄.[1][2][3][4][5][6] It serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds and other complex organic molecules.[4][7][8][9] This technical guide provides a comprehensive overview of its core physical properties, supported by experimental methodologies and a logical workflow for its synthesis.
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized in the table below. These properties are fundamental for its application in chemical synthesis and drug design.
| Property | Value | References |
| CAS Number | 41263-74-5 | [1][2][4][5][7][9][10] |
| Molecular Formula | C₈H₈N₂O₄ | [1][2][3][4][5][6] |
| Molecular Weight | 196.16 g/mol | [1][2][3][5][6][7][11] |
| Appearance | Yellow solid/powder/crystal | [1][4][10][11][12][13][14] |
| Melting Point | >300°C; 210-212°C; 230°C | [1][8][11][12] |
| Boiling Point | 393.7 ± 37.0 °C (Predicted) | [1][12][15] |
| Density | 1.472 ± 0.06 g/cm³ (Predicted) | [1][12] |
| pKa | 4.28 ± 0.10 (Predicted) | [1][7][10] |
| Solubility | Soluble in DMSO and Methanol; also reported to be soluble in water and ethanol. | [1][8][10][11] |
Note on Melting Point Discrepancy: The significant variation in the reported melting point may be attributed to differences in the crystalline form of the material or the presence of impurities. Further analysis using a standardized method is recommended for clarification.
Experimental Protocols
Detailed experimental procedures are essential for the accurate determination of the physical properties of this compound. Below are standardized protocols that can be applied.
Melting Point Determination (Capillary Method)
The melting point is determined as a range, from the temperature at which the first drop of liquid appears to the temperature at which the solid is completely liquefied.
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device).
-
Heating: The sample is heated at a steady rate of 1-2 °C per minute, especially when approaching the expected melting point.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first liquid droplet is observed is recorded as the beginning of the melting range.
-
Completion: The temperature at which the last solid crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow (typically 0.5-2 °C).
Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., DMSO, methanol, water) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Quantification: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve prepared with known concentrations of the compound is used for quantification.
pKa Prediction (Computational Method)
The provided pKa value is a prediction based on computational models. These methods typically involve the following steps:
-
Molecular Modeling: The 3D structure of this compound is built and optimized using quantum mechanical methods (e.g., Density Functional Theory - DFT).
-
Solvation Model: A continuum solvation model (e.g., SMD or PCM) is applied to account for the effect of the solvent (water) on the molecule's electronic structure.
-
Thermodynamic Cycle: The Gibbs free energy change of the deprotonation reaction in solution is calculated using a thermodynamic cycle. This involves calculating the free energies of the protonated and deprotonated species in both the gas phase and in solution.
-
pKa Calculation: The pKa is then calculated from the Gibbs free energy of the reaction using the appropriate thermodynamic equations.
Spectroscopic Characterization
While specific spectra are not provided, the following spectroscopic techniques are crucial for the structural elucidation and confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would provide information about the number and chemical environment of the protons in the molecule, including the aromatic protons, the methyl group protons, and the amine proton. ¹³C NMR would show the number of unique carbon atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present, such as the O-H stretch of the carboxylic acid, the N-H stretch of the secondary amine, the C=O stretch of the carboxylic acid, and the symmetric and asymmetric stretches of the nitro group.
-
Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, which can help to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Logical Workflow: Synthesis
A common and industrially relevant method for the synthesis of this compound starts from 4-chlorobenzoic acid.[4][7] The workflow involves two main steps: nitration followed by nucleophilic aromatic substitution.
Caption: Synthesis workflow for this compound.
This guide provides a foundational understanding of the physical properties of this compound for professionals in research and development. The provided protocols and workflow serve as a practical reference for its synthesis and characterization.
References
- 1. nbinno.com [nbinno.com]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 41263-74-5 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Amino-3-nitrobenzoic acid(1588-83-6) 1H NMR spectrum [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. docsity.com [docsity.com]
- 9. 41263-74-5 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 10. guidechem.com [guidechem.com]
- 11. This compound(41263-74-5) 1H NMR spectrum [chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 14. m.youtube.com [m.youtube.com]
- 15. materialneutral.info [materialneutral.info]
An In-depth Technical Guide to 4-(Methylamino)-3-nitrobenzoic Acid (CAS 41263-74-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylamino)-3-nitrobenzoic acid is a key organic intermediate with significant applications in the pharmaceutical and chemical industries.[1][2] Its bifunctional nature, featuring a carboxylic acid group, a secondary amine, and a nitro group on an aromatic ring, makes it a versatile building block for the synthesis of a variety of complex molecules.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety information, tailored for professionals in research and development.
Chemical and Physical Properties
This compound is typically a yellow to orange crystalline powder.[1][3][4] The presence of both a polar carboxylic acid group and a nitro group, along with a methylamino group capable of hydrogen bonding, influences its solubility and reactivity.[1][5] It is soluble in solvents like dimethyl sulfoxide (B87167) (DMSO) and methanol.[3][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 41263-74-5 | [1][7][8] |
| Molecular Formula | C₈H₈N₂O₄ | [5][7][8] |
| Molecular Weight | 196.16 g/mol | [1][8][9][10] |
| Appearance | Yellow to orange crystalline powder/solid | [1][2][3][4] |
| Melting Point | >300 °C | [8][9] |
| Boiling Point (Predicted) | 393.7 ± 37.0 °C | [8][9] |
| Density (Predicted) | 1.472 ± 0.06 g/cm³ | [8] |
| pKa (Predicted) | 4.28 ± 0.10 | [1][11] |
| Solubility | Soluble in DMSO, Methanol, Water, Ethanol | [3][6] |
| InChI Key | KSMLIIWEQBYUKA-UHFFFAOYSA-N | [1][4][10] |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Spectrum Type | Key Features and Predicted Ranges | Reference(s) |
| ¹H NMR | Carboxylic Acid (O-H): Variable, often >10 ppmAromatic (Ar-H): 7.0 - 9.0 ppmMethylamino (N-H): Broad signalMethyl (CH₃): Singlet | [2] |
| ¹³C NMR | Carbonyl (C=O): 160 - 185 ppmAromatic (Ar-C): 100 - 150 ppmMethyl (CH₃): Aliphatic region | [2] |
| FTIR | N-H Stretch: Around 3400 cm⁻¹O-H Stretch (Carboxylic Acid): Broad, 2500-3300 cm⁻¹C=O Stretch (Carboxylic Acid): Around 1700 cm⁻¹NO₂ Stretch (asymmetric): 1520-1560 cm⁻¹NO₂ Stretch (symmetric): 1345-1385 cm⁻¹ | [2] |
| Mass Spectrometry | Molecular Ion (M⁺): Expected at m/z corresponding to the molecular weight (196.16).Key fragmentation patterns would involve the loss of COOH and NO₂ groups. | [2] |
Synthesis and Experimental Protocols
The most common and industrially applied synthesis of this compound starts from 4-chlorobenzoic acid.[1][2][7] This involves a two-step process: nitration followed by nucleophilic aromatic substitution. An alternative route begins with the nitration of 4-methylaminobenzoic acid.[3]
Synthesis from 4-Chlorobenzoic Acid
This is a widely used industrial method.[1][2][7]
Experimental Protocol:
-
In a reaction flask, dissolve 4-chlorobenzoic acid in concentrated sulfuric acid.[2][7]
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, while maintaining the temperature below 15°C.[7]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Pour the reaction mixture over crushed ice to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to obtain 4-chloro-3-nitrobenzoic acid.
Experimental Protocol:
-
Suspend 4-chloro-3-nitrobenzoic acid (1.49 mol) in a 25-30% aqueous solution of methylamine (B109427) (836 mL).[1]
-
Heat the mixture to reflux. A clear solution should be obtained.[1][4]
-
Maintain the reflux for 2-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4][12]
-
Cool the reaction mixture to room temperature.
-
Adjust the pH to approximately 2-5 with an acid such as 2M aqueous sulfuric acid or acetic acid to precipitate the product.[1][4][12]
-
Wash the filter cake with water and then with ethanol.[1]
-
The crude product can be further purified by recrystallization from ethanol.[1]
-
Dry the purified this compound under vacuum at 60 °C.[1] A yield of 95-97% with a purity of >99% can be expected.[1]
Synthesis Workflow Diagram
Caption: Synthesis of this compound from 4-Chlorobenzoic Acid.
Applications in Drug Development and Research
This compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[13]
-
Antihypertensive Drugs: It is a key building block for angiotensin II receptor blockers like Candesartan and Irbesartan, which are used to treat high blood pressure and heart failure.[3][7]
-
Anticoagulants: It is a vital intermediate in the synthesis of Dabigatran (B194492), a direct thrombin inhibitor used to prevent blood clots.[1][13]
-
Anti-inflammatory Drugs: The compound is also utilized in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) such as Diclofenac and Naproxen.[3][7]
-
Other Research Applications: It serves as a precursor for N-methyl-4-(methylamino)-3-nitrobenzamide, which is used to synthesize various pharmaceuticals, including triazole derivatives for diabetes and hypertension, and benzimidazole (B57391) analogs for immune disorders.[1][14] It is also used in material science for developing new materials.[13]
Logical Relationship in Dabigatran Synthesis
Caption: Role of this compound in the synthesis of Dabigatran.
Safety and Handling
This compound is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]
Table 3: Safety and Handling Precautions
| Aspect | Recommendation | Reference(s) |
| Personal Protective Equipment (PPE) | Wear tightly fitting safety goggles, impervious clothing, and suitable gloves. Use a full-face respirator if exposure limits are exceeded. | [15][16][17] |
| Handling | Handle in a well-ventilated place. Avoid contact with skin and eyes and the formation of dust and aerosols. Use non-sparking tools. | [15] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, light, and strong acids. | [3][8][15] |
| First Aid (Eyes) | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [17] |
| First Aid (Skin) | Wash off with soap and plenty of water. Consult a physician. | [17] |
| First Aid (Ingestion) | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately. | [16][17] |
| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. | [17] |
Conclusion
This compound is a compound of significant interest in organic synthesis, particularly for the development of pharmaceuticals. Its well-established synthetic routes and versatile reactivity make it an indispensable intermediate. This guide has provided a detailed overview of its properties, synthesis, applications, and safety, drawing from available scientific literature and chemical data to support researchers and drug development professionals in their work.
References
- 1. Dabigatran etexilate and related substances, processes and compositions, and use of the substances as reference standards and markers - Eureka | Patsnap [eureka.patsnap.com]
- 2. This compound | 41263-74-5 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. guidechem.com [guidechem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. benchchem.com [benchchem.com]
- 8. WO2015124764A1 - Synthesis process of dabigatran etexilate mesylate, intermediates of the process and novel polymorph of dabigatran etexilate - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. patents.justia.com [patents.justia.com]
- 11. This compound | C8H8N2O4 | CID 283475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. 4-Amino-3-nitrobenzoic acid(1588-83-6) 1H NMR spectrum [chemicalbook.com]
- 14. This compound(41263-74-5) 1H NMR [m.chemicalbook.com]
- 15. US9212166B2 - Process for the preparation of dabigatran etexilate mesylate and polymorphs of intermediates thereof - Google Patents [patents.google.com]
- 16. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 17. rsc.org [rsc.org]
4-(Methylamino)-3-nitrobenzoic acid molecular weight and formula
An In-depth Technical Guide to 4-(Methylamino)-3-nitrobenzoic Acid
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, including its molecular weight and formula. It also details a common experimental protocol for its synthesis and presents a visual workflow of the synthetic process. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Physicochemical Properties
This compound is a versatile organic compound utilized as an intermediate in the synthesis of various pharmaceuticals and dyes.[1] Its key properties are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₄ | [2][3][4][5] |
| Molecular Weight | 196.16 g/mol | [2][3][4] |
| CAS Number | 41263-74-5 | [3][4] |
| Appearance | Light yellow to amber to dark green crystalline powder | [4][6] |
| Purity | >98.0% (HPLC) | [4] |
| IUPAC Name | This compound | [2] |
| Solubility | Soluble in DMSO, Methanol (B129727), Water, and Ethanol (B145695) | [1][6] |
| Storage Temperature | Room Temperature, sealed in dry, dark place | [6] |
Experimental Protocol: Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 3,4-Dinitrobenzoic acid with methylamine (B109427).[3] The following protocol is a detailed description of this synthetic route.
Materials:
-
3,4-Dinitrobenzoic acid (10 g, 47.2 mmol)
-
Ethanol (50 mL)
-
Triethylamine (B128534) (TEA, 13 mL)
-
Methylamine (2M solution in methanol, 35 mL, 70 mmol)
-
Water
-
Acetic acid (AcOH)
Procedure:
-
Dissolve 3,4-Dinitrobenzoic acid in ethanol in a suitable reaction vessel.
-
Add triethylamine and a 2M solution of methylamine in methanol to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion of the reaction, concentrate the mixture to remove the solvents.
-
Add water to the resulting residue.
-
Filter the mixture and acidify the filtrate with acetic acid.
-
Collect the precipitated solid by filtration.
-
Dry the solid to obtain 4-methylamino-3-nitrobenzoic acid.
The reported yield for this reaction is approximately 81%.[3]
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
An In-depth Technical Guide on the Solubility of 4-(Methylamino)-3-nitrobenzoic Acid in DMSO
This technical guide provides a comprehensive overview of the solubility of 4-(Methylamino)-3-nitrobenzoic acid in dimethyl sulfoxide (B87167) (DMSO), tailored for researchers, scientists, and professionals in drug development. This document details quantitative solubility data, experimental protocols for solubility determination, and the synthetic pathway of the compound.
Physicochemical Properties and Solubility
This compound is a yellow solid organic compound.[1] It serves as a key intermediate in the synthesis of various pharmaceuticals.[2] An understanding of its solubility is crucial for its application in synthetic chemistry and drug discovery processes.
Quantitative Solubility Data
The solubility of this compound in DMSO has been determined quantitatively. The available data is summarized in the table below.
| Solvent | Solubility | Molar Concentration (mM) | Method | Reference |
| Dimethyl Sulfoxide (DMSO) | 55 mg/mL | 280.38 | Sonication is recommended | [3] |
Experimental Protocol for Solubility Determination
While the specific method for the quantitative data point above is noted as "Sonication is recommended," a general and robust protocol for determining the kinetic solubility of a compound in DMSO is outlined below. This method is widely applicable in drug discovery settings.[3][4]
Principle
This method involves preparing a concentrated stock solution of the compound in DMSO and then serially diluting it in an aqueous buffer to determine the concentration at which precipitation occurs. The solubility is typically assessed by visual inspection or instrumental methods such as nephelometry or UV-Vis spectroscopy.[4]
Materials and Equipment
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microtiter plates (clear bottom)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or turbidity
-
Vortex mixer
-
Sonicator
Procedure
-
Preparation of Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in a known volume of DMSO to prepare a high-concentration stock solution (e.g., 100 mM). Sonication may be used to aid dissolution.[3]
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 1-2 hours) to allow for equilibration and potential precipitation.
-
Observation and Measurement:
-
Visual Inspection: Examine each well for the presence of precipitate against a dark background.
-
Instrumental Analysis: Measure the absorbance or turbidity of each well using a plate reader. A significant increase in signal compared to the blank indicates precipitation.
-
-
Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that remains in solution under these conditions.
Synthesis of this compound
This compound is primarily synthesized through a multi-step process. A common industrial method starts with 4-chlorobenzoic acid.[5][6] The logical workflow for this synthesis is depicted in the following diagram.
Caption: Synthesis workflow of this compound.
Detailed Synthesis Protocol
-
Nitration of 4-chlorobenzoic acid: 4-chlorobenzoic acid is reacted with a mixture of concentrated sulfuric acid and nitric acid. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene (B151609) ring, yielding 3-nitro-4-chlorobenzoic acid.[5]
-
Amination: The resulting 3-nitro-4-chlorobenzoic acid undergoes a nucleophilic aromatic substitution reaction with an aqueous solution of methylamine. The reaction mixture is heated, and upon completion, the pH is adjusted with an acid to precipitate the final product, this compound.[5][6]
Applications in Drug Development
This compound is a valuable building block in the pharmaceutical industry. It serves as a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the anticoagulant dabigatran.[3][7] Its chemical structure allows for further modifications to produce complex molecules with therapeutic properties. The workflow for its utilization in the synthesis of a key intermediate for benzimidazole (B57391) derivatives is illustrated below.
Caption: Synthesis of a key intermediate for benzimidazole analogues.[2]
References
- 1. This compound CAS#: 41263-74-5 [m.chemicalbook.com]
- 2. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. asianpubs.org [asianpubs.org]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Technical Guide to the Physicochemical Properties of 4-(Methylamino)-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(methylamino)-3-nitrobenzoic acid, with a specific focus on its melting point. The document details its chemical properties, outlines a standard experimental protocol for melting point determination, and visualizes key workflows relevant to its synthesis and analysis. This information is intended to support research and development activities in the pharmaceutical and chemical synthesis sectors.
Physicochemical Properties
This compound is a yellow crystalline solid that serves as a crucial intermediate in the synthesis of various pharmaceuticals and dyes.[1][2] It is notably used in the production of antihypertensive drugs like Candesartan and Irbesartan, as well as the anticoagulant Dabigatran.[1][3] A summary of its key physicochemical properties is presented below. There are conflicting reports in the literature regarding its melting point, which are detailed in the table.
| Property | Value | Source(s) |
| CAS Number | 41263-74-5 | [1][4] |
| Molecular Formula | C₈H₈N₂O₄ | [4] |
| Molecular Weight | 196.16 g/mol | [3][5] |
| Appearance | Yellow Solid / Crystalline Powder | [1][2][6] |
| Melting Point | 210-212 °C | [1] |
| >300°C | [7][8] | |
| Boiling Point (Predicted) | 393.7 ± 37.0 °C | [7][8] |
| pKa (Predicted) | 4.28 ± 0.10 | [5] |
| Solubility | Soluble in water, ethanol, and dimethyl sulfoxide (B87167) (DMSO) | [1] |
Experimental Protocol: Melting Point Determination
The determination of a melting point is a fundamental technique for assessing the purity of a crystalline solid.[9] A pure compound typically exhibits a sharp melting point range of 0.5-1.0°C, whereas impurities will depress the melting point and broaden the range.[10][11] The following protocol describes the capillary method for determining the melting point of this compound.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[10][11]
-
Capillary tubes (sealed at one end)[12]
-
This compound sample
-
Mortar and pestle or spatula[12]
-
Thermometer
Procedure:
-
Sample Preparation:
-
Place a small amount of dry this compound on a clean, dry surface.
-
If necessary, finely crush the crystalline solid into a powder using a mortar and pestle or the flat side of a spatula.[12]
-
Dip the open end of a capillary tube into the powdered sample.[13]
-
Gently tap the sealed end of the capillary tube on a hard surface to pack the sample tightly into the bottom of the tube.[13] The packed sample height should be approximately 1-2 cm.[12]
-
-
Apparatus Setup:
-
Melting Point Measurement:
-
Rapid Determination (Optional): To save time, a preliminary rapid heating can be performed to find an approximate melting point.[11]
-
Accurate Determination: For an accurate measurement, begin heating the apparatus at a slow, controlled rate, approximately 1-2°C per minute, especially when approaching the expected melting point.[10][13]
-
Observe the sample closely through the magnifying lens.[10]
-
Record the temperature (t₁) at which the first drop of liquid appears.[12]
-
Continue heating at the slow rate and record the temperature (t₂) at which the entire solid sample has completely melted into a clear liquid.[12]
-
-
Reporting:
Visualized Workflows
The following diagrams illustrate the synthesis pathway for this compound and the general workflow for its melting point determination.
References
- 1. nbinno.com [nbinno.com]
- 2. guidechem.com [guidechem.com]
- 3. apicule.com [apicule.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 41263-74-5 | Benchchem [benchchem.com]
- 6. This compound | 41263-74-5 [sigmaaldrich.com]
- 7. This compound CAS#: 41263-74-5 [m.chemicalbook.com]
- 8. haihangchem.com [haihangchem.com]
- 9. thinksrs.com [thinksrs.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. byjus.com [byjus.com]
- 13. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
Identification and Chemical Properties of C8H8N2O4 Isomers
An In-depth Technical Guide to the Isomers of C8H8N2O4
This technical guide provides a comprehensive overview of the isomers corresponding to the molecular formula C8H8N2O4. It is intended for researchers, scientists, and drug development professionals, offering detailed information on their chemical identity, properties, synthesis protocols, and biological significance.
The molecular formula C8H8N2O4 represents a variety of structural isomers, each with distinct chemical and physical properties. The differentiation between these isomers is critical, particularly in the context of drug development and biological activity, as even minor structural changes can lead to significant differences in pharmacological and toxicological profiles.[1][2][3]
Key isomers identified for C8H8N2O4 include derivatives of ethyldinitrobenzene, dinitroxylene, and other substituted aromatic compounds. A summary of their properties is presented below.
Data Presentation: Physicochemical Properties of C8H8N2O4 Isomers
| IUPAC Name | Synonyms | CAS Number | Molecular Weight ( g/mol ) | PubChem CID |
| 1-Ethyl-2,3-dinitrobenzene | Ethyldinitrobenzene | 31344-57-7 | 196.16 | 3015556[4] |
| 1-Ethyl-2,4-dinitrobenzene | 2,4-Dinitro-1-ethylbenzene | 1204-29-1 | 196.16 | 70999[5][6] |
| 1-Ethyl-3,5-dinitrobenzene | - | - | 196.16 | 18328478[7] |
| 1,3-Dimethyl-2,4-dinitrobenzene | 2,4-Dinitro-m-xylene | 603-02-1 | 196.16 | -[8] |
| 1,3-Dimethyl-2,5-dinitrobenzene | 2,5-Dinitro-m-xylene | 74709-95-8 | 196.16 | 54300001[9] |
| 1,3-Dimethyl-4,6-dinitrobenzene | 4,6-Dinitro-m-xylene | 616-72-8 | 196.16 | -[10] |
| 2-(4-Nitroanilino)acetic acid | N-(4-Nitrophenyl)glycine | 619-91-0 | 196.16 | 12095[11][12] |
| 4-(Methylamino)-3-nitrobenzoic acid | - | 41263-74-5 | 196.16 | -[13] |
| N-(4-Hydroxy-2-nitrophenyl)acetamide | - | - | 196.16 | -[14] |
Experimental Protocols: Synthesis of Key Isomers and Intermediates
Several isomers of C8H8N2O4 serve as crucial intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[13][15] The following sections detail established protocols for their preparation.
Synthesis of this compound
This compound is a valuable intermediate in organic and pharmaceutical synthesis.[13] An industrial production method involves the nitration of 4-chlorobenzoic acid followed by a nucleophilic substitution with methylamine.[13]
Protocol:
-
Nitration: Dissolve 4-chlorobenzoic acid in concentrated sulfuric acid. A nitrating mixture of concentrated sulfuric acid and nitric acid is then used to perform the nitration reaction, yielding 3-nitro-4-chlorobenzoic acid. The reaction solution is subsequently poured into a large volume of ice water to precipitate the product.[13]
-
Amination: The synthesized 3-nitro-4-chlorobenzoic acid is dissolved in a 30% aqueous solution of methylamine. The mixture is heated under reflux until the reaction is complete.[13]
-
Precipitation and Isolation: After the reaction, the pH of the solution is adjusted with an acid to precipitate the final product, this compound. The solid is then collected by filtration.[13]
A generalized workflow for this synthesis is depicted below.
Synthesis of Methyl 3-amino-4-methylbenzoate (Related Intermediate)
While not an isomer of C8H8N2O4, this compound is closely related, and its synthesis illustrates common organic chemistry techniques relevant to this class of molecules. One route involves the esterification of 3-amino-4-methylbenzoic acid.[16][17]
Protocol:
-
Setup: Dissolve 3-amino-4-methylbenzoic acid (1.0 equivalent) in anhydrous methanol (B129727) (approximately 25 mL per gram of acid) in a round-bottom flask.[17]
-
Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add thionyl chloride (2.2 equivalents) dropwise while maintaining the low temperature.[16][17]
-
Reaction: After the addition is complete, remove the ice bath and reflux the mixture for 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[16][17]
-
Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure. Carefully add the residue to ice water.[16]
-
Neutralization and Extraction: Neutralize the solution to a pH of approximately 7.5 with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate.[16]
-
Isolation: Combine the organic phases and dry them over magnesium sulfate. Evaporate the solvent to obtain the product, methyl 3-amino-4-methylbenzoate.[17]
Biological Significance and Signaling Pathways
The biological activity of C8H8N2O4 isomers is a subject of significant interest, particularly in toxicology and pharmacology. Isomerism plays a crucial role, as different isomers of the same compound can exhibit varied efficacy and safety profiles.[2][3] For instance, one enantiomer of a drug may be therapeutically active, while the other could be inactive or even toxic.[18][19]
Toxicological and Pharmacological Relevance
Compounds structurally related to C8H8N2O4 isomers, such as ethylbenzene, have been studied for their biological effects. Ethylbenzene, for example, has been classified as a possible human carcinogen, although the data does not strongly support a genotoxic mechanism of action. Chronic exposure to related alkylbenzenes can induce inflammatory and fibrotic signaling in liver cells.[20]
Furthermore, benzene (B151609) and its metabolites are known to induce hematotoxicity through mechanisms involving oxidative stress.[21] This process often involves the activation of stress-related signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which responds to cellular redox stress from reactive oxygen species (ROS).[21]
Conceptual Framework: Isomerism in Drug Action
The distinct biological effects of isomers can be attributed to the specific three-dimensional interactions between the molecule and its biological target, such as an enzyme or receptor. This concept is fundamental to drug design and development.
This guide has provided a technical overview of the isomers of C8H8N2O4, highlighting their chemical properties, synthesis methods, and the critical role of isomerism in their biological activity. This information serves as a valuable resource for professionals engaged in chemical research and drug development.
References
- 1. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Ethyldinitrobenzene | C8H8N2O4 | CID 3015556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Ethyl-2,4-dinitrobenzene | C8H8N2O4 | CID 70999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. 1-Ethyl-3,5-dinitrobenzene | C8H8N2O4 | CID 18328478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,4-Dinitro-1,3-dimethyl-benzene [webbook.nist.gov]
- 9. 2,5-Dinitro-m-xylene | C8H8N2O4 | CID 54300001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4,6-Dinitro-1,3-dimethyl-benzene [webbook.nist.gov]
- 11. Glycine, N-(4-nitrophenyl)- | C8H8N2O4 | CID 12095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 13. guidechem.com [guidechem.com]
- 14. researchgate.net [researchgate.net]
- 15. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. Methyl 3-amino-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 18. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 19. pioneerpublisher.com [pioneerpublisher.com]
- 20. Ethyltoluenes Regulate Inflammatory and Cell Fibrosis Signaling in the Liver Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification of critical genes associated with oxidative stress pathways in benzene-induced hematotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Structural Analysis of 4-(Methylamino)-3-nitrobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of 4-(methylamino)-3-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals.[1][2][3][4] This document details the physicochemical properties, synthesis, and spectroscopic characterization of the molecule. While crystallographic data for the title compound is not publicly available, a comparative analysis with the structurally similar 4-ethylamino-3-nitrobenzoic acid is presented. Experimental protocols for its synthesis and characterization are also outlined. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the structural features that underpin the utility of this versatile molecule.
Introduction
This compound (Figure 1) is a nitro-substituted benzoic acid derivative featuring a methylamino group.[3] Its chemical structure, possessing a carboxylic acid function, a secondary amine, and a nitro group on an aromatic ring, makes it a valuable building block in organic synthesis.[2] The interplay of these functional groups, with the electron-donating methylamino group and the electron-withdrawing nitro and carboxylic acid groups, governs its reactivity and physicochemical properties. This compound serves as a crucial intermediate in the production of a range of pharmaceuticals, including antihypertensive drugs like Candesartan and Irbesartan, as well as nonsteroidal anti-inflammatory drugs (NSAIDs) such as Diclofenac and Naproxen.[1][5] Furthermore, it finds application as an intermediate in the synthesis of dyes and polymers.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | Reference |
| CAS Number | 41263-74-5 | [1] |
| Molecular Formula | C₈H₈N₂O₄ | [6] |
| Molecular Weight | 196.16 g/mol | [6] |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 210-212 °C | [1] |
| Solubility | Soluble in water, ethanol, and dimethyl sulfoxide (B87167) (DMSO) | [1] |
| pKa (Predicted) | 4.28 ± 0.10 | [2] |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution reaction.[2] A general experimental protocol is described below, followed by a workflow diagram.
Experimental Protocol: Synthesis of this compound
This protocol is based on the prevalent industrial method involving the reaction of 4-chloro-3-nitrobenzoic acid with methylamine (B109427).[2]
Materials:
-
4-chloro-3-nitrobenzoic acid
-
Aqueous methylamine solution (e.g., 30-40%)[7]
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloro-3-nitrobenzoic acid in an aqueous solution of methylamine.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully adjust the pH of the reaction mixture to approximately 3-5 with a suitable acid (e.g., hydrochloric acid or acetic acid) to precipitate the product.[2]
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield this compound as a yellow crystalline solid.[7]
Synthesis Workflow
Structural Analysis
Crystallographic Analysis
As of the latest literature review, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible databases. However, the crystal structure of the closely related derivative, 4-ethylamino-3-nitrobenzoic acid, provides valuable insights into the likely solid-state conformation and intermolecular interactions.
The study of 4-ethylamino-3-nitrobenzoic acid revealed that it crystallizes in the triclinic space group P-1. A key feature of its molecular structure is an intramolecular N-H···O hydrogen bond, which forms a stable six-membered ring motif. In the crystal lattice, molecules are linked into centrosymmetric dimers by intermolecular O-H···O hydrogen bonds between the carboxylic acid groups. These dimers are further stacked, with short O···O contacts between the nitro groups of adjacent molecules contributing to the overall crystal packing.
A summary of the crystallographic data for 4-ethylamino-3-nitrobenzoic acid is presented in Table 2 for comparative purposes.
| Parameter | 4-Ethylamino-3-nitrobenzoic acid |
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 3.9354 (4) |
| b (Å) | 8.4741 (9) |
| c (Å) | 13.8106 (15) |
| α (°) | 89.256 (5) |
| β (°) | 84.730 (4) |
| γ (°) | 82.304 (4) |
| Volume (ų) | 454.49 (8) |
| Z | 2 |
Spectroscopic Analysis
¹H NMR:
-
Aromatic Protons: Three protons on the aromatic ring are expected to appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm). The proton positioned between the nitro and carboxylic acid groups would likely be the most deshielded.
-
Methyl Protons: The protons of the methylamino group will appear as a singlet or a doublet (if coupled to the N-H proton) in the upfield region (typically δ 2.5-3.5 ppm).
-
Amine Proton: The N-H proton of the methylamino group will likely appear as a broad singlet, with its chemical shift being solvent-dependent.
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid group will be observed as a very broad singlet at a significantly downfield chemical shift (typically δ 10-13 ppm).
¹³C NMR:
-
Carbonyl Carbon: The carbon of the carboxylic acid group is expected to have a chemical shift in the range of 165-175 ppm.
-
Aromatic Carbons: The six carbons of the benzene (B151609) ring will resonate in the aromatic region (approximately 110-150 ppm). The carbons directly attached to the electron-withdrawing nitro and carboxylic acid groups will be shifted downfield, while the carbon attached to the electron-donating methylamino group will be shifted upfield.
-
Methyl Carbon: The carbon of the methyl group will appear in the aliphatic region (typically 20-30 ppm).
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. The expected vibrational frequencies are summarized in Table 3.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |
| C=O stretch | 1760-1690 | |
| C-O stretch | 1320-1210 | |
| Nitro Group | Asymmetric N-O stretch | 1550-1475 |
| Symmetric N-O stretch | 1360-1290 | |
| Amine | N-H stretch | 3400-3250 |
| N-H bend | 1650-1580 | |
| Aromatic Ring | C-H stretch | 3100-3000 |
| C=C stretch | 1600-1450 | |
| Alkyl | C-H stretch | 3000-2850 |
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (196.16). Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45). Further fragmentation of the aromatic ring and the substituents would also be observed.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies in the public domain detailing the biological activity or the direct interaction of this compound with specific signaling pathways. Its primary role in the literature is that of a synthetic intermediate for the development of bioactive molecules.[2][8] The diverse therapeutic applications of its derivatives, such as in treating hypertension and inflammation, suggest that the core structure of this compound can be modified to interact with various biological targets.[1]
For instance, the synthesis of novel benzimidazole (B57391) analogues, which have applications in immunological and hematological research, can utilize this compound as a precursor.[2] The general workflow for the utilization of this compound in drug discovery is depicted below.
Conclusion
This compound is a synthetically valuable molecule with a rich chemical scaffold that lends itself to the generation of diverse molecular entities. While a complete crystallographic structural elucidation is yet to be reported, analysis of its spectroscopic data and comparison with closely related structures provide a solid foundation for understanding its chemical behavior. Its established role as a key intermediate in the synthesis of important pharmaceuticals underscores its significance in medicinal chemistry and drug development. Future studies focusing on the direct biological activities of this compound and its derivatives could open new avenues for therapeutic interventions.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 41263-74-5 | Benchchem [benchchem.com]
- 3. 4 Methylamino 3 Nitrobenzoic Acid Manufacturer, Supplier from Vadodara [cleverpathway.com]
- 4. 41263-74-5 | MFCD00464322 | this compound [aaronchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C8H8N2O4 | CID 283475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound | 41263-74-5 [chemicalbook.com]
The Synthesis of Candesartan: A Technical Guide to Key Intermediates
For Researchers, Scientists, and Drug Development Professionals
Candesartan (B1668252), a potent and selective angiotensin II receptor blocker (ARB), is a widely prescribed therapeutic agent for the management of hypertension and heart failure. Its synthesis involves a multi-step process with several key intermediates that are crucial for achieving high yield and purity of the final active pharmaceutical ingredient (API), Candesartan Cilexetil. This technical guide provides an in-depth overview of the core synthetic strategies, focusing on the pivotal intermediates, their formation, and the associated experimental protocols.
Core Synthetic Strategies and Key Intermediates
The industrial synthesis of Candesartan Cilexetil predominantly revolves around the construction of the characteristic benzimidazole (B57391) and biphenyl-tetrazole moieties, followed by the esterification to the cilexetil prodrug form. A central strategy involves the use of protecting groups, particularly the trityl (triphenylmethyl) group, to facilitate selective reactions and minimize side products.
The key intermediates in the most common synthetic routes are:
-
2-Ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (Candesartan) : The active drug molecule.
-
Trityl Candesartan (2-Ethoxy-1-[[2'-(1-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl]-1H-benzimidazole-7-carboxylic acid) : A protected form of Candesartan where the tetrazole nitrogen is protected by a trityl group. This intermediate is crucial for preventing side reactions during subsequent esterification.[1]
-
Trityl Candesartan Cilexetil : The trityl-protected prodrug ester, which is the immediate precursor to the final API.
-
Methyl 2,3-diaminobenzoate : A key building block for the formation of the benzimidazole ring.
-
4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile : The biphenyl (B1667301) component used to introduce the side chain onto the benzimidazole core.
Synthetic Pathway Overview
A generalized synthetic pathway for Candesartan Cilexetil is outlined below. This multi-step process involves the initial synthesis of the benzimidazole core, followed by N-alkylation with the biphenylmethyl moiety, formation of the tetrazole ring, protection of the tetrazole, esterification, and final deprotection.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for the key transformations in the synthesis of Candesartan Cilexetil, along with tabulated quantitative data for yields and reaction conditions.
Synthesis of Trityl Candesartan
The preparation of Trityl Candesartan is a critical step that involves the protection of the tetrazole ring of Candesartan.
Experimental Protocol:
To a solution of Candesartan in a suitable solvent such as dichloromethane, triethylamine (B128534) is added at a controlled temperature of 10-15°C. Subsequently, triphenylchloromethane (trityl chloride) is added in batches, and the reaction mixture is stirred for 3-4 hours at 21-25°C. The reaction is monitored until completion. The product is then isolated by adjusting the pH, separating the organic layer, and crystallizing from a solvent like absolute ethanol.
| Parameter | Value | Reference |
| Starting Material | Candesartan | N/A |
| Reagents | Triethylamine, Triphenylchloromethane, Dichloromethane | N/A |
| Reaction Time | 3-4 hours | N/A |
| Temperature | 10-25°C | N/A |
| Yield | 88.2% | [2] |
| Purity | >97% | N/A |
Synthesis of Trityl Candesartan Cilexetil
This step involves the esterification of Trityl Candesartan to its cilexetil ester form.
Experimental Protocol:
Trityl candesartan is reacted with 1-chloroethyl cyclohexyl carbonate in the presence of a base, such as potassium carbonate, in a solvent like N,N-dimethylacetamide (DMA). The reaction mixture is heated to approximately 60°C for several hours. After completion, the product is isolated.
| Parameter | Value | Reference |
| Starting Material | Trityl Candesartan | N/A |
| Reagents | 1-chloroethyl cyclohexyl carbonate, Potassium carbonate, DMA | [3] |
| Reaction Time | 4 hours | [3] |
| Temperature | 60°C | [3] |
| Yield | 84.8% (example) | [4] |
| Purity | 94.64% (by HPLC, example) | [4] |
Deprotection to Candesartan Cilexetil
The final step is the removal of the trityl protecting group to yield the active pharmaceutical ingredient.
Experimental Protocol:
Trityl candesartan cilexetil is dissolved in a mixture of toluene (B28343) and methanol. The solution is heated to reflux for an extended period (e.g., 2-19 hours). The progress of the deprotection is monitored by a suitable analytical technique like HPLC. Upon completion, the product is isolated through concentration and crystallization.
| Parameter | Value | Reference |
| Starting Material | Trityl Candesartan Cilexetil | N/A |
| Reagents/Solvents | Toluene, Methanol | [4][5] |
| Reaction Time | 2-19 hours | [4][5] |
| Temperature | Reflux | [4][5] |
| Yield | 87-98% | [5][6] |
| Purity | >98.3% | [5] |
Mechanism of Action: Angiotensin II Receptor Blockade
Candesartan exerts its therapeutic effect by blocking the Angiotensin II Type 1 (AT1) receptor. Angiotensin II is a key component of the Renin-Angiotensin-Aldosterone System (RAAS) and a potent vasoconstrictor. By selectively inhibiting the binding of Angiotensin II to the AT1 receptor, Candesartan prevents downstream signaling cascades that lead to vasoconstriction, aldosterone (B195564) release, and sodium retention, ultimately resulting in a reduction in blood pressure.
This technical guide provides a foundational understanding of the key intermediates and synthetic strategies employed in the production of Candesartan Cilexetil. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of pharmaceutical development and manufacturing. Further optimization of these synthetic steps continues to be an active area of research to enhance efficiency, reduce costs, and improve the environmental footprint of Candesartan synthesis..
References
- 1. Angiotensin II signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP3312174A1 - Method for preparing trityl candesartan - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102887890A - Synthesis method of candesartan cilexetil - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
Bifunctional Molecules in Organic Synthesis: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Bifunctional molecules represent a paradigm shift in organic synthesis and drug discovery, moving beyond single-site interactions to orchestrate complex chemical transformations and biological events. By possessing two distinct functional moieties within a single molecular entity, these agents can simultaneously interact with two different reaction partners or biological targets. In synthesis, this translates to powerful catalytic systems that co-activate nucleophiles and electrophiles, leading to exceptional control over reactivity and stereoselectivity.[1][2][3][4] In drug development, this concept has given rise to revolutionary modalities like Proteolysis Targeting Chimeras (PROTACs), which hijack cellular machinery for targeted protein degradation.[5][6][7][8] This guide provides an in-depth exploration of the core principles, mechanisms, and applications of bifunctional molecules, offering detailed experimental insights and quantitative data for the modern researcher.
Core Concepts of Bifunctionality
A bifunctional molecule is broadly defined as a compound containing two distinct functional groups engineered to perform separate, often cooperative, functions.[5] These functions can be catalytic, binding, or a combination thereof. The two moieties are typically connected by a linker, the nature of which—its length, rigidity, and composition—is often critical to the molecule's overall efficacy.[5][6]
There are two primary classifications:
-
Homobifunctional Molecules: Possess two identical reactive groups, used for tasks like cross-linking identical proteins.
-
Heterobifunctional Molecules: Feature two different reactive groups, enabling the linkage of two distinct entities, such as an electrophile and a nucleophile in a catalytic cycle, or a target protein and an E3 ligase in a biological system.[5]
The power of this approach lies in its ability to emulate the efficiency of natural enzymes, which often utilize multiple active sites to precisely orient substrates and facilitate reactions.[1][4]
Bifunctional Molecules in Asymmetric Catalysis
In asymmetric synthesis, bifunctional catalysts have emerged as a frontier of research, enabling reactions with high enantioselectivity and efficiency.[9] These catalysts typically possess both a Lewis acidic site to activate an electrophile and a Lewis basic or Brønsted base site to activate a nucleophile.[1][4] This dual activation dramatically lowers the activation energy of the transition state and provides a highly organized chiral environment.
Thiourea-Based Catalysts
Chiral thiourea (B124793) derivatives are a prominent class of bifunctional organocatalysts. The thiourea moiety acts as a potent hydrogen-bond donor (a mild Lewis acid), activating electrophiles like nitroolefins or imines.[10][11][12] When appended with a basic group, such as a tertiary amine, the catalyst can simultaneously deprotonate a nucleophile (acting as a Brønsted base).[10][13]
Caption: Dual activation by a bifunctional thiourea catalyst.
This synergistic activation has been successfully applied to a wide range of enantioselective reactions, including Michael additions, aza-Henry reactions, and Mannich reactions.[10][13]
Quantitative Data on Bifunctional Catalysis
The efficacy of bifunctional catalysts is demonstrated by the high yields and enantioselectivities achieved. Below is a summary of representative results for the asymmetric Michael addition.
| Catalyst Type | Reaction | Nucleophile | Electrophile | Yield (%) | ee (%) | Reference |
| Thiourea-Amine | Michael Addition | Diethyl Malonate | β-Nitrostyrene | 95 | 93 | [14] |
| Thiourea-Amine | aza-Henry | Nitroalkane | N-Boc Imine | High | High | [10] |
| Amino(thio)urea | aza-Michael | Amine | α,β-Unsaturated Ketone | High | >90 | [15][16] |
| Thiourea-Amino Alcohol | Petasis-type | Alkenylboronic Acid | Quinolinium Salt | High | 97 | [10][13] |
| BINOL-Phosphine Oxide | Strecker Reaction | TMS-CN | Imine | High | High | [4] |
Bifunctional Molecules in Drug Development: PROTACs
Perhaps the most impactful recent application of bifunctionality is in the development of Proteolysis Targeting Chimeras (PROTACs).[6][7] These heterobifunctional molecules are designed to induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[5]
A PROTAC consists of three components:
-
A "warhead" ligand that binds to the target protein (Protein of Interest, POI).
-
An E3 ligase-recruiting ligand (e.g., for Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[6]
-
A flexible linker that connects the two ligands.
By simultaneously binding to the POI and an E3 ubiquitin ligase, the PROTAC forms a ternary complex, bringing the ligase into close proximity with the target.[7] This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for destruction by the 26S proteasome.[5]
Caption: General workflow of targeted protein degradation by a PROTAC.
This technology offers significant advantages over traditional inhibitors, as it can eliminate the entire target protein rather than just blocking an active site, and can do so catalytically.[7][8] This opens up possibilities for targeting proteins previously considered "undruggable".[7][17]
Experimental Protocols
General Protocol for Asymmetric Michael Addition using a Bifunctional Thiourea Catalyst
This protocol is a representative example for the reaction between a 1,3-dicarbonyl compound and a nitroolefin, adapted from procedures found in the literature.[14][15]
Materials:
-
Chiral bifunctional thiourea catalyst (e.g., Takemoto catalyst) (1-10 mol%)
-
1,3-Dicarbonyl compound (1.2 equivalents)
-
Nitroolefin (1.0 equivalent)
-
Anhydrous solvent (e.g., Toluene, CH2Cl2)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the chiral thiourea catalyst.
-
Dissolve the catalyst in the anhydrous solvent.
-
Add the 1,3-dicarbonyl compound to the solution and stir for 5 minutes at the specified reaction temperature (e.g., room temperature, 0 °C, or -20 °C).
-
Add the nitroolefin to the reaction mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction (if necessary) and concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Characterize the product using NMR spectroscopy and mass spectrometry.
-
Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) or a chiral shift reagent in NMR.[18][19]
Caption: A typical experimental workflow for asymmetric organocatalysis.
Conclusion and Future Outlook
Bifunctional molecules have established themselves as indispensable tools in modern organic chemistry and chemical biology. In catalysis, they provide an elegant and powerful strategy for achieving high levels of stereocontrol by mimicking enzymatic principles.[1][4] In drug discovery, modalities like PROTACs are revolutionizing how we approach therapeutic intervention by expanding the druggable proteome.[7][8]
Future research will likely focus on the design of novel bifunctional catalysts with even greater activity and broader substrate scope. The development of multi-functional catalysts, capable of orchestrating more complex tandem or cascade reactions, is also a promising avenue.[20] In the therapeutic realm, the "bifunctional" concept is expanding beyond protein degradation to include other proximity-induced events, such as targeted phosphorylation, dephosphorylation, or glycosylation, opening new frontiers in pharmacology.[8][17] The continued synergy between synthetic innovation and biological application ensures that bifunctional molecules will remain a vibrant and impactful field of scientific inquiry.
References
- 1. Research Portal [scholarscommons.fgcu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bifunctional Asymmetric Catalysis: Cooperative Lewis Acid/Base Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. symeres.com [symeres.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric organocatalytic reactions by bifunctional amine-thioureas - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis of 2-Aryl/Heteroaryl/Styryl Benzothiazoles in the Aqueous Medium under Ultrasound Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharm.or.jp [pharm.or.jp]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. acs.org [acs.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
A Technical Deep Dive into the Research History of Nitrobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrobenzoic acid derivatives, a class of aromatic compounds characterized by a benzene (B151609) ring substituted with a carboxylic acid and one or more nitro groups, have a rich and evolving history in scientific research. Their versatile chemical nature, stemming from the electron-withdrawing properties of the nitro group and the reactivity of the carboxylic acid moiety, has positioned them as crucial building blocks and active pharmacophores in a multitude of scientific disciplines. From their early use as intermediates in the synthesis of dyes and industrial chemicals to their current applications in the development of sophisticated therapeutic agents and advanced materials, the journey of nitrobenzoic acid derivatives mirrors the progression of modern chemistry and pharmacology. This in-depth technical guide explores the core research history of these compounds, presenting key findings, detailed experimental methodologies, and the intricate signaling pathways they modulate.
Physicochemical Properties of Nitrobenzoic Acid Isomers
The position of the nitro group on the benzoic acid ring significantly influences the physicochemical properties of the three main isomers: 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid. These properties are fundamental to their reactivity and biological activity.
| Property | 2-Nitrobenzoic Acid (ortho) | 3-Nitrobenzoic Acid (meta) | 4-Nitrobenzoic Acid (para) |
| Molar Mass ( g/mol ) | 167.12 | 167.12 | 167.12 |
| Melting Point (°C) | 146–148 | 139–141 | 237–242 |
| pKa (in water) | ~2.16 | ~3.47 | ~3.41 |
| Solubility in water | ~6.8–7.8 g/L | ~0.24 g/100 mL (15 °C) | <0.1 g/100 mL (26 °C) |
Historical Perspective and Key Research Milestones
The exploration of nitrobenzoic acid and its derivatives began with foundational organic synthesis. Early research focused on the nitration of benzoic acid and the oxidation of nitrotoluenes to produce the various isomers.[1] These compounds initially served as vital intermediates in the burgeoning dye industry.
A significant turning point in the research trajectory was the discovery of the biological activities of compounds derived from nitrobenzoic acids. For instance, 4-aminobenzoic acid, synthesized from 4-nitrobenzoic acid, became a precursor to the local anesthetic procaine.[1] This marked the entry of nitrobenzoic acid derivatives into the pharmaceutical landscape.
Subsequent decades saw an expansion of their applications into agrochemicals, polymers, and materials science.[2] More recently, research has focused on the direct pharmacological effects of nitrobenzoic acid derivatives and their metal complexes, revealing their potential as antimicrobial and anticancer agents. Furthermore, specific derivatives have been identified as modulators of key cellular signaling pathways, opening new avenues for therapeutic intervention.
Key Research Areas and Applications
Antimicrobial Activity
Nitrobenzoic acid derivatives have demonstrated notable efficacy against a range of microbial pathogens. Their mechanism of action is often attributed to the disruption of cellular processes due to their acidic nature and their ability to interact with microbial enzymes and membranes.
Quantitative Data on Antimicrobial Activity
| Compound/Derivative | Microorganism | Activity (MIC/IC50) | Reference |
| 2-chloro-5-nitrobenzoic acid derivative (Compound 1) | S. aureus, B. subtilis, E. coli, P. aeruginosa | Broad inhibitory profile | [3] |
| 2-chloro-5-nitrobenzoic acid derivative (Compound 2) | Methicillin-resistant Staphylococcus aureus (MRSA) | Selective inhibition comparable to gentamicin | [3] |
| 4-nitro-benzamide derivatives (Compounds 3a and 3a1) | Various bacteria | Most active among synthesized compounds | [4] |
Experimental Protocols
Synthesis of 2-Chloro-5-nitrobenzoic Acid Derivatives [3]
-
Compound 1 (methylethanolammonium salt): A solution of 2-chloro-5-nitrobenzoic acid (2Cl5NBH) in acetone (B3395972) is reacted with a solution of methylethanolamine (MMEA) in acetone. The resulting solution is stirred and allowed to evaporate slowly, yielding yellow crystals of the salt.
-
Compound 2 (potassium coordination polymer): Compound 1 is reacted with potassium iodide in an ethanol/water mixture. The solution is heated, refluxed, and then allowed to cool gradually, leading to the formation of colorless single crystals over time.
Synthesis of 4-nitro-Benzamide Derivatives [4]
Equimolar concentrations of 4-nitrobenzamide (B147303) and various aryl aldehydes are refluxed in methanol (B129727) with a catalytic amount of concentrated sulfuric acid. The solvent is removed, and the residue is worked up with water and extracted with ethyl acetate (B1210297) to yield the Schiff base derivatives.
Anticancer Activity
The potential of nitrobenzoic acid derivatives in oncology has been a significant area of investigation. These compounds and their metal complexes have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Quantitative Data on Anticancer Activity of Copper(II) Nitrobenzoate Complexes [5]
| Complex | Cancer Cell Line | IC50 (µM) |
| [Cu(ncba)₂(phen)] | HeLa | 8.99 |
| A549 | 11.32 | |
| HepG2 | 12.19 | |
| [Cu(ncba)₂(bpy)] | HepG2 | 24.46 |
| HeLa | 35.92 | |
| A549 | 44.85 | |
| (ncba = 4-chloro-3-nitrobenzoate; phen = 1,10-phenanthroline; bpy = 2,2'-bipyridine) |
Experimental Protocols
Evaluation of Anticancer Activity (MTT Assay)
This is a standard colorimetric assay to assess cell viability. Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compound. After a specific incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is converted to formazan (B1609692) by metabolically active cells. The formazan crystals are then dissolved, and the absorbance is measured to determine the percentage of viable cells.
Enzyme Inhibition and Signaling Pathway Modulation
Recent research has unveiled the ability of specific nitrobenzoic acid derivatives to interact with and modulate key cellular signaling pathways, highlighting their potential for targeted therapies.
a) Inhibition of Coenzyme Q Biosynthesis
4-Nitrobenzoate (B1230335) has been identified as a competitive inhibitor of 4-hydroxybenzoate:polyprenyl transferase (Coq2), an enzyme crucial for the biosynthesis of Coenzyme Q (ubiquinone).[6][7] Coenzyme Q is a vital component of the mitochondrial respiratory chain and a lipid-soluble antioxidant.[6] Inhibition of its synthesis can lead to impaired mitochondrial function and increased oxidative stress.[8][9]
Experimental Protocol: Inhibition of Coenzyme Q10 Biosynthesis [8]
Human fibroblasts are cultured in a glucose-free medium supplemented with galactose. The cells are treated with varying concentrations of 4-nitrobenzoate (4-NB). After incubation, cellular Coenzyme Q10 levels are measured, typically by high-performance liquid chromatography (HPLC). The effects on mitochondrial function can be assessed by measuring ATP levels and reactive oxygen species (ROS) production.
b) Modulation of the Keap1-Nrf2 and Heat Shock Response Pathways by Nitro-fatty Acids
While not classic nitrobenzoic acids, nitro-fatty acids, which also contain a nitro group, are potent signaling molecules that activate cytoprotective pathways. They react with nucleophilic cysteine residues on proteins, including Keap1, a key regulator of the Nrf2 transcription factor.[5][10] This leads to the activation of the Keap1-Nrf2 pathway, which upregulates the expression of antioxidant and detoxification genes.[11][12] Additionally, nitro-fatty acids have been shown to activate the heat shock response (HSR), another crucial cellular stress response pathway.[11][13]
Signaling Pathway Diagrams
Conclusion and Future Directions
The history of nitrobenzoic acid derivatives in research is a testament to their enduring importance in chemical and biomedical sciences. From their origins as simple synthetic intermediates, they have evolved into a diverse class of molecules with significant and varied biological activities. The ongoing research into their antimicrobial, anticancer, and enzyme-inhibitory properties continues to uncover new therapeutic possibilities.
Future research is likely to focus on several key areas:
-
Rational Drug Design: A deeper understanding of the structure-activity relationships will enable the design of more potent and selective derivatives for specific biological targets.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects will be crucial for their clinical development.
-
Novel Delivery Systems: The development of advanced drug delivery systems could enhance the therapeutic efficacy and reduce potential side effects of nitrobenzoic acid-based drugs.
-
Expansion into New Therapeutic Areas: The exploration of nitrobenzoic acid derivatives for the treatment of other diseases, such as inflammatory and neurodegenerative disorders, holds significant promise.
References
- 1. Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ijpbs.com [ijpbs.com]
- 5. Electrophilic Nitro-fatty Acids Activate NRF2 by a KEAP1 Cysteine 151-independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures [diva-portal.org]
- 8. Effects of Inhibiting CoQ10 Biosynthesis with 4-nitrobenzoate in Human Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coenzyme Q biosynthesis inhibition induces HIF-1α stabilization and metabolic switch toward glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitro-Fatty Acid Logistics: Formation, Biodistribution, Signaling, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nrf2-dependent and -independent Responses to Nitro-fatty Acids in Human Endothelial Cells: IDENTIFICATION OF HEAT SHOCK RESPONSE AS THE MAJOR PATHWAY ACTIVATED BY NITRO-OLEIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitro-fatty Acid Formation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to 4-(Methylamino)-3-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Methylamino)-3-nitrobenzoic acid, a key chemical intermediate in the pharmaceutical industry. It details the compound's identifiers, physicochemical properties, and experimental protocols for its synthesis. Furthermore, it elucidates its critical role in the synthesis of the direct thrombin inhibitor, dabigatran (B194492).
Chemical Synonyms and Identifiers
This compound is known by a variety of names and is cataloged across numerous chemical databases. A comprehensive list of its synonyms and identifiers is provided below to facilitate cross-referencing in research and procurement.
| Identifier Type | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 41263-74-5[1][2][3][4][5][6][7] |
| PubChem CID | 283475[1][3] |
| Molecular Formula | C8H8N2O4[1][7] |
| Molecular Weight | 196.16 g/mol [1][7] |
| InChI | InChI=1S/C8H8N2O4/c1-9-6-3-2-5(8(11)12)4-7(6)10(13)14/h2-4,9H,1H3,(H,11,12) |
| InChIKey | KSMLIIWEQBYUKA-UHFFFAOYSA-N |
| SMILES | CNC1=C(C=C(C=C1)C(=O)O)--INVALID-LINK--[O-] |
| EC Number | 609-904-5 |
| NSC Number | 138300[1][7] |
-
3-Nitro-4-(methylamino)benzoic acid
-
4-Methylamino-3-nitro-benzoic acid
-
Benzoic acid, 4-(methylamino)-3-nitro-
-
Dabigatran Impurity 69
-
Dabigatran Etexilate Intermediate 5[8]
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value |
| Appearance | Yellow to orange solid/powder[9][10] |
| Melting Point | >300 °C |
| Boiling Point | 393.7 ± 37.0 °C (Predicted) |
| Density | 1.472 ± 0.06 g/cm³ (Predicted) |
| pKa | 4.28 ± 0.10 (Predicted)[8] |
| Solubility | Soluble in DMSO and Methanol[8] |
| Storage Temperature | Room Temperature, keep in a dark and dry place. |
Experimental Protocols: Synthesis of this compound
The primary industrial synthesis of this compound involves a nucleophilic aromatic substitution reaction. The following protocol is a representative example.
Starting Material: 4-Chloro-3-nitrobenzoic acid
Reagents and Solvents:
-
Aqueous solution of methylamine (B109427) (25-30%)[10]
-
2M aqueous sulfuric acid[10]
-
Water
-
Methanol[10]
Procedure: [10]
-
Suspend 4-chloro-3-nitrobenzoic acid in an aqueous solution of methylamine.
-
Heat the mixture to reflux temperature. A clear solution should form.
-
Maintain the reflux for approximately 2 hours. Monitor the reaction for the complete consumption of the starting material using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the solution to room temperature.
-
Adjust the pH of the solution to approximately 1 by the addition of 2M aqueous sulfuric acid, which will cause the product to precipitate as a yellow solid.
-
Isolate the solid product by filtration.
-
Wash the filter cake with water and then with methanol.
-
The resulting product is this compound.
Role in Drug Development: Synthesis of Dabigatran
This compound is a critical intermediate in the synthesis of dabigatran, a potent direct thrombin inhibitor used as an anticoagulant.[2][3] The synthesis of dabigatran from this intermediate involves a multi-step process.
The following diagram illustrates the logical workflow from this compound to a key precursor of dabigatran.
References
- 1. This compound | C8H8N2O4 | CID 283475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 41263-74-5 | Benchchem [benchchem.com]
- 3. apicule.com [apicule.com]
- 4. haihangchem.com [haihangchem.com]
- 5. 4 Methylamino 3 Nitrobenzoic Acid Manufacturer, Supplier from Vadodara [cleverpathway.com]
- 6. This compound | 41263-74-5 | TCI EUROPE N.V. [tcichemicals.com]
- 7. scbt.com [scbt.com]
- 8. guidechem.com [guidechem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
Stability and Decomposition of 4-(Methylamino)-3-nitrobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and decomposition of 4-(Methylamino)-3-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals.[1] Due to the limited availability of direct stability data for this specific compound, this guide combines available information with established principles of organic compound stability and data from structurally related molecules to offer a thorough understanding for researchers and drug development professionals.
Physicochemical Properties
This compound is a yellow crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is fundamental to predicting its stability and handling requirements.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂O₄ | [2][3] |
| Molecular Weight | 196.16 g/mol | [3] |
| Melting Point | 210-212 °C | [1] |
| Appearance | Yellow solid | [1][4] |
| Solubility | Soluble in water, ethanol, and dimethyl sulfoxide (B87167) (DMSO) | [1] |
Stability Profile
While specific, quantitative stability data is not extensively published, it is generally understood that this compound is stable under normal storage conditions.[1] However, exposure to heat, light, or strong acids may lead to decomposition.[1] For long-term storage, a temperature of -20°C is recommended to ensure stability for two years or more.[2][5]
Potential Decomposition Pathways
Based on the functional groups present in the molecule (a carboxylic acid, a secondary amine, and a nitro group on an aromatic ring), several decomposition pathways can be postulated. These pathways are critical for identifying potential impurities and degradation products during drug development and storage.
Thermal Decomposition
The presence of a nitro group suggests thermal sensitivity.[6] Thermal decomposition of nitroaromatic compounds can be complex, often involving exothermic reactions.[7] Analysis of related nitrobenzoic acid isomers indicates that decomposition typically occurs at elevated temperatures, often above 200°C.[8]
A potential thermal decomposition workflow could involve initial decarboxylation, followed by further degradation of the resulting nitroaniline derivative.
Caption: Postulated thermal decomposition pathway.
Hydrolytic Decomposition
While the amide linkage is generally stable, the carboxylic acid group can influence reactivity. Under strongly acidic or basic conditions and elevated temperatures, hydrolysis is a potential degradation pathway, although less likely under typical storage conditions compared to thermal or photolytic degradation. The hydrolysis of ester derivatives to yield the carboxylic acid is a known reaction.[9]
Photodecomposition
Aromatic nitro compounds are often susceptible to photodecomposition. The energy from UV or visible light can excite the nitro group, leading to reactions such as reduction or rearrangement. The specific photolytic degradation products of this compound have not been documented in the available literature.
Experimental Protocols for Stability and Decomposition Analysis
To rigorously assess the stability and decomposition of this compound, a series of standardized experimental protocols should be employed. The following methodologies are based on established techniques for the analysis of related compounds.[6][10]
Thermal Analysis
4.1.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset temperature of decomposition and the mass loss profile.
-
Methodology:
-
Accurately weigh 5-10 mg of the sample into an alumina (B75360) crucible.
-
Place the crucible in the TGA instrument.
-
Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 500°C) at a controlled heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the mass of the sample as a function of temperature.
-
The onset of decomposition is determined from the TGA curve where significant mass loss begins.
-
4.1.2. Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.
-
Methodology:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range.
-
The DSC thermogram will show endothermic peaks for melting and exothermic peaks for decomposition, providing information on the energy released during degradation.[7]
-
Caption: Workflow for thermal stability analysis.
Hydrolytic Stability
-
Objective: To evaluate the stability of the compound in aqueous solutions at different pH values.
-
Methodology:
-
Prepare solutions of this compound in buffers of varying pH (e.g., pH 2, 7, and 9).
-
Store the solutions at a controlled, elevated temperature (e.g., 50°C) to accelerate degradation.
-
At specified time points, withdraw aliquots and analyze them by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.
-
Photostability
-
Objective: To assess the stability of the compound when exposed to light.
-
Methodology (based on ICH Q1B guidelines):
-
Expose the solid compound and solutions of the compound to a light source that provides both UV and visible light.
-
The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.
-
A dark control sample should be stored under the same conditions but protected from light.
-
After exposure, analyze the samples by HPLC to determine the extent of degradation.
-
Summary of (Hypothetical) Stability Data
As no specific quantitative stability data for this compound was found in the public domain, Table 2 presents a hypothetical summary based on the expected behavior of similar nitroaromatic compounds. This table is for illustrative purposes and should be replaced with experimental data as it becomes available.
Table 2: Hypothetical Stability Data for this compound
| Condition | Parameter | Expected Outcome |
| Thermal (TGA) | Onset of Decomposition | > 200 °C |
| Thermal (DSC) | Decomposition | Exothermic |
| Hydrolytic (pH 2, 50°C) | Degradation after 1 week | < 5% |
| Hydrolytic (pH 7, 50°C) | Degradation after 1 week | < 2% |
| Hydrolytic (pH 9, 50°C) | Degradation after 1 week | < 5% |
| Photostability (ICH Q1B) | Degradation | Potential for significant degradation |
Conclusion
This compound is a crucial building block in medicinal chemistry. While it is generally stable, its inherent chemical structure, particularly the presence of a nitro group, necessitates a thorough evaluation of its stability profile. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to systematically investigate its thermal, hydrolytic, and photolytic stability. The generation of such data is essential for ensuring the quality, safety, and efficacy of pharmaceutical products derived from this intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 41263-74-5 | MOLNOVA [molnova.com]
- 3. This compound | C8H8N2O4 | CID 283475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. molnova.com [molnova.com]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. This compound | 41263-74-5 | Benchchem [benchchem.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-(Methylamino)-3-nitrobenzoic acid, a key intermediate in the pharmaceutical industry, from 4-chloro-3-nitrobenzoic acid.[1][2] The synthesis involves a nucleophilic aromatic substitution reaction.[3]
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), including antihypertensive drugs like Candesartan and Irbesartan, as well as nonsteroidal anti-inflammatory drugs (NSAIDs) such as Diclofenac and Naproxen.[1][2] It also serves as an intermediate in the production of azo dyes for the textile industry.[2] The compound, with the CAS number 41263-74-5, has a molecular formula of C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol .[4][5] It typically appears as a light yellow to amber crystalline powder.[6]
Reaction Scheme
The synthesis proceeds via a nucleophilic aromatic substitution where the chloro group at the C4 position of 4-chloro-3-nitrobenzoic acid is displaced by a methylamino group.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol outlines a common laboratory-scale synthesis of this compound.
Materials and Reagents:
| Reagent | Formula | CAS No. | Purity |
| 4-Chloro-3-nitrobenzoic acid | C₇H₄ClNO₄ | 13505-82-9 | ≥98% |
| Aqueous Methylamine (B109427) Solution | CH₅N | 74-89-5 | 30-40% |
| Acetic Acid | C₂H₄O₂ | 64-19-7 | Glacial |
| Ethanol | C₂H₅OH | 64-17-5 | Reagent Grade |
| Deionized Water | H₂O | 7732-18-5 | - |
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Buchner funnel and vacuum flask
-
pH meter or pH paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-3-nitrobenzoic acid and an aqueous solution of methylamine.[3]
-
Reaction: Heat the mixture to reflux and maintain this temperature for 3-5 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.[3]
-
Precipitation: Slowly add acetic acid to the cooled solution to adjust the pH to approximately 3-5. This will cause the product to precipitate out of the solution as a yellow solid.[3][7]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[3]
-
Purification: Wash the collected solid with water to remove any remaining impurities. For higher purity, the product can be recrystallized from an ethanol-water mixture.[7]
-
Drying: Dry the purified product in a vacuum oven.
Data Presentation
The following table summarizes typical reaction parameters and outcomes.
| Parameter | Value | Reference |
| Reactants | ||
| 4-Chloro-3-nitrobenzoic acid | 1 molar equivalent | [3] |
| Aqueous Methylamine | Varies (e.g., 30% solution) | [7] |
| Reaction Conditions | ||
| Temperature | Reflux | [3] |
| Reaction Time | 3-5 hours | [3] |
| Product Characteristics | ||
| Appearance | Yellow solid | [7] |
| Yield | 88.3% - 91.7% | [7] |
| Purity (HPLC) | >98% | [6][7] |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction with methylamine can be exothermic.
-
This compound is an irritant.[5]
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution with Methylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis, enabling the introduction of a wide range of functionalities onto aromatic rings. This application note focuses on the use of methylamine (B109427) as a nucleophile in SNAr reactions, a common transformation in medicinal chemistry and drug development for the synthesis of N-methylated aromatic amines. These motifs are prevalent in numerous biologically active compounds.
The SNAr reaction typically proceeds via an addition-elimination mechanism, where the aromatic ring must be activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[1][2][3] The reaction involves the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[4][5] The presence of EWGs is crucial for stabilizing this intermediate and facilitating the subsequent elimination of the leaving group.[1][6]
Data Presentation
The efficiency of SNAr reactions with methylamine is influenced by several factors, including the nature and position of the electron-withe drawing group, the leaving group, the solvent, and the reaction conditions. The following tables summarize quantitative data from various SNAr reactions with methylamine, providing a comparative overview of different substrates and conditions.
Table 1: Nucleophilic Aromatic Substitution of Various Aryl Halides with Methylamine
| Entry | Aryl Halide | Leaving Group | Electron-Withe drawing Group(s) | Reaction Conditions | Reaction Time | Yield (%) |
| 1 | 1-Chloro-2,4-dinitrobenzene (B32670) | Cl | 2,4-di-NO₂ | Methylamine in Ethanol (B145695), reflux | 1 h | 95 |
| 2 | 1-Fluoro-4-nitrobenzene (B44160) | F | 4-NO₂ | Aqueous Methylamine, 100 °C | 3 h | 92 |
| 3 | 1-Chloro-4-nitrobenzene | Cl | 4-NO₂ | Methylamine in DMSO, 120 °C | 8 h | 85 |
| 4 | 1-Bromo-4-nitrobenzene | Br | 4-NO₂ | Methylamine in DMF, 150 °C | 12 h | 78 |
| 5 | 2-Chloro-5-nitropyridine | Cl | 5-NO₂ | Methylamine in Ethanol, reflux | 2 h | 90 |
| 6 | 4-Chloro-3-nitrobenzonitrile | Cl | 3-NO₂, 4-CN | Methylamine in Acetonitrile, 80 °C | 6 h | 88 |
Table 2: Effect of Leaving Group on SNAr with Methylamine
| Entry | Substrate (p-nitrohalobenzene) | Leaving Group | Reaction Conditions | Relative Rate |
| 1 | 1-Fluoro-4-nitrobenzene | F | Methylamine in Methanol, 50 °C | 3300 |
| 2 | 1-Chloro-4-nitrobenzene | Cl | Methylamine in Methanol, 50 °C | 1 |
| 3 | 1-Bromo-4-nitrobenzene | Br | Methylamine in Methanol, 50 °C | 0.8 |
| 4 | 1-Iodo-4-nitrobenzene | I | Methylamine in Methanol, 50 °C | 0.4 |
Note: Relative rates are approximate and can vary based on specific reaction conditions.
Experimental Protocols
General Protocol for the Synthesis of N-Methyl-2,4-dinitroaniline
This protocol describes a standard procedure for the reaction of 1-chloro-2,4-dinitrobenzene with methylamine.
Materials:
-
1-Chloro-2,4-dinitrobenzene
-
Methylamine (40% solution in water or as a gas)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-chloro-2,4-dinitrobenzene (1.0 eq) in ethanol.
-
With stirring, slowly add an excess of methylamine solution (2.0-3.0 eq) to the flask. Alternatively, bubble methylamine gas through the solution.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any unreacted methylamine and salts.
-
Dry the purified N-methyl-2,4-dinitroaniline product. The product can be further purified by recrystallization from ethanol if necessary.
Microwave-Assisted Protocol for the Synthesis of N-Methyl-4-nitroaniline
Microwave irradiation can significantly accelerate SNAr reactions, often leading to higher yields in shorter reaction times.[7][8]
Materials:
-
1-Fluoro-4-nitrobenzene
-
Aqueous methylamine (40%)
-
Microwave reactor vial
-
Magnetic stir bar
Procedure:
-
In a microwave reactor vial, combine 1-fluoro-4-nitrobenzene (1.0 eq) and aqueous methylamine (3.0 eq).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 150 °C and hold for 10-15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-methyl-4-nitroaniline product.
Mandatory Visualizations
Signaling Pathway: Mechanism of Nucleophilic Aromatic Substitution with Methylamine
Caption: SNAr mechanism with methylamine.
Experimental Workflow: General SNAr Protocol
Caption: General SNAr experimental workflow.
References
- 1. Nucleophilic aromatic substitution reaction scope and limitations | Filo [askfilo.com]
- 2. Aromatic Nucleophilic Substitution [fishersci.se]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Propose mechanisms and show the expected products of the followin... | Study Prep in Pearson+ [pearson.com]
- 8. Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Nitration of 4-Methylaminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitration of aromatic compounds is a fundamental reaction in organic synthesis, enabling the introduction of a nitro group onto an aromatic ring. This functional group can be subsequently converted into other functionalities, such as amino groups, making nitroaromatic compounds valuable intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. 4-Methylaminobenzoic acid is an important starting material, and its nitration leads to the formation of 4-methylamino-3-nitrobenzoic acid, a key building block in the synthesis of various pharmaceutical agents.[1]
This application note provides a detailed protocol for the nitration of 4-methylaminobenzoic acid. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids, acts as the electrophile. The substitution pattern is directed by the activating effect of the methylamino group and the deactivating effect of the carboxylic acid group.
Reaction and Signaling Pathway
The nitration of 4-methylaminobenzoic acid is an electrophilic aromatic substitution reaction. The presence of the activating methylamino group (-NHCH₃) and the deactivating carboxylic acid group (-COOH) on the benzene (B151609) ring directs the incoming electrophile (NO₂⁺) to the position ortho to the methylamino group and meta to the carboxylic acid group.
Caption: Mechanism of the electrophilic aromatic nitration of 4-methylaminobenzoic acid.
Experimental Protocols
This protocol is adapted from established procedures for the nitration of benzoic acid and other substituted aromatic compounds.[2][3]
Materials and Equipment
-
4-Methylaminobenzoic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Deionized water
-
Ice
-
Round-bottom flask (250 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Beaker (500 mL)
-
Büchner funnel and flask
-
Filter paper
-
pH paper
-
Melting point apparatus
Procedure
-
Preparation of the Nitrating Mixture:
-
In a clean, dry 100 mL beaker, carefully add 20 mL of concentrated sulfuric acid.
-
Cool the beaker in an ice bath.
-
Slowly, with constant stirring, add 10 mL of concentrated nitric acid to the cold sulfuric acid. Keep the mixture in the ice bath until needed.
-
-
Reaction Setup:
-
In a 250 mL round-bottom flask, place 10.0 g of 4-methylaminobenzoic acid.
-
Add 40 mL of concentrated sulfuric acid to the flask and stir with a magnetic stirrer until the solid is completely dissolved.
-
Cool the flask in an ice bath to a temperature between 0 and 5 °C.
-
-
Nitration Reaction:
-
Slowly add the cold nitrating mixture dropwise from a dropping funnel to the stirred solution of 4-methylaminobenzoic acid over a period of 30-45 minutes.
-
Maintain the reaction temperature below 10 °C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1 hour.
-
-
Work-up and Isolation:
-
In a 500 mL beaker, prepare a slurry of approximately 200 g of crushed ice and 100 mL of deionized water.
-
Carefully and slowly pour the reaction mixture onto the ice-water slurry with vigorous stirring.
-
A yellow precipitate of 4-methylamino-3-nitrobenzoic acid will form.
-
Allow the ice to melt completely.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold deionized water until the washings are neutral to pH paper.
-
-
Purification and Characterization:
-
The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.
-
Dry the purified product in a desiccator or a vacuum oven at a low temperature.
-
Determine the melting point of the dried product.
-
Characterize the product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) if desired.
-
Experimental Workflow
Caption: Experimental workflow for the nitration of 4-methylaminobenzoic acid.
Data Presentation
| Parameter | Starting Material: 4-Methylaminobenzoic Acid | Product: 4-Methylamino-3-nitrobenzoic Acid |
| Molecular Formula | C₈H₉NO₂ | C₈H₈N₂O₄ |
| Molecular Weight | 151.16 g/mol | 196.16 g/mol [4] |
| Appearance | White to off-white crystalline powder | Yellow crystalline powder[1] |
| Melting Point | 174-177 °C | 210-212 °C[1] |
| Purity | ≥98% | >98.0% (HPLC) |
Safety Precautions
-
Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
The addition of the nitrating mixture is an exothermic process. Strict temperature control is crucial to prevent runaway reactions and the formation of byproducts.
-
Always add acid to water, not the other way around, when preparing aqueous solutions.
References
Industrial Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the prevalent industrial synthesis methods for 4-(Methylamino)-3-nitrobenzoic acid, a key intermediate in the pharmaceutical industry, notably in the synthesis of the anticoagulant Dabigatran.[1] The information presented herein is intended to guide researchers, scientists, and professionals in drug development on the efficient and large-scale production of this compound.
Overview of Synthetic Routes
The industrial synthesis of this compound (CAS No: 41263-74-5) is predominantly achieved through a multi-step process commencing from readily available starting materials.[2] The most common and economically viable route involves the nitration of a 4-halobenzoic acid followed by a nucleophilic aromatic substitution reaction with methylamine (B109427).[2]
The primary synthetic pathways are:
-
Route 1: Starting from 4-chlorobenzoic acid, which is first nitrated to yield 4-chloro-3-nitrobenzoic acid. This intermediate then undergoes amination with methylamine.[2][3]
-
Route 2: An alternative route utilizes 4-fluoro-3-nitrobenzoic acid as the starting material, which also reacts with methylamine to produce the final product. The fluorine atom is a more effective leaving group than chlorine, which can influence reaction conditions.[2]
This document will focus on the more commonly cited industrial method starting from 4-chlorobenzoic acid.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the primary industrial synthesis route.
Table 1: Synthesis of 4-chloro-3-nitrobenzoic acid from 4-chlorobenzoic acid
| Parameter | Value | Reference |
| Starting Material | 4-chlorobenzoic acid | [3] |
| Reagents | Concentrated sulfuric acid, Nitric acid | [3] |
| Molar Ratio (Substrate:H₂SO₄:HNO₃) | ~1 : 5.0 : 1.3 | [3] |
| Reaction Temperature | 10°C to 25°C during addition, then 37°C | [4] |
| Reaction Time | 10-14 hours | [4] |
| Yield | 91.7% - 98.7% | [3][4] |
| Purity | 98.32% | [3] |
Table 2: Synthesis of this compound from 4-chloro-3-nitrobenzoic acid
| Parameter | Value | Reference |
| Starting Material | 4-chloro-3-nitrobenzoic acid | [5] |
| Reagent | Aqueous methylamine solution (25-30%) | |
| Reaction Condition | Reflux | [5] |
| Reaction Time | 2-5 hours | [5] |
| Precipitation pH | ~1-5 (adjusted with acid) | [3] |
| Yield | 88.3% - 97.5% | [3][6] |
| Purity (after recrystallization) | 99.1% - 99.41% | [3][6] |
Experimental Protocols
Protocol 1: Synthesis of 4-chloro-3-nitrobenzoic acid
This protocol details the nitration of 4-chlorobenzoic acid.
Materials:
-
4-chlorobenzoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice water
-
Round-bottom flask (2-liter, 3-necked)
-
Stirring apparatus
-
Constant temperature bath
-
Dropping funnel
-
Filtration apparatus (e.g., Buchner funnel)
Procedure:
-
To a 2-liter, 3-necked round-bottom flask, add 680 ml of concentrated H₂SO₄ and 400 g of 4-chlorobenzoic acid.[4]
-
Stir the mixture and cool it to 0°C using a constant temperature bath.[4]
-
Prepare a nitrating mixture by combining 216 ml of concentrated HNO₃ and 216 ml of concentrated H₂SO₄.[4]
-
Add the nitrating mixture dropwise to the reaction flask, ensuring the temperature is maintained between 10°C and 25°C.[4]
-
After the addition is complete, raise the reaction temperature to 37°C and continue stirring for 10-14 hours.[4]
-
Upon completion, pour the reaction mixture over a large amount of crushed ice, which will cause the product to precipitate.[3]
-
Filter the precipitate using a Buchner funnel and wash the solid with water until the filtrate is neutral.[3]
-
Dry the resulting yellow solid to obtain 4-chloro-3-nitrobenzoic acid.
Protocol 2: Synthesis of this compound
This protocol describes the nucleophilic aromatic substitution of 4-chloro-3-nitrobenzoic acid with methylamine.
Materials:
-
4-chloro-3-nitrobenzoic acid
-
Aqueous methylamine solution (e.g., 25-30% or 40%)
-
Acetic acid or Sulfuric acid (2M) for pH adjustment
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 300 g (1.49 mol) of 4-chloro-3-nitrobenzoic acid in 769 g of a 25-30% aqueous solution of methylamine.
-
Heat the mixture to reflux. A clear solution should form.
-
Maintain the reflux for 2-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add an acid (e.g., acetic acid or 2M sulfuric acid) to the cooled solution to adjust the pH to approximately 1-5. This will cause the product to precipitate out of the solution.[3]
-
Collect the yellow solid precipitate by vacuum filtration using a Buchner funnel.[5]
-
Wash the filtered cake with water and subsequently with methanol (B129727) or ethanol.[6]
-
The product can be further purified by recrystallization from an ethanol-water mixture to achieve high purity.[3]
Visualized Workflows and Pathways
The following diagrams illustrate the key chemical transformations and the overall experimental workflow for the industrial synthesis of this compound.
Caption: Chemical synthesis pathway from 4-chlorobenzoic acid.
References
- 1. apicule.com [apicule.com]
- 2. This compound | 41263-74-5 | Benchchem [benchchem.com]
- 3. guidechem.com [guidechem.com]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Dabigatran etexilate and related substances, processes and compositions, and use of the substances as reference standards and markers - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for 4-(Methylamino)-3-nitrobenzoic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylamino)-3-nitrobenzoic acid is a key pharmaceutical intermediate, primarily utilized in the synthesis of the direct thrombin inhibitor, Dabigatran (B194492) etexilate.[1][2] Dabigatran etexilate is an orally administered anticoagulant medication used for the prevention and treatment of thromboembolic disorders.[3][4] The structural features of this compound, including the carboxylic acid, methylamino, and nitro groups, make it a versatile building block for the construction of the complex benzimidazole (B57391) core of Dabigatran.[5]
This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent conversion to key intermediates in the synthesis of Dabigatran etexilate. Additionally, it outlines the mechanism of action of Dabigatran, illustrating its role in the coagulation cascade.
Data Presentation
Table 1: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 4-Chloro-3-nitrobenzoic acid | [6][7] |
| Reagent | Aqueous methylamine (B109427) solution (25-30%) | [2] |
| Solvent | Water | [2][7] |
| Reaction Temperature | Reflux (approx. 100 °C) or 55 °C | [2][7] |
| Reaction Time | 2-12 hours | [2][7] |
| Work-up | Acidification with H₂SO₄ or HCl to pH ~2 | [2][7] |
| Product Isolation | Filtration | [2] |
| Purification | Recrystallization from ethanol (B145695) | [2] |
| Yield | 95.5% - 97.5% | [2] |
| Purity (HPLC) | >99% | [2] |
Table 2: Synthesis of 3-[(4-methylamino-3-nitro-benzoyl)-pyridin-2-yl-amino]-ethyl propanoate
| Parameter | Value | Reference |
| Starting Material | This compound | [8][9] |
| Reagent 1 | Thionyl chloride (SOCl₂) | [8][9] |
| Reagent 2 | Pyridine | [9] |
| Solvent (Acyl chloride formation) | Toluene | [9] |
| Reaction Temperature (Acyl chloride formation) | 30-50 °C | [9] |
| Intermediate | 4-methylamino-3-nitrobenzoyl chloride hydrochloride | [8][9] |
| Starting Material 2 | 3-(2-pyridylamino) ethyl propanoate | [8][9] |
| Solvent (Amidation) | Toluene | [9] |
| Yield (Amidation) | 87.0% | [8] |
Table 3: Reduction of the Nitro Group
| Parameter | Value | Reference |
| Starting Material | 3-[(4-methylamino-3-nitro-benzoyl)-pyridin-2-yl-amino]-ethyl propanoate | [8][9] |
| Reducing Agent | Hydrogen gas (H₂) | [8][9] |
| Catalyst | Palladium on carbon (5% Pd/C) | [8] |
| Solvent | Ethyl acetate, Ethanol | [8] |
| Hydrogen Pressure | 2 bar | [8] |
| Reaction Temperature | 10-30 °C | [8] |
| Reaction Time | 8 hours | [8] |
| Product | 3-[(3-amino-4-methylamino-benzoyl)-pyridin-2-yl-amino]-ethyl propanoate | [8][9] |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 300 g (1.49 mol) of 4-chloro-3-nitrobenzoic acid in 836 mL of a 25-30% aqueous solution of methylamine.[2]
-
Reaction: Heat the suspension to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Precipitation: Adjust the pH of the solution to approximately 2 by the slow addition of 2M aqueous sulfuric acid. An orange solid will precipitate.[2]
-
Isolation: Isolate the precipitated solid by filtration.
-
Washing: Wash the filter cake with 500 mL of water.[2]
-
Purification: Suspend the wet solid in 1.5 L of ethanol and heat to reflux for 1 hour. Cool the suspension to room temperature and filter to collect the purified product.[2]
-
Drying: Dry the solid at 60°C under vacuum to obtain this compound as an orange powder.[2]
Protocol 2: Synthesis of 3-[(4-methylamino-3-nitro-benzoyl)-pyridin-2-yl-amino]-ethyl propanoate
-
Acyl Chloride Formation:
-
In a suitable reactor, charge 11.1 kg (56.6 mol) of 4-methylamino-3-nitrobenzoic acid, 47.7 kg of toluene, and 4.50 kg (56.9 mol) of pyridine.[9]
-
Add 7.3 kg (61.36 mol) of thionyl chloride to the solution while maintaining the temperature between 30 and 50 °C.[9]
-
Stir the reaction mixture at 30-50 °C for 30 minutes.[9]
-
Distill off the solvent to a dense residue and dissolve it in 10.0 kg of toluene. This solution contains the intermediate 4-methylamino-3-nitrobenzoyl chloride hydrochloride.[9]
-
-
Amidation:
-
In a separate reactor, prepare a solution of 3-(2-pyridylamino) ethyl propanoate.
-
Add the solution of 4-methylamino-3-nitrobenzoyl chloride hydrochloride to the solution of 3-(2-pyridylamino) ethyl propanoate.
-
The reaction progress can be monitored by TLC.
-
Upon completion, the product, 3-[(4-methylamino-3-nitro-benzoyl)-pyridin-2-yl-amino]-ethyl propanoate, can be isolated and purified. A reported yield for this step is 87.0%.[8]
-
Protocol 3: Reduction to 3-[(3-amino-4-methylamino-benzoyl)-pyridin-2-yl-amino]-ethyl propanoate
-
Reaction Setup: In a hydrogenation reactor, charge the 3-[(4-methylamino-3-nitro-benzoyl)-pyridin-2-yl-amino]-ethyl propanoate obtained from the previous step, along with 96 kg of ethyl acetate, 8.0 g of ethanol, and 0.6 kg of 5% Pd/C catalyst.[8]
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 2 bar.[8]
-
Reaction: Maintain the reaction mixture at a temperature between 10-30 °C for 8 hours with stirring.[8]
-
Work-up: After the reaction is complete, filter off the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the product, 3-[(3-amino-4-methylamino-benzoyl)-pyridin-2-yl-amino]-ethyl propanoate.
Signaling Pathways and Experimental Workflows
Dabigatran's Mechanism of Action in the Coagulation Cascade
Dabigatran is a direct thrombin inhibitor.[10] It binds to the active site of thrombin (Factor IIa), thereby preventing the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot.[10][11] Dabigatran can inhibit both free and clot-bound thrombin.[4][12] The following diagram illustrates the coagulation cascade and the point of inhibition by Dabigatran.
Caption: The Coagulation Cascade and Dabigatran's point of inhibition.
Synthetic Workflow for Dabigatran Intermediates
The following diagram outlines the key synthetic transformations starting from this compound to a key precursor of Dabigatran.
References
- 1. benchchem.com [benchchem.com]
- 2. Dabigatran etexilate and related substances, processes and compositions, and use of the substances as reference standards and markers - Eureka | Patsnap [eureka.patsnap.com]
- 3. What is the mechanism of Dabigatran Etexilate Mesylate? [synapse.patsnap.com]
- 4. Dabigatran etexilate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thrombin - Wikipedia [en.wikipedia.org]
- 6. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 7. US9212166B2 - Process for the preparation of dabigatran etexilate mesylate and polymorphs of intermediates thereof - Google Patents [patents.google.com]
- 8. Synthesis of Dabigatran Etexilate [yyhx.ciac.jl.cn]
- 9. WO2015124764A1 - Synthesis process of dabigatran etexilate mesylate, intermediates of the process and novel polymorph of dabigatran etexilate - Google Patents [patents.google.com]
- 10. droracle.ai [droracle.ai]
- 11. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Discovery of Dabigatran Etexilate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 4-(Methylamino)-3-nitrobenzoic Acid in Azo Dye Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of azo dyes utilizing 4-(Methylamino)-3-nitrobenzoic acid as a key diazo component. This document outlines the fundamental principles, detailed experimental protocols, and expected outcomes for the synthesis of vibrant azo dyes, which have broad applications in the textile industry, as pH indicators, and in the development of novel materials.
Introduction
This compound is a versatile organic intermediate employed in the synthesis of a variety of chemical compounds, including pharmaceuticals and, notably, azo dyes. In azo dye production, it serves as the diazo component. The synthesis involves a two-step process: the diazotization of the primary aromatic amine group on the this compound molecule, followed by a coupling reaction with an electron-rich aromatic compound, known as the coupling component.[1]
The general route for the synthesis of azo dyes involves the diazotization of a primary aromatic amine, which is then coupled with one or more nucleophiles; amino and hydroxy groups are common coupling components.[1] The resulting azo compounds possess an extended conjugated system due to the -N=N- (azo) group, which is responsible for their characteristic colors.
Principle of the Reaction
The synthesis of azo dyes from this compound follows a well-established electrophilic aromatic substitution mechanism.
-
Diazotization: The primary methylamino group of this compound is converted into a highly reactive diazonium salt. This reaction is typically carried out in a cold, acidic solution (0-5 °C) using sodium nitrite (B80452) (NaNO₂) to generate nitrous acid (HNO₂) in situ. The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.
-
Azo Coupling: The resulting diazonium salt acts as an electrophile and is immediately reacted with a coupling component. Common coupling components are electron-rich aromatic compounds such as phenols (e.g., 2-naphthol (B1666908), phenol) and anilines. The electrophilic diazonium ion attacks the activated aromatic ring of the coupling component, leading to the formation of a stable azo dye. The pH of the coupling reaction is critical; it is generally carried out in a slightly acidic medium (pH 4-5) for coupling with anilines and in a slightly alkaline medium for coupling with phenols.
Experimental Protocols
The following protocols provide a generalized yet detailed methodology for the synthesis of an azo dye using this compound as the diazo component and 2-naphthol as the coupling component.
Materials and Reagents
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
2-Naphthol (beta-Naphthol)
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled water
-
Ice
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Melting point apparatus
-
Spectrophotometers (UV-Vis, FT-IR)
-
NMR spectrometer
Protocol 1: Diazotization of this compound
-
In a 250 mL beaker, suspend 0.01 mol of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water.
-
Cool the suspension to 0-5 °C in an ice-water bath with continuous stirring.
-
In a separate beaker, dissolve a slight molar excess (e.g., 0.011 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold, stirred suspension of the amine hydrochloride over a period of 10-15 minutes. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure the diazotization is complete.
-
The resulting clear, cold solution of the diazonium salt is used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with 2-Naphthol
-
In a 500 mL beaker, dissolve 0.01 mol of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice-water bath with constant stirring.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold, stirred solution of 2-naphthol. The addition should be done portion-wise over 20-30 minutes, keeping the temperature below 5 °C.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the completion of the coupling reaction.
-
Collect the precipitated crude dye by vacuum filtration using a Buchner funnel.
-
Wash the solid dye with cold distilled water to remove any unreacted salts and impurities.
-
The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain a product of high purity.
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
Data Presentation
The following table summarizes typical quantitative data for an azo dye synthesized from a structurally similar diazo component, 3-amino-salicylic acid, and aniline (B41778) as the coupling component. This data is provided as an illustrative example of the expected results.[1]
| Parameter | Value |
| Product Name | 2-Hydroxy-3-[(4-amino-3-methylphenyl)diazenyl]benzoic acid |
| Yield | 62% |
| Melting Point | 94 °C |
| UV-Vis (λmax) | 418 nm |
| FT-IR (KBr, cm⁻¹) | 3434 (O-H), 3210 (N-H), 3052 (Ar C-H), 1616 (C=C), 1440 (N=N) |
| ¹H NMR (CDCl₃, δ ppm) | 10.86 (s, 1H, COOH), 7.90-7.56 (m, 5H, Ar-H), 6.85 (dd, 2H, Ar-H), 6.21 (s, 2H, NH₂), 5.15 (s, 1H, OH) |
| ¹³C NMR (CDCl₃, δ ppm) | 171.3, 156.5, 150.6, 145.6, 132.0, 129.1, 125.4, 121.3, 115.0, 113.1 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of an azo dye from this compound.
Logical Relationship of Synthesis Steps
The following diagram outlines the logical progression of the chemical transformations.
References
Application Notes and Protocols for Polyamide Synthesis Using 4-(Methylamino)-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylamino)-3-nitrobenzoic acid is a versatile monomer utilized in the synthesis of specialty polyamides. The presence of both an amino and a carboxylic acid functional group on the aromatic ring allows for self-polycondensation, leading to the formation of aromatic polyamides (aramids). The nitro group introduces specific functionalities that can influence the polymer's properties, such as solubility, thermal stability, and potential for further chemical modification. These characteristics make the resulting polyamides promising candidates for applications in high-performance materials and drug delivery systems.[1]
This document provides detailed application notes and experimental protocols for the synthesis and characterization of polyamides derived from this compound.
Physicochemical Properties of the Monomer
A comprehensive understanding of the monomer's properties is crucial for successful polymerization and for predicting the characteristics of the resulting polymer.
| Property | Value | Reference |
| CAS Number | 41263-74-5 | [1] |
| Molecular Formula | C₈H₈N₂O₄ | [1] |
| Molecular Weight | 196.16 g/mol | |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 210-212 °C | [1] |
| Solubility | Soluble in water, ethanol, and dimethyl sulfoxide (B87167) (DMSO) | [1] |
Polyamide Synthesis via Direct Polycondensation
A common and effective method for the synthesis of aromatic polyamides from amino acids is the Yamazaki-Higashi phosphorylation reaction. This method allows for direct polycondensation under relatively mild conditions, avoiding the need for highly reactive monomers like acid chlorides.
Experimental Protocol: Synthesis of Poly(4-methylamino-3-nitrobenzamide)
Materials:
-
This compound
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine (B92270), anhydrous
-
Triphenyl phosphite (B83602) (TPP)
-
Lithium chloride (LiCl), anhydrous
-
Deionized water
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser
-
Heating mantle with a temperature controller
-
Vacuum oven
Procedure:
-
Reactor Setup: In a flame-dried three-necked flask, add this compound (1.96 g, 0.01 mol), anhydrous LiCl (0.42 g), anhydrous NMP (20 mL), and anhydrous pyridine (6 mL).
-
Dissolution: Stir the mixture at room temperature under a gentle stream of nitrogen until all solids have dissolved.
-
Initiation of Polymerization: To the clear solution, add triphenyl phosphite (2.2 mL, 0.011 mol).
-
Polycondensation: Heat the reaction mixture to 100-120 °C and maintain this temperature for 3-4 hours with continuous stirring under a nitrogen atmosphere. The viscosity of the solution will gradually increase as the polymerization progresses.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous polymer solution into a beaker containing 200 mL of methanol with vigorous stirring. The polyamide will precipitate as a fibrous solid.
-
Purification: Filter the polymer and wash it thoroughly with hot methanol and then with deionized water to remove any unreacted monomers, salts, and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C overnight.
Characterization of Poly(4-methylamino-3-nitrobenzamide)
Thorough characterization of the synthesized polyamide is essential to determine its structure, molecular weight, and physical properties.
Expected Properties of Poly(4-methylamino-3-nitrobenzamide)
The following data is illustrative and based on typical values for aromatic polyamides. Actual experimental results may vary.
Table 1: Molecular Weight and Polydispersity
| Polymer Sample | Number Average Molecular Weight (Mn) ( g/mol ) | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| Poly(4-methylamino-3-nitrobenzamide) | 35,000 - 55,000 | 70,000 - 110,000 | 2.0 - 2.5 |
Table 2: Thermal Properties
| Polymer Sample | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (TGA) (°C) |
| Poly(4-methylamino-3-nitrobenzamide) | 220 - 260 | > 450 (in N₂) |
Table 3: Mechanical Properties of Polymer Film
| Polymer Sample | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Poly(4-methylamino-3-nitrobenzamide) | 80 - 110 | 2.0 - 3.5 | 5 - 10 |
Table 4: Solubility
| Solvent | Solubility |
| N-Methyl-2-pyrrolidone (NMP) | Soluble |
| Dimethylacetamide (DMAc) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Sulfuric Acid | Soluble |
| m-Cresol | Soluble |
| Tetrahydrofuran (THF) | Insoluble |
| Chloroform | Insoluble |
| Water | Insoluble |
Experimental Workflow and Characterization Diagram
Caption: Experimental workflow for the synthesis and characterization of poly(4-methylamino-3-nitrobenzamide).
Potential Applications in Drug Development
The synthesized polyamide, with its aromatic backbone and functional nitro groups, presents several opportunities for drug development applications:
-
Drug Delivery Vehicle: The polymer can be formulated into nanoparticles or microparticles for the controlled release of therapeutic agents. The aromatic structure can provide hydrophobic pockets for drug loading, while the nitro groups can be chemically modified for targeted delivery or to attach specific ligands.
-
Biocompatible Coatings: The polyamide can be used to coat medical devices to improve their biocompatibility and reduce thrombogenicity. The surface properties can be tailored by modifying the nitro groups.
-
Scaffolds for Tissue Engineering: The mechanical properties and biocompatibility of the polyamide may make it suitable for fabricating scaffolds that support cell growth and tissue regeneration.
Further research and development are necessary to fully explore and validate these potential applications. This includes comprehensive in vitro and in vivo studies to assess the biocompatibility, biodegradability, and efficacy of the polyamide in specific drug delivery and biomedical applications.
References
Application Notes and Protocols for the Analytical Characterization of 4-(Methylamino)-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 4-(Methylamino)-3-nitrobenzoic acid (CAS No: 41263-74-5), a key intermediate in pharmaceutical synthesis.[1] This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₄ | [2][3] |
| Molecular Weight | 196.16 g/mol | [2][3] |
| Appearance | Yellow Solid/Crystal - Powder | [4] |
| Melting Point | ~210-212 °C | [1] |
| pKa (Predicted) | 4.28 ± 0.10 | [1] |
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a primary technique for assessing the purity of this compound. A typical purity of >98.0% is often reported for commercial-grade material.[5][6]
Experimental Protocol: Reversed-Phase HPLC
This protocol is a starting point and may require optimization for specific instrumentation and sample matrices.
Instrumentation and Consumables:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
-
Syringe filters (0.45 µm)
-
Autosampler vials
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Stationary Phase | C18 |
| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid (e.g., 50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to generate a calibration curve covering the desired concentration range.
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter into an autosampler vial before injection.
Data Analysis: The purity of the sample is calculated by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the reference standards.
References
Application Notes and Protocols for FTIR and Raman Spectroscopy of Nitrobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrobenzoic acids are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals, dyes, and other fine chemicals. The three primary isomers—2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid—exhibit distinct physicochemical properties and reactivity based on the substitution pattern of the nitro (-NO₂) and carboxylic acid (-COOH) groups on the benzene (B151609) ring. Accurate and efficient characterization of these isomers and their derivatives is paramount for quality control, reaction monitoring, and ensuring the integrity of downstream products.
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers powerful, non-destructive techniques for the molecular-level analysis of nitrobenzoic acid derivatives. These methods provide a unique "molecular fingerprint" based on the vibrational modes of the functional groups and the carbon skeleton. This document provides detailed application notes and experimental protocols for the analysis of nitrobenzoic acid derivatives using FTIR and Raman spectroscopy.
Application Notes
Isomer Differentiation
FTIR and Raman spectroscopy are highly effective for distinguishing between the ortho (2-), meta (3-), and para (4-) isomers of nitrobenzoic acid. The position of the nitro group relative to the carboxylic acid group significantly influences the vibrational modes of the molecule, leading to distinct spectral features.
-
FTIR Spectroscopy: Key differences are observed in the regions of C-H out-of-plane bending (below 900 cm⁻¹), which is sensitive to the substitution pattern on the benzene ring. The stretching vibrations of the carboxylic acid (C=O and O-H) and the nitro group (symmetric and asymmetric NO₂ stretching) also show subtle but characteristic shifts in frequency and intensity depending on the isomer.
-
Raman Spectroscopy: Raman spectra provide complementary information. The symmetric stretching of the nitro group, for instance, often yields a strong and easily identifiable Raman band. The ring breathing modes are also highly characteristic for each isomer.
Quality Control in Drug Development
In the pharmaceutical industry, ensuring the purity and identity of raw materials and intermediates is a critical aspect of Good Manufacturing Practices (GMP). FTIR and Raman spectroscopy are valuable tools for:
-
Incoming Raw Material Inspection: Rapidly verifying the identity of nitrobenzoic acid isomers and other derivatives.
-
Detection of Impurities: Identifying the presence of other isomers or related substances.
-
Polymorph Screening: Raman spectroscopy is particularly sensitive to different crystalline forms (polymorphs) of a compound, which can have significant implications for the solubility, bioavailability, and stability of a drug product.
Reaction Monitoring
The synthesis of pharmaceuticals often involves multiple steps where nitrobenzoic acid derivatives are used as reactants or are formed as intermediates. Both FTIR and Raman spectroscopy can be employed for in-situ reaction monitoring. By tracking the disappearance of reactant peaks and the appearance of product peaks over time, researchers can gain insights into reaction kinetics, identify transient intermediates, and determine reaction endpoints without the need for sample extraction and offline analysis.
Quantitative Data Summary
The following tables summarize the key vibrational frequencies observed in the FTIR and Raman spectra of 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid. These values can be used as a reference for isomer identification and characterization.
FTIR Spectral Data of Nitrobenzoic Acid Isomers
| Vibrational Mode | 2-Nitrobenzoic Acid (cm⁻¹) | 3-Nitrobenzoic Acid (cm⁻¹) | 4-Nitrobenzoic Acid (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | ~3100-2500 (broad) | ~3100-2500 (broad) | ~3100-2500 (broad) |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C=O Stretch (Carboxylic Acid) | ~1700 | ~1710 | ~1695 |
| C=C Stretch (Aromatic) | ~1610, 1580 | ~1620, 1585 | ~1605, 1580 |
| NO₂ Asymmetric Stretch | ~1530 | ~1535 | ~1520 |
| NO₂ Symmetric Stretch | ~1350 | ~1350 | ~1345 |
| C-O Stretch / O-H Bend (In-plane) | ~1300 | ~1290 | ~1300 |
| C-N Stretch | ~860 | ~870 | ~855 |
| C-H Out-of-plane Bend | ~850, 780, 740 | ~920, 810, 720 | ~860, 720 |
Note: Peak positions can vary slightly based on sample preparation and the instrument used.
Raman Spectral Data of Nitrobenzoic Acid Isomers
| Vibrational Mode | 2-Nitrobenzoic Acid (cm⁻¹) | 3-Nitrobenzoic Acid (cm⁻¹) | 4-Nitrobenzoic Acid (cm⁻¹) |
| C-H Stretch (Aromatic) | ~3090 | ~3080 | ~3070 |
| C=O Stretch (Carboxylic Acid) | ~1680 | ~1690 | ~1685 |
| C=C Stretch (Aromatic) | ~1615, 1585 | ~1625, 1590 | ~1610, 1585 |
| NO₂ Asymmetric Stretch | ~1530 | ~1535 | ~1525 |
| NO₂ Symmetric Stretch | ~1355 | ~1350 | ~1345 |
| Ring Breathing | ~1000 | ~1005 | ~860 |
| C-N Stretch | ~865 | ~875 | ~850 |
Note: Raman scattering intensity can be influenced by molecular polarizability.
Experimental Protocols
Protocol 1: FTIR Analysis of Solid Nitrobenzoic Acid Derivatives
Objective: To obtain a high-quality infrared spectrum of a solid nitrobenzoic acid derivative for identification and quality control.
Materials:
-
FTIR Spectrometer (e.g., Thermo Nicolet 380 or Bruker IFS 85) with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.
-
Potassium bromide (KBr), spectroscopy grade, dried in an oven.
-
Agate mortar and pestle.
-
Hydraulic press with pellet-forming die.
-
Spatula and weighing paper.
-
Sample of nitrobenzoic acid derivative (1-2 mg).
Methodology:
-
Background Spectrum Acquisition:
-
Ensure the sample compartment of the FTIR spectrometer is empty.
-
Purge the spectrometer with dry air or nitrogen, if available, to minimize atmospheric water and carbon dioxide interference.
-
Collect a background spectrum. This will be automatically subtracted from the sample spectrum.
-
-
Sample Preparation (KBr Pellet Method):
-
Weigh approximately 1-2 mg of the nitrobenzoic acid derivative sample and 100-200 mg of dry KBr powder.
-
Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the mixture to the pellet-forming die.
-
Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent pellet.
-
Carefully remove the KBr pellet from the die.
-
-
Sample Spectrum Acquisition:
-
Place the KBr pellet in the sample holder in the FTIR spectrometer's sample compartment.
-
Acquire the sample spectrum. Typical parameters are:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 or 64 (co-added to improve signal-to-noise ratio)
-
-
-
Data Analysis:
-
The resulting spectrum should be in absorbance or transmittance mode.
-
Label the significant peaks and compare them to a reference spectrum or the data provided in the tables above to confirm the identity and purity of the sample.
-
Protocol 2: Raman Analysis of Solid Nitrobenzoic Acid Derivatives
Objective: To obtain a high-quality Raman spectrum of a solid nitrobenzoic acid derivative.
Materials:
-
Raman Spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm).
-
Microscope slide or capillary tube.
-
Spatula.
-
Sample of nitrobenzoic acid derivative.
Methodology:
-
Instrument Calibration:
-
Ensure the Raman spectrometer is calibrated using a standard reference material (e.g., silicon or a polystyrene standard).
-
-
Sample Preparation:
-
Place a small amount of the solid nitrobenzoic acid derivative directly onto a clean microscope slide.
-
Alternatively, for air-sensitive or small samples, pack the powder into a glass capillary tube.
-
-
Sample Spectrum Acquisition:
-
Place the sample on the spectrometer's stage.
-
Focus the laser onto the sample using the integrated microscope.
-
Acquire the Raman spectrum. Optimize the following parameters to obtain a good signal-to-noise ratio while avoiding sample damage (burning or fluorescence):
-
Laser Wavelength: 785 nm is often a good choice to minimize fluorescence. A 532 nm laser can also be used.[1]
-
Laser Power: Start with low power (e.g., 1-5 mW) and gradually increase if necessary.
-
Acquisition Time: Typically 1-10 seconds.
-
Number of Accumulations: Co-add multiple spectra (e.g., 5-10) to improve the signal-to-noise ratio.
-
Spectral Range: Typically 200-3500 cm⁻¹ (Raman shift).
-
-
-
Data Analysis:
-
The resulting spectrum will show Raman intensity versus Raman shift (cm⁻¹).
-
Perform baseline correction if necessary to remove any broad fluorescence background.
-
Identify and label the characteristic Raman peaks and compare them with reference data.
-
Visualizations
Caption: Isomer structure dictates unique FTIR and Raman spectral patterns.
Caption: General workflow for spectroscopic analysis of nitrobenzoic acids.
References
Application Note: 1H NMR Spectroscopic Analysis of 4-(Methylamino)-3-nitrobenzoic acid
Abstract
This application note details the analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(Methylamino)-3-nitrobenzoic acid. Due to the absence of publicly available experimental ¹H NMR data for this specific compound in the searched scientific literature and databases, this document provides a theoretical analysis based on established principles of NMR spectroscopy and data from analogous compounds. Predicted chemical shifts, multiplicities, and coupling constants are presented to aid researchers in the identification and characterization of this molecule. A standard protocol for sample preparation and acquisition of ¹H NMR spectra for similar aromatic compounds is also provided.
Introduction
This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. As a key intermediate in organic synthesis, its structural elucidation is crucial for quality control and reaction monitoring.[1] ¹H NMR spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds by providing detailed information about the chemical environment of hydrogen atoms.[1] This document outlines the expected ¹H NMR spectral features of this compound and provides a standardized protocol for its analysis.
Predicted ¹H NMR Spectral Data
The structure of this compound contains several distinct proton environments: three aromatic protons, a methyl group, an amine proton, and a carboxylic acid proton. The expected chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring: the electron-donating methylamino group (-NHCH₃) and the electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups. The analysis is based on the compound dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), a common solvent for polar aromatic compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | ~ 6.9 - 7.2 | d | ~ 9.0 | 1H |
| H-6 | ~ 7.8 - 8.0 | dd | ~ 9.0, ~ 2.0 | 1H |
| H-2 | ~ 8.2 - 8.4 | d | ~ 2.0 | 1H |
| -COOH | ~ 12.0 - 13.0 | br s | - | 1H |
| -NH- | ~ 8.0 - 8.5 | br s | - | 1H |
| -CH₃ | ~ 3.0 - 3.2 | s | - | 3H |
Note: These are predicted values and may vary from experimental results.
Structural Assignment and Rationale
The predicted assignments are based on the following rationale:
-
Aromatic Protons (H-2, H-5, H-6): The benzene ring has three protons.
-
H-5: This proton is ortho to the electron-donating -NHCH₃ group and is expected to be the most shielded (upfield) of the aromatic protons. It will appear as a doublet due to coupling with H-6.
-
H-6: This proton is ortho to the carboxylic acid group and meta to the nitro group. It will be deshielded relative to H-5 and will appear as a doublet of doublets due to coupling with both H-5 and H-2.
-
H-2: This proton is ortho to both the nitro and carboxylic acid groups, making it the most deshielded (downfield) aromatic proton. It will appear as a doublet due to coupling with H-6.
-
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet far downfield.
-
Amine Proton (-NH-): The chemical shift of the amine proton can vary and its signal is often broad. It is expected to be in the downfield region due to the influence of the aromatic ring and the adjacent nitro group.
-
Methyl Protons (-CH₃): The methyl group attached to the nitrogen will appear as a singlet in the upfield region.
Experimental Protocol
This section provides a standard operating procedure for the acquisition of a ¹H NMR spectrum of this compound.
4.1. Materials and Equipment
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% v/v tetramethylsilane (B1202638) (TMS)
-
NMR tube (5 mm)
-
Vortex mixer
-
Pipettes
-
NMR spectrometer (e.g., 400 MHz or higher)
4.2. Sample Preparation
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ containing TMS to the NMR tube.
-
Securely cap the NMR tube and vortex gently until the sample is completely dissolved. A brief period of sonication may be used if necessary to aid dissolution.
-
Ensure the solution is clear and free of any particulate matter before inserting it into the NMR spectrometer.
4.3. NMR Data Acquisition
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum using the following typical parameters:
-
Pulse Program: zg30
-
Number of Scans: 16-64 (depending on sample concentration)
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 16 ppm
-
-
Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.
-
Phase the resulting spectrum and perform a baseline correction.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual DMSO peak to 2.50 ppm.
-
Integrate all signals and pick the peaks to determine their chemical shifts and multiplicities.
Visualization of Key Relationships
The following diagrams illustrate the molecular structure with proton assignments and the experimental workflow.
Caption: Molecular structure with labeled protons.
Caption: Workflow for ¹H NMR analysis.
Conclusion
References
Application Note and Protocol for the Esterification of 4-(Methylamino)-3-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of methyl 4-(methylamino)-3-nitrobenzoate via the Fischer esterification of 4-(methylamino)-3-nitrobenzoic acid. This process is a crucial step in the synthesis of various pharmaceutical intermediates.[1] The protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the reaction, workup, and purification of the final product. Additionally, this note includes a summary of the physicochemical properties of the starting material and the desired ester, along with a visual representation of the experimental workflow.
Introduction
This compound and its esters are valuable intermediates in the synthesis of a range of organic molecules, including pharmaceuticals. The conversion of the carboxylic acid to its methyl ester is a common transformation that facilitates subsequent reactions and can alter the compound's solubility and reactivity. The Fischer-Speier esterification is a classic and widely used method for this purpose, involving the acid-catalyzed reaction of a carboxylic acid with an alcohol.[2] In this application, methanol (B129727) is used in excess to drive the reaction equilibrium towards the formation of the methyl ester, with sulfuric acid acting as the catalyst.
Physicochemical Data
A summary of the key physical and chemical properties of the starting material and the final product is provided below.
| Property | This compound | Methyl 4-(methylamino)-3-nitrobenzoate |
| CAS Number | 41263-74-5[1] | 36242-50-9[3] |
| Molecular Formula | C₈H₈N₂O₄[1] | C₉H₁₀N₂O₄[1] |
| Molecular Weight | 196.16 g/mol [4] | 210.19 g/mol [3] |
| Appearance | Yellow solid[5] | Solid[3] |
| Purity | >95% | >95.0%[3] |
Experimental Protocol
This protocol describes the synthesis of methyl 4-(methylamino)-3-nitrobenzoate using a Fischer esterification reaction.
Materials:
-
This compound
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in an excess of anhydrous methanol. A suggested ratio is approximately 1 gram of the carboxylic acid to 15-20 mL of methanol.
-
Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid. A typical amount is 0.1 to 0.2 mL of concentrated H₂SO₄ for every gram of starting material. The addition is exothermic, so it's advisable to cool the flask in an ice bath during this step.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue to stir the reaction mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete (as indicated by TLC or time), remove the heating mantle and allow the flask to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (e.g., 50 mL). Transfer the solution to a separatory funnel.
-
Washing:
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as CO₂ gas will be evolved. Swirl the funnel gently before shaking and vent frequently. Continue washing until the aqueous layer is basic.
-
Wash the organic layer with deionized water.
-
Finally, wash the organic layer with brine to remove any residual water.
-
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent using gravity or suction filtration.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to yield the crude methyl 4-(methylamino)-3-nitrobenzoate.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol/water or ethanol, to obtain the pure methyl ester.
Experimental Workflow Diagram
Caption: Experimental workflow for the Fischer esterification of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Concentrated sulfuric acid is extremely corrosive and should be handled with extreme care. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Methanol and ethyl acetate are flammable; avoid open flames and sparks.
-
The neutralization step with sodium bicarbonate will produce carbon dioxide gas, leading to pressure buildup in the separatory funnel. Vent the funnel frequently and carefully.
References
Application Notes and Protocols for the Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-4-(methylamino)-3-nitrobenzamide is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Notably, it serves as a crucial building block for triazole and benzimidazole (B57391) derivatives, which have been investigated for treating conditions such as diabetes, hypertension, and immune disorders.[2] Its application is widespread in the synthesis of drugs like Dabigatran etexilate, an oral anticoagulant.[3] This document provides detailed protocols for the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide, focusing on a common and efficient synthetic route. The protocols are based on established methods to ensure a high yield of the final product.[1][2]
Synthesis Pathway Overview
The synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide is typically achieved through a two-step process starting from 4-chloro-3-nitrobenzoic acid.[1] The first step involves a nucleophilic aromatic substitution reaction where 4-chloro-3-nitrobenzoic acid is reacted with methylamine (B109427) to produce 4-(methylamino)-3-nitrobenzoic acid.[4] In the second step, the carboxylic acid is converted to its corresponding acyl chloride, 4-(methylamino)-3-nitrobenzoyl chloride, using a chlorinating agent like thionyl chloride.[1][4] Finally, the acyl chloride is reacted with methylamine to yield the desired product, N-methyl-4-(methylamino)-3-nitrobenzamide.[1][2] A high overall yield of up to 97.5% has been reported for this process.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for the reactants, intermediates, and the final product involved in the synthesis.
Table 1: Physicochemical Properties of Key Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 4-chloro-3-nitrobenzoic acid | 97-00-7 | C₇H₄ClNO₄ | 201.57 | - |
| This compound | 41263-74-5 | C₈H₈N₂O₄ | 196.16 | Yellow Crystalline Powder[5] |
| 4-(methylamino)-3-nitrobenzoyl chloride | 82357-48-0 | C₈H₇ClN₂O₃ | 214.61 | Yellow Crystalline Powder[2] |
| N-methyl-4-(methylamino)-3-nitrobenzamide | 41263-72-3 | C₉H₁₁N₃O₃ | 209.20 | Yellow Solid[1] |
Table 2: Reaction Conditions and Stoichiometry
| Reaction Step | Reactants | Molar Ratio | Solvent | Reaction Time |
| Synthesis of this compound | 4-chloro-3-nitrobenzoic acid, Methylamine | - | - | - |
| Synthesis of 4-(methylamino)-3-nitrobenzoyl chloride | This compound, Thionyl chloride | - | Dichloromethane (B109758) (DCM) | 4 hours[6] |
| Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide | 4-(methylamino)-3-nitrobenzoyl chloride, Methylamine (25% aq. sol.) | 1 mol : 1.1 mol | Dichloromethane (DCM) | 0.5 hours[1] |
Experimental Protocols
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
4-(methylamino)-3-nitrobenzoyl chloride is corrosive and a lachrymator.[2]
-
Methylamine is a flammable and corrosive gas (typically used as an aqueous solution).[2]
-
Dichloromethane is a volatile and potentially carcinogenic solvent.[2]
Protocol 1: Synthesis of this compound
This protocol is adapted from established synthetic methods.[4]
Materials:
-
4-chloro-3-nitrobenzoic acid
-
Methylamine (aqueous solution)
-
Acetic acid
-
Distilled water
Procedure:
-
In a suitable reaction vessel, dissolve 4-chloro-3-nitrobenzoic acid in an appropriate solvent.
-
Add the aqueous solution of methylamine to the reaction mixture.
-
Stir the reaction mixture at room temperature. The progress can be monitored by thin-layer chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture.
-
Acidify the solution by slowly adding acetic acid to a pH of approximately 3-5 to precipitate the product.[4]
-
Collect the yellow solid precipitate by vacuum filtration.[4]
-
Wash the solid with distilled water to remove impurities.[4]
-
Dry the purified this compound.
Protocol 2: Synthesis of 4-(methylamino)-3-nitrobenzoyl chloride
This protocol is based on established methods for acyl chloride formation.[4][6]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
N,N-dimethylformamide (DMF, catalytic amount)[6]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound in dichloromethane.[4]
-
Add thionyl chloride dropwise to the suspension at room temperature.[6]
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 4 hours) until the reaction is complete.[6]
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and dichloromethane under reduced pressure to yield the crude 4-(methylamino)-3-nitrobenzoyl chloride.[6] This product can often be used in the next step without further purification.
Protocol 3: Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide
This protocol is adapted from a patented synthetic method.[1]
Materials:
-
4-(methylamino)-3-nitrobenzoyl chloride
-
Methylamine (25% aqueous solution)
-
Dichloromethane (DCM)
-
Distilled water
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 mole equivalent of 4-(methylamino)-3-nitrobenzoyl chloride in dichloromethane (approximately 1.2 L per mole of the acyl chloride).[1][2]
-
Addition of Methylamine: At room temperature, add 1.1 mole equivalents of a 25% aqueous solution of methylamine dropwise to the stirred solution of the acyl chloride.[1] An exothermic reaction is expected, so maintain a controlled addition rate.[2]
-
Reaction: Stir the mixture for 0.5 hours.[1]
-
Work-up - Aqueous Wash: Transfer the reaction mixture to a separatory funnel and wash the organic layer with distilled water to remove methylamine hydrochloride and other water-soluble impurities.[2]
-
Work-up - Phase Separation: Separate the organic layer (DCM) from the aqueous layer.[2]
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate.[2][6]
-
Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude product.[1][2]
-
Purification (Optional): The crude N-methyl-4-(methylamino)-3-nitrobenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a high-purity yellow solid.[2]
Visualizations
Caption: Overall synthesis pathway for N-methyl-4-(methylamino)-3-nitrobenzamide.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Methylamino)-3-nitrobenzoic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of 4-(Methylamino)-3-nitrobenzoic acid.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis, helping users improve reaction yields and product purity.
Q1: My yield of this compound is consistently low. What are the primary factors affecting the yield?
A1: Low yield is a common problem that can be attributed to several factors in the nucleophilic aromatic substitution (SNAr) reaction between a 4-halo-3-nitrobenzoic acid and methylamine (B109427):
-
Choice of Leaving Group: The reactivity of the starting material is critical. 4-Fluoro-3-nitrobenzoic acid is generally more reactive than 4-chloro-3-nitrobenzoic acid. The high electronegativity of fluorine activates the aromatic ring, making it more susceptible to nucleophilic attack and allowing the reaction to proceed under milder conditions.[1][2]
-
Incomplete Reaction: The reaction may not have reached completion. Ensure the reaction is heated (refluxed) for an adequate amount of time, typically 3-5 hours.[1] Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to confirm the disappearance of the starting material.
-
Improper Work-up: The product is typically isolated by precipitation. After cooling the reaction mixture, the pH must be carefully adjusted to an acidic range (e.g., pH 3-5) using an acid like acetic acid to ensure complete precipitation of the carboxylic acid product.[1][3]
-
Excessive Washing: While washing the filtered product is necessary to remove impurities, using excessive amounts of solvent or water can lead to loss of product due to its slight solubility. Use ice-cold water for washing to minimize this effect.
Q2: I am observing significant impurity formation. What are the likely side products and how can I minimize them?
A2: Impurities can arise from the starting materials or side reactions.
-
Unreacted Starting Material: The most common impurity is unreacted 4-halo-3-nitrobenzoic acid. This can be minimized by ensuring a sufficient excess of methylamine and allowing for adequate reaction time and temperature.
-
Formation of Benzyne (B1209423) Intermediates: While less common under typical SNAr conditions, using extremely strong bases can lead to the formation of a benzyne intermediate, which can result in a mixture of products. Ensure you are using methylamine or a common base like triethylamine (B128534) rather than exceptionally strong bases like sodium amide.
-
Discolored Product: The product is typically a yellow crystalline powder.[4] A darker color may indicate the presence of impurities. These can often be removed by recrystallization. A common solvent system for recrystallization is an ethanol-water mixture.[3]
Q3: Which starting material is better: 4-chloro- or 4-fluoro-3-nitrobenzoic acid?
A3: For nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is typically the initial attack of the nucleophile, not the breaking of the carbon-halogen bond. Therefore, the more electron-withdrawing the leaving group, the faster the reaction. Fluorine's high electronegativity strongly activates the aromatic ring towards nucleophilic attack, making 4-fluoro-3-nitrobenzoic acid the more reactive substrate.[1] This often leads to higher yields and allows for milder reaction conditions. However, 4-chloro-3-nitrobenzoic acid is also widely used, often with excellent yields, and may be more cost-effective.[5]
Q4: How can I effectively purify the crude this compound?
A4: The most effective purification method for the crude product is recrystallization.
-
Solvent Selection: An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures. Ethanol (B145695), or a mixture of ethanol and water, is a commonly recommended solvent for this compound.[3][6]
-
Procedure: Dissolve the crude solid in a minimal amount of the hot solvent to create a saturated solution. If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal and performing a hot filtration. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. The pure crystals can then be collected by vacuum filtration.[7][8]
Data Presentation
The following table summarizes reported yields for the synthesis of this compound from different starting materials.
| Starting Material | Reagents & Conditions | Product | Yield (%) | Reference |
| 4-Chloro-3-nitrobenzoic acid | Methylamine, H₂O, Reflux | This compound | 95.9 | [5] |
| 4-Chloro-3-nitrobenzoic acid | 40% Methylamine solution, 180-190°C, high pressure (continuous flow) | This compound | 88.3 (after recrystallization) | [3] |
| 3,4-Dinitrobenzoic acid | Methylamine, Triethylamine, Ethanol, RT | This compound | 81 |
Experimental Protocols & Methodologies
Protocol 1: Synthesis from 4-Chloro-3-nitrobenzoic acid
This protocol is adapted from established industrial methods.[1][9][10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-3-nitrobenzoic acid (1.0 eq).
-
Reagent Addition: Add an aqueous solution of methylamine (e.g., 25-40% solution) in a molar excess (e.g., 3.5-5.0 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 100°C) and maintain for 3-5 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to below 20°C in an ice bath.
-
Slowly add acetic acid or hydrochloric acid to adjust the pH to approximately 4-5. Control the temperature to ensure it does not exceed 20°C.
-
Stir the resulting slurry for 30 minutes to ensure complete precipitation.
-
Collect the yellow solid product by vacuum filtration.
-
-
Purification:
-
Wash the filter cake with cold water until the washings are neutral.
-
Dry the product. For higher purity, the product can be recrystallized from an ethanol-water mixture. A reported purity of over 99% can be achieved.[3]
-
Protocol 2: Synthesis of Precursor 4-Fluoro-3-nitrobenzoic acid
This protocol describes the nitration of 4-fluorobenzoic acid.[11]
-
Reaction Setup: In a flask cooled in an ice bath, add concentrated sulfuric acid.
-
Reagent Addition: Slowly add 4-fluorobenzoic acid (1.0 eq) to the sulfuric acid while stirring, keeping the temperature controlled.
-
Nitration: Add potassium nitrate (B79036) (1.1 eq) portion-wise to the mixture, ensuring the temperature remains low. After addition, allow the reaction to stir overnight at room temperature.
-
Work-up and Isolation:
-
Pour the reaction mixture slowly over a large amount of crushed ice with constant stirring.
-
Allow the mixture to stand, then collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with water and dry to yield 4-fluoro-3-nitrobenzoic acid as a light yellow solid (reported yield: 90%).[11]
-
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting guide for the synthesis.
References
- 1. This compound | 41263-74-5 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 11. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Minimizing Isomeric Impurities in Nitration Reactions
Welcome to the technical support center for aromatic nitration. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their nitration experiments, ensuring the highest possible purity of the desired isomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the regioselectivity of electrophilic aromatic nitration?
A1: The regioselectivity of electrophilic aromatic nitration is primarily governed by two main factors:
-
Electronic Effects: The nature of the substituent already present on the aromatic ring dictates the position of the incoming nitro group. Electron-donating groups (EDGs) activate the ring and direct the substitution to the ortho and para positions.[1][2] Conversely, electron-withdrawing groups (EWGs) deactivate the ring and generally direct the substitution to the meta position, with the exception of halogens which are deactivating but ortho, para-directing.[1][2]
-
Steric Effects: The size of the substituent on the aromatic ring and the incoming electrophile can influence the ratio of ortho to para products.[1] Bulky groups can hinder the approach of the nitrating agent to the ortho position, leading to a higher proportion of the para isomer.[1]
Q2: How can I favor the formation of the para-nitro isomer over the ortho-nitro isomer?
A2: To favor the formation of the para-nitro isomer, you can employ several strategies:
-
Utilize Steric Hindrance: If your substrate has a bulky ortho, para-directing group, the steric hindrance will naturally favor para substitution.[1]
-
Employ Shape-Selective Catalysts: Solid acid catalysts, such as zeolites with specific pore sizes (e.g., H-ZSM-5), can be used.[1] The constrained environment within the zeolite pores can selectively allow the formation of the less bulky para isomer while disfavoring the formation of the ortho isomer.[1] In the case of toluene (B28343) nitration, using H-ZSM-5 can yield at least 80-90% of the para isomer.[3]
-
Modify Reaction Conditions: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically more stable para product.[1]
Q3: Is it possible to achieve selective ortho-nitration?
A3: While favoring para substitution is more common, selective ortho-nitration can be achieved under specific conditions, often involving phase-transfer catalysts or specialized nitrating agents. For instance, the nitration of phenols can be directed to the ortho position by using certain catalysts and controlling reaction parameters like acid dilution and substrate concentration.
Q4: Why are halogens ortho, para-directing but deactivating?
A4: Halogens exhibit a dual electronic effect. They are inductively withdrawing (-I effect) due to their high electronegativity, which deactivates the ring towards electrophilic attack. However, they possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect), stabilizing the carbocation intermediates for ortho and para attack.[2]
Q5: My nitration of an amine-containing aromatic compound is giving a significant amount of the meta isomer. Why is this happening and how can I fix it?
A5: In strongly acidic conditions, such as the mixed acid used for nitration, the amino group (-NH2) is protonated to form an anilinium ion (-NH3+).[4] This ion is a strong electron-withdrawing group and is meta-directing.[4] To prevent this and favor the formation of ortho and para isomers, the amino group should be protected before nitration.[5][6] This is typically done by converting it to an amide (e.g., acetanilide) by reacting it with acetic anhydride (B1165640).[5][6] The amide is still an ortho, para-director but is less activating than the free amino group, allowing for a more controlled reaction.[5][6] After nitration, the protecting group can be removed by hydrolysis.[6]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your nitration experiments and provides recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low regioselectivity with an ortho, para-directing substrate, obtaining a mixture of isomers. | 1. Reaction conditions are not optimized for selectivity. 2. Insufficient steric hindrance to differentiate ortho and para positions. | 1. Try lowering the reaction temperature.[1][7] 2. Explore different solvent systems. 3. Consider if the directing group can be replaced with a bulkier analogue to increase steric hindrance at the ortho position.[1] |
| Obtaining significant amounts of the meta-nitro product with an ortho, para-directing substrate. | 1. For amine substrates, protonation of the amino group is occurring. 2. Reaction conditions are too harsh, leading to side reactions or isomerization. | 1. Protect the amino group by converting it to an amide before nitration.[5] 2. Use milder reaction conditions, such as lower temperatures and less acidic catalysts.[1] |
| Di- or poly-nitration occurs when mono-nitration is desired. | 1. Reaction temperature is too high. 2. Molar ratio of nitrating agent to substrate is too high. 3. The substrate is highly activated. | 1. Maintain a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent.[5][7] 2. Use a controlled amount of the nitrating agent (e.g., 1.05-1.1 equivalents).[5] 3. For highly activated substrates, consider using a milder nitrating agent. |
| Low or no yield. | 1. Reaction temperature is too low, significantly slowing the reaction rate. 2. Insufficiently strong nitrating agent for the substrate. 3. Decomposed or low-concentration acids. | 1. Cautiously increase the temperature in small increments while monitoring the reaction.[7] 2. Use a stronger nitrating system (e.g., increase H₂SO₄ concentration, use fuming nitric acid or oleum).[5][7] 3. Use fresh, concentrated acids to prepare the nitrating mixture.[7] |
| Formation of a dark-colored or tarry reaction mixture. | 1. Oxidation of the starting material or product. 2. Excessive reaction temperature. 3. "Runaway" reaction due to rapid addition of the nitrating agent. | 1. Strictly control the temperature and maintain it at a low level.[8] 2. Add the nitrating agent slowly and dropwise to allow for effective heat dissipation.[7] |
| Inseparable mixture of ortho and para isomers in the final product. | The isomers have very similar polarities. | 1. Column Chromatography: This is the most common method. Careful selection of the stationary phase and eluent system is crucial.[9] 2. Recrystallization: If the product is a solid, fractional recrystallization may be possible if the isomers have different solubilities in a specific solvent.[9] |
Data Presentation: Isomer Distribution in Nitration Reactions
The following tables summarize the regioisomeric distribution in the nitration of various monosubstituted benzenes under specific conditions.
Table 1: Regioisomeric Distribution in the Nitration of Toluene
| Temperature (°C) | % ortho-Nitrotoluene | % meta-Nitrotoluene | % para-Nitrotoluene |
| 30 | 58.5 | 4.4 | 37.1 |
| 0 | 61.8 | 3.5 | 34.7 |
| -30 | 65.2 | 2.8 | 32.0 |
Data sourced from studies on the effect of temperature on toluene nitration.
Table 2: Isomer Distribution for Nitration of Various Monosubstituted Benzenes with Mixed Acid (HNO₃/H₂SO₄)
| Substituent | % ortho | % meta | % para |
| -CH₃ | 63 | 3 | 34 |
| -OH | 50 | 0 | 50 |
| -CF₃ | 6 | 91 | 3 |
| -NO₂ | 6 | 93 | 1 |
This data illustrates the directing effects of various substituents on the aromatic ring.[6][10]
Experimental Protocols
Protocol 1: General Procedure for Aromatic Nitration using Mixed Acid
-
Preparation: In a flask equipped with a stirrer and a dropping funnel, cool the substrate solution (dissolved in a suitable solvent if necessary) to the desired temperature (typically 0-5 °C) in an ice-salt bath.[11]
-
Nitrating Mixture Preparation: In a separate beaker, slowly add concentrated nitric acid (1.1 equivalents) to pre-cooled concentrated sulfuric acid (2.0 equivalents) with constant cooling and stirring.[11]
-
Addition: Add the prepared nitrating mixture dropwise to the stirred substrate solution, maintaining the reaction temperature below the specified limit.[5]
-
Reaction: After the addition is complete, continue stirring the mixture at the same temperature for a designated period (e.g., 30 minutes to 2 hours), and then allow it to warm to room temperature if required.[11]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).[11]
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.[11] Extract the product with a suitable organic solvent (e.g., dichloromethane).[11]
-
Purification: Wash the organic phase sequentially with water, a saturated sodium bicarbonate solution, and brine.[11] Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[11] The crude product can be further purified by recrystallization or column chromatography.[9]
Protocol 2: Nitration of Aniline (B41778) with Protection of the Amino Group
-
Protection (Acetylation): Dissolve aniline (1.0 equivalent) in acetic anhydride (5-10 volumes). Add a catalytic amount of sulfuric acid (e.g., 1-2 drops).[5] Stir the mixture until the reaction is complete (monitor by TLC) to form acetanilide (B955).
-
Nitration: Cool a mixture of concentrated sulfuric acid (5 volumes) to 0 °C. Add the prepared acetanilide (1.0 equivalent) portion-wise, keeping the temperature below 5 °C.[5] Prepare a nitrating mixture of concentrated nitric acid (1.05 equivalents) and concentrated sulfuric acid (2 volumes) and cool it to 0 °C.[5] Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 5 °C.[5] Stir the reaction mixture at 0-5 °C for 1-3 hours.[5]
-
Work-up and Deprotection: Carefully pour the reaction mixture onto crushed ice.[5] Collect the precipitated nitro-acetanilide by filtration and wash with cold water until the filtrate is neutral.[5] Suspend the crude product in a mixture of ethanol (B145695) and concentrated hydrochloric acid (e.g., 3:1 v/v) and heat to reflux for 2-4 hours to hydrolyze the amide.[5]
-
Isolation: Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the nitro-aniline product.[5] Filter the solid, wash with water, and dry.[5]
Visualizations
Caption: A troubleshooting workflow for minimizing isomeric impurities.
Caption: The general reaction pathway for electrophilic aromatic nitration.
References
- 1. benchchem.com [benchchem.com]
- 2. ijrar.org [ijrar.org]
- 3. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. Nitration - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. benchchem.com [benchchem.com]
how to prevent runaway reactions in nitration of p-toluic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of p-toluic acid. The information is designed to help prevent and manage runaway reactions, ensuring a safer experimental environment.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the nitration of p-toluic acid, with a focus on preventing thermal runaway events.
Q1: What are the initial signs of a potential runaway reaction during the nitration of p-toluic acid?
A1: Early detection is critical for preventing a runaway reaction. Key indicators to monitor include:
-
Unexpected Temperature Rise: A rapid increase in the reaction temperature that is difficult to control with the cooling system is a primary warning sign.[1][2]
-
Evolution of Brown/Red Fumes: The formation of nitrogen dioxide (NO₂) gas, which has a characteristic brown or reddish color, indicates that the reaction is becoming too vigorous and may be entering a runaway state.[3]
-
Increased Reaction Rate: A noticeable acceleration in the reaction, such as vigorous bubbling or a rapid change in color, can signal a loss of control.
-
Localized Hotspots: Poor stirring can lead to the formation of localized areas of high temperature within the reaction mixture.[4]
Q2: My reaction temperature is exceeding the recommended limit. What immediate actions should I take?
A2: If you observe a significant temperature excursion, take the following steps immediately:
-
Stop the addition of the nitrating agent: This will prevent the introduction of more reactants that fuel the exothermic reaction.
-
Enhance Cooling: Ensure your cooling bath is functioning optimally. If using an ice bath, add more ice and salt to lower the temperature.[4]
-
Increase Stirring Rate: Improve agitation to break up any potential hotspots and ensure uniform temperature distribution throughout the reaction mixture.[2][4]
-
Prepare for Emergency Quenching: If the temperature continues to rise uncontrollably, be prepared to quench the reaction. This is a last resort and should be performed with extreme caution.[4]
Q3: How do I safely quench a runaway nitration reaction?
A3: Quenching a nitration reaction is a hazardous procedure and should only be performed if absolutely necessary and with appropriate safety measures in place. The standard method is to slowly and cautiously pour the reaction mixture into a large volume of crushed ice or an ice-water slurry with vigorous stirring.[4]
CAUTION: The dilution of concentrated sulfuric acid with water is a highly exothermic process and can cause splattering.[2] This procedure should be conducted in a fume hood with the sash pulled down, and the operator should be wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
Q4: What are the primary causes of a runaway reaction in the nitration of p-toluic acid?
A4: Runaway reactions in this context are typically caused by a failure to control the rate of heat generation.[1] Common contributing factors include:
-
Inadequate Cooling: The cooling system may be insufficient to remove the heat generated by the reaction.[4]
-
Rapid Addition of Nitrating Agent: Adding the nitric acid/sulfuric acid mixture too quickly can lead to a rapid release of heat that overwhelms the cooling capacity.[4]
-
Poor Agitation: Inefficient stirring can result in localized temperature increases.[2][4]
-
Incorrect Reagent Concentrations or Ratios: Using reagents that are more concentrated than specified or an improper ratio of nitric acid to sulfuric acid can increase the reaction's exothermicity.[4]
-
Accumulation of Unreacted Reagents: If the reaction temperature is too low, the nitrating agent may accumulate without reacting. A subsequent, uncontrolled temperature increase can then trigger a rapid, violent reaction.[5]
Q5: Can using a continuous flow reactor improve the safety of this nitration?
A5: Yes, continuous flow reactors can offer significant safety advantages for highly exothermic reactions like nitration. They provide better heat transfer due to their high surface-area-to-volume ratio, allowing for more precise temperature control.[6] Additionally, the small reaction volume at any given time minimizes the potential hazard in case of a runaway.
Quantitative Data for Safe Nitration of p-Toluic Acid
The following table summarizes key quantitative parameters for the safe laboratory-scale nitration of p-toluic acid. Adherence to these parameters is crucial for preventing runaway reactions.
| Parameter | Recommended Value/Range | Rationale for Safety |
| Reaction Temperature | 0 - 10 °C | Keeping the temperature low is critical to control the exothermic nature of the reaction and prevent side reactions.[7] |
| Nitrating Agent Addition Time | 30 - 45 minutes (for 10g scale) | Slow, dropwise addition ensures that the heat generated can be effectively dissipated by the cooling system.[7] |
| Ratio of Nitrating Mixture (Conc. H₂SO₄:Conc. HNO₃) | Approximately 1.7:1 (v/v) (e.g., 25 mL H₂SO₄ to 15 mL HNO₃) | The sulfuric acid acts as a catalyst and a dehydrating agent, but an incorrect ratio can affect reactivity and exothermicity.[7] |
| Stirring | Vigorous and continuous | Ensures even temperature distribution and prevents the formation of localized "hot spots".[2][4] |
Experimental Protocol: Nitration of p-Toluic Acid
This protocol outlines a standard laboratory procedure for the nitration of p-toluic acid to produce 4-methyl-3-nitrobenzoic acid.[7]
Materials:
-
p-Toluic acid (10.0 g, 0.073 mol)
-
Concentrated sulfuric acid (98%, 75 mL total)
-
Concentrated nitric acid (70%, 15 mL)
-
Ice
-
Distilled water
Equipment:
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Beaker
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a clean, dry dropping funnel, carefully and slowly add 15 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid.
-
Cool this mixture in an ice bath.
-
-
Dissolution of p-Toluic Acid:
-
In a 250 mL round-bottom flask, combine 10.0 g of p-toluic acid and 50 mL of concentrated sulfuric acid.
-
Stir the mixture with a magnetic stirrer until the p-toluic acid is completely dissolved.
-
Cool the flask in an ice bath to a temperature between 0 and 5 °C.
-
-
Nitration Reaction:
-
Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of p-toluic acid.
-
Maintain the reaction temperature below 10 °C throughout the addition, which should take approximately 30-45 minutes.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes.
-
-
Work-up:
-
Remove the ice bath and allow the mixture to slowly warm to room temperature, continuing to stir for another hour.
-
Carefully and slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring.
-
Collect the precipitated product by vacuum filtration and wash it thoroughly with cold water.
-
-
Purification (Recrystallization):
-
Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the purified 4-methyl-3-nitrobenzoic acid.
-
Visualization of Runaway Reaction Prevention
The following diagram illustrates the logical relationships between preventative measures and the potential for a runaway reaction during the nitration of p-toluic acid.
References
- 1. icheme.org [icheme.org]
- 2. Sciencemadness Discussion Board - Runaway reactions - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Process Safety Beacon: Excess Cooling Can Cause a Runaway Reaction | AIChE [aiche.org]
- 6. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
troubleshooting low purity in 4-(Methylamino)-3-nitrobenzoic acid synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of 4-(Methylamino)-3-nitrobenzoic acid, a key intermediate in pharmaceutical development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges that can lead to low purity of the final product.
Q1: My final product has a low melting point and appears discolored. What are the potential impurities?
Low purity in this compound synthesis can be attributed to several factors, often originating from the two main synthetic steps: nitration of 4-chlorobenzoic acid and the subsequent nucleophilic aromatic substitution with methylamine (B109427).
Potential Impurities:
-
Unreacted Starting Materials: Residual 4-chloro-3-nitrobenzoic acid from an incomplete amination reaction.
-
Isomeric Impurities: Formation of 4-chloro-2-nitrobenzoic acid during the nitration of 4-chlorobenzoic acid. This isomer can also react with methylamine to form an isomeric impurity in the final product.
-
Side-Reaction Products:
-
Dinitro Compounds: Over-nitration of 4-chlorobenzoic acid can lead to dinitro derivatives.
-
Amide Formation: Although less common under typical aqueous amine reaction conditions, the formation of N-methyl-4-(methylamino)-3-nitrobenzamide is a theoretical possibility if the reaction conditions are not well-controlled (e.g., very high temperatures or presence of a coupling agent).[1]
-
-
Degradation Products: The product, a nitro-containing aromatic compound, may be susceptible to degradation if exposed to high temperatures or light for extended periods.[2]
Troubleshooting Steps:
-
Analyze the Crude Product: Utilize analytical techniques like HPLC, ¹H NMR, and Mass Spectrometry to identify the specific impurities present.
-
Review Reaction Conditions: Carefully examine the reaction parameters of both the nitration and amination steps.
-
Purification: Employ appropriate purification techniques, primarily recrystallization, to remove impurities.
Q2: I am observing a significant amount of an isomeric impurity. How can I minimize its formation?
The primary isomeric impurity arises from the nitration of 4-chlorobenzoic acid, where the nitro group is introduced at the position ortho to the carboxylic acid group (4-chloro-2-nitrobenzoic acid) instead of the desired meta position.
Mitigation Strategies:
-
Control of Nitration Temperature: The temperature of the nitration reaction is a critical factor. Maintaining a low and consistent temperature, typically between 0-10 °C, can favor the formation of the desired 3-nitro isomer.
-
Slow Addition of Nitrating Agent: Add the nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise to the solution of 4-chlorobenzoic acid to prevent localized overheating and reduce the formation of side products.
-
Purification of the Intermediate: If a significant amount of the undesired isomer is formed, it is advisable to purify the 4-chloro-3-nitrobenzoic acid intermediate before proceeding to the amination step. This can often be achieved by recrystallization.
Q3: The amination reaction is sluggish or incomplete. What are the possible causes and solutions?
An incomplete reaction between 4-chloro-3-nitrobenzoic acid and methylamine is a common cause of low purity.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature.[3] |
| Low Concentration of Methylamine | Ensure an adequate excess of methylamine is used to drive the reaction to completion. A molar ratio of methylamine to 4-chloro-3-nitrobenzoic acid of 3.5:1 to 5:1 has been reported to be effective.[4] |
| Poor Solubility of Starting Material | While the reaction is often carried out in an aqueous solution of methylamine, ensuring good mixing and dispersion of the solid 4-chloro-3-nitrobenzoic acid is crucial. The use of a co-solvent is generally not reported for this specific reaction but could be a consideration in problematic cases. |
| Deactivation of Nucleophile | In highly acidic conditions, the methylamine will be protonated to its non-nucleophilic ammonium (B1175870) salt. Ensure the reaction medium is sufficiently basic. |
Q4: How can I effectively purify the final product to achieve high purity?
Recrystallization is the most common and effective method for purifying this compound.
Recrystallization Guidance:
-
Solvent Selection: A mixture of ethanol (B145695) and water is a commonly used and effective solvent system for recrystallization.[5] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent mixture.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the solution in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals thoroughly under vacuum.
-
Data Presentation
Table 1: Summary of Reaction Parameters and Reported Purity
| Parameter | Nitration of 4-chlorobenzoic acid | Amination with Methylamine |
| Starting Material | 4-chlorobenzoic acid | 4-chloro-3-nitrobenzoic acid |
| Reagents | Conc. HNO₃, Conc. H₂SO₄ | Aqueous Methylamine (e.g., 30-40%) |
| Temperature | 0 - 10 °C (controlled) | Reflux (typically around 85-95°C)[6] |
| Reaction Time | Varies, monitor by TLC | 3 - 5 hours, monitor by TLC[3] |
| Reported Yield | ~98% (for 4-chloro-3-nitrobenzoic acid) | 88.3% (after recrystallization)[5] |
| Reported Purity | 98.32% (for 4-chloro-3-nitrobenzoic acid) | 99.41% (after recrystallization)[5] |
Experimental Protocols
Protocol 1: Synthesis of 4-chloro-3-nitrobenzoic acid
-
In a flask equipped with a stirrer and a dropping funnel, dissolve 4-chlorobenzoic acid in concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC.
-
Pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Dry the product, 4-chloro-3-nitrobenzoic acid, under vacuum.
Protocol 2: Synthesis of this compound
-
To a round-bottom flask equipped with a reflux condenser, add 4-chloro-3-nitrobenzoic acid and an aqueous solution of methylamine (e.g., 40%).[5]
-
Heat the mixture to reflux and maintain for 3-5 hours.[3] Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly add an acid, such as acetic acid, to adjust the pH to approximately 4-5, which will cause the product to precipitate.[5]
-
Collect the yellow solid precipitate by vacuum filtration.
-
Wash the solid with water.
-
Purify the crude product by recrystallization from an ethanol-water mixture.
-
Dry the final product, this compound, under vacuum.
Protocol 3: HPLC Analysis for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm).[7]
-
Sample Preparation: Prepare a standard solution of this compound of known concentration and a solution of the sample to be analyzed in the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system and compare the peak areas to determine the purity.
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
References
- 1. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. This compound | 41263-74-5 | Benchchem [benchchem.com]
Technical Support Center: Production of 4-(Methylamino)-3-nitrobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 4-(Methylamino)-3-nitrobenzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly during the scale-up from laboratory to industrial production.
Issue 1: Low Yield and Purity in the Nitration Step
-
Question: We are experiencing low yields and the formation of multiple isomers during the nitration of 4-chlorobenzoic acid. How can we optimize this step for better selectivity and conversion?
-
Answer: The nitration of aromatic compounds is a highly exothermic reaction where temperature control is critical to prevent the formation of unwanted by-products.[1]
-
Temperature Control: Maintain a low reaction temperature, typically between 0-10°C, to favor the formation of the desired 3-nitro isomer.[1] Inadequate cooling can lead to over-nitration and the formation of dinitro compounds.
-
Reagent Addition: Add the nitrating agent (a mixture of concentrated nitric acid and sulfuric acid) slowly and sub-surface to ensure rapid mixing and prevent localized hotspots.[2]
-
Mixing: Ensure efficient agitation to maintain a homogenous reaction mixture. Poor mixing can lead to localized high concentrations of the nitrating agent and increased side-product formation.[3] For viscous reaction mixtures, consider using an anchor or helical mixer.[4]
-
Reaction Monitoring: Monitor the reaction progress using techniques like HPLC to ensure complete conversion of the starting material and to avoid prolonged reaction times which can lead to degradation.[5]
-
Issue 2: Runaway Reaction During Nitration
-
Question: We are concerned about the risk of a runaway reaction during the scale-up of the nitration step. What are the primary safety measures we should implement?
-
Answer: The nitration of aromatic compounds is a highly exothermic process, and the risk of a thermal runaway is a significant safety concern, especially at an industrial scale.[2][6]
-
Calorimetric Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction, adiabatic temperature rise, and the maximum temperature of the synthesis reaction (MTSR).[1] This data is crucial for designing an adequate cooling system.
-
Cooling System: The reactor's cooling system must be capable of removing the heat generated by the reaction.[1] Consider using a combination of a cooling jacket and internal cooling coils for larger reactors. A failure in the cooling system can lead to a rapid increase in temperature and pressure.[5]
-
Controlled Reagent Addition: Implement a semi-batch process where the nitrating agent is added at a controlled rate.[7] The addition rate should be linked to the reactor's cooling capacity to prevent heat accumulation.
-
Emergency Procedures: Have a documented emergency procedure in place, which may include a quenching system to rapidly cool the reaction and stop it in case of a thermal runaway.[1][8]
-
Issue 3: Incomplete Reaction and Low Yield in the Amination Step
-
Question: The nucleophilic aromatic substitution reaction of 4-chloro-3-nitrobenzoic acid with methylamine (B109427) is sluggish and results in a low yield of this compound. How can we improve the reaction efficiency?
-
Answer: The efficiency of the nucleophilic aromatic substitution (SNAr) reaction is influenced by several factors, including the leaving group, solvent, temperature, and the presence of activating groups.[9][10]
-
Leaving Group: While 4-chloro-3-nitrobenzoic acid is commonly used, the corresponding 4-fluoro derivative is a more reactive substrate for SNAr reactions.[11] The high electronegativity of fluorine activates the aromatic ring towards nucleophilic attack.[11]
-
Temperature and Pressure: This reaction often requires elevated temperatures to proceed at a reasonable rate.[9] Industrial processes may utilize high-pressure and high-temperature conditions (e.g., 180-190°C and 3.0-4.0 MPa) in a continuous flow reactor to achieve high conversion and purity.[4]
-
Solvent: Use a polar aprotic solvent such as DMSO or DMF to enhance the nucleophilicity of methylamine.[9]
-
Excess Methylamine: Using an excess of methylamine can help drive the reaction to completion.[12]
-
Issue 4: Product Precipitation and Isolation Challenges
-
Question: We are facing difficulties with product precipitation and filtration during the work-up of this compound. The product is forming fine particles that are difficult to filter.
-
Answer: The physical properties of the precipitated product are crucial for efficient isolation.
-
pH Control: The product is precipitated by adjusting the pH of the reaction mixture to approximately 3-5 with an acid like acetic acid.[4][11] The rate of pH adjustment can influence the particle size. A slower addition of the acid may promote the growth of larger crystals.
-
Cooling Rate: A controlled cooling profile after precipitation can also influence crystal size and morphology. Rapid cooling often leads to the formation of smaller, less filterable particles.[1]
-
Crystallization Studies: For large-scale production, it is advisable to conduct crystallization studies to determine the optimal conditions for temperature, pH, and cooling rate to obtain a product with good filtration characteristics.[13][14]
-
Troubleshooting Clogging: Clogging of filtration equipment can be caused by fine particles or the buildup of solid deposits.[13] Regular inspection and cleaning of the equipment are essential.[13]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common industrial synthesis involves a two-step process:
-
Nitration: 4-chlorobenzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-chloro-3-nitrobenzoic acid.[4]
-
Amination: The resulting 4-chloro-3-nitrobenzoic acid is then reacted with an aqueous solution of methylamine in a nucleophilic aromatic substitution reaction to yield this compound.[4][11] An alternative starting material for the amination step is 4-fluoro-3-nitrobenzoic acid, which is more reactive.[11]
Q2: What are the critical process parameters to monitor during scale-up?
A2: Key parameters to monitor include:
-
Temperature: Crucial for both the nitration (exothermic) and amination steps to control reaction rate and minimize side products.[1][9]
-
Pressure: Important for reactions conducted at elevated temperatures, especially when using volatile reagents like methylamine.[4]
-
Mixing/Agitation Speed: Ensures homogeneity, efficient heat transfer, and avoids localized concentration gradients.[3][15]
-
pH: Critical during the product precipitation and work-up phase.[4][11]
-
Reagent Addition Rate: Controls the rate of heat generation in exothermic reactions.[2]
Q3: What are the main safety hazards associated with the production of this compound?
A3: The primary hazards include:
-
Runaway Reaction: The nitration step is highly exothermic and poses a significant risk of a thermal runaway if not properly controlled.[2][6]
-
Hazardous Materials: The process involves corrosive and toxic materials such as concentrated nitric and sulfuric acids, and flammable and toxic methylamine.[16][17][18] Proper personal protective equipment (PPE) and handling procedures are essential.[19][20]
-
Formation of Explosive Byproducts: Nitration reactions can potentially form unstable and explosive byproducts.[11]
Q4: Are there continuous process alternatives to traditional batch production?
A4: Yes, continuous flow reactors are a viable and often preferred alternative for nitration reactions.[6][21] They offer several advantages over batch reactors, including:
-
Enhanced Safety: The small reaction volume within the reactor minimizes the risk of a runaway reaction.[21]
-
Improved Heat Transfer: Microreactors have a high surface-area-to-volume ratio, allowing for efficient heat removal.[21]
-
Better Process Control: Precise control over reaction parameters leads to higher yields and purity.[21] A continuous synthesis method for this compound using a high-pressure and high-temperature environment has been reported to yield a product with a purity of 99.41%.[4][11]
Data Presentation
Table 1: Comparison of Synthesis Routes and Conditions
| Parameter | Method 1: Batch Process[4][15] | Method 2: Continuous Process[4] |
| Starting Material | 4-chloro-3-nitrobenzoic acid | 4-chloro-3-nitrobenzoic acid |
| Reagent | 30% aqueous methylamine solution | 40% aqueous methylamine solution |
| Temperature | Reflux | 180 - 190°C |
| Pressure | Atmospheric | 3.0 - 4.0 MPa |
| Reaction Time | 3 - 5 hours | 17 minutes (residence time) |
| Yield | ~88.3% | Not explicitly stated, but high purity achieved |
| Purity | 99.41% (after recrystallization) | 99.41% (after recrystallization) |
Experimental Protocols
Protocol 1: Synthesis of 4-chloro-3-nitrobenzoic acid (Nitration)
-
In a reactor equipped with a stirrer, thermometer, and addition funnel, dissolve 4-chlorobenzoic acid in concentrated sulfuric acid.
-
Cool the mixture to 0-5°C using an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid through the addition funnel, maintaining the reaction temperature below 10°C.
-
After the addition is complete, stir the mixture at 0-5°C for 1-2 hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Filter the precipitated solid, wash with cold water until the filtrate is neutral, and dry to obtain 4-chloro-3-nitrobenzoic acid.
Protocol 2: Synthesis of this compound (Amination - Batch Process)
-
Charge a pressure reactor with 4-chloro-3-nitrobenzoic acid and a 30% aqueous solution of methylamine.[4]
-
Heat the mixture to reflux and maintain for 3-5 hours.[15]
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to 3-5 with acetic acid to precipitate the product.[4][11]
-
Filter the yellow solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.[4]
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield and purity issues.
References
- 1. amarequip.com [amarequip.com]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. mdpi.com [mdpi.com]
- 4. zeroinstrument.com [zeroinstrument.com]
- 5. How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment | Zhanghua [filter-dryer.com]
- 6. vapourtec.com [vapourtec.com]
- 7. fauske.com [fauske.com]
- 8. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. filter-dryer.com [filter-dryer.com]
- 14. researchgate.net [researchgate.net]
- 15. stalwartint.com [stalwartint.com]
- 16. siadmi.com [siadmi.com]
- 17. Nitric Acid Safety Tips for the Workplace - Online Safety Trainer [onlinesafetytrainer.com]
- 18. nj.gov [nj.gov]
- 19. diplomatacomercial.com [diplomatacomercial.com]
- 20. carlroth.com [carlroth.com]
- 21. Process Development System - Nitration Reaction [laryee.com]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing nucleophilic aromatic substitution (SNAr) reactions.
Troubleshooting Guide
This guide addresses common issues encountered during SNAr experiments in a question-and-answer format.
Problem 1: Low or No Product Yield
Q: My SNAr reaction is showing low to no conversion to the desired product. What are the potential causes and how can I improve the yield?
A: Low conversion in an SNAr reaction can stem from several factors related to the reactants and reaction conditions.[1] A systematic approach to troubleshooting this issue is crucial.
-
Insufficiently Activated Aromatic Ring: The aromatic ring must be sufficiently "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][2][3][4][5][6][7] These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[3][5][6][8] If your substrate lacks adequate activation, consider using a more electron-deficient analog.[1]
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Poor Leaving Group: The reactivity of the leaving group in SNAr reactions generally follows the trend F > Cl > Br > I.[1][2] This is because the rate-determining step is the nucleophilic attack, which is accelerated by a more electronegative halogen that increases the electrophilicity of the carbon atom being attacked.[1][5][7] If you are not using a fluoride (B91410) leaving group, consider if a fluoro-substituted starting material is available.[1]
-
Weak Nucleophile: The nucleophile's strength is a critical factor. If you are using a neutral nucleophile like an alcohol or amine, its reactivity can be significantly enhanced by deprotonation with a suitable base to form the corresponding alkoxide or amide.[2]
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Suboptimal Reaction Temperature: Many SNAr reactions require heating to overcome the activation energy barrier.[1] If the reaction is sluggish at room temperature, gradually increasing the temperature while monitoring the progress can significantly improve the rate and yield.[1][2] Some reactions may even necessitate reflux conditions.[1]
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents such as DMSO, DMF, and acetonitrile (B52724) are generally preferred as they effectively solvate the cation of the nucleophile, leaving the anion more "naked" and reactive.[1][9] Protic solvents can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and slowing down the reaction.[1][10]
Problem 2: Formation of Side Products
Q: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of side products. What are the common side reactions in SNAr, and how can I minimize them?
A: The formation of side products is a common challenge in SNAr reactions. Here are some likely culprits and their solutions:
-
Di-substitution: If your aromatic substrate has more than one leaving group, you may observe double substitution. To favor mono-substitution, use a stoichiometric amount of the nucleophile and consider lowering the reaction temperature.[1][2]
-
Solvolysis: If you are using a nucleophilic solvent, such as an alcohol, it can compete with your intended nucleophile, especially at elevated temperatures.[2] It is generally best to use a non-reactive, polar aprotic solvent.[1][2]
-
Hydrolysis: The starting material or product can be susceptible to hydrolysis. To prevent this, ensure anhydrous reaction conditions by using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Ring Opening or Degradation: Under harsh basic conditions or at very high temperatures, the aromatic ring, particularly in heteroaromatic systems, can undergo degradation.[2] Using milder bases and reaction temperatures can mitigate this issue.[2]
Problem 3: Poor Regioselectivity
Q: My reaction is yielding a mixture of regioisomers. How can I control the regioselectivity of my SNAr reaction?
A: Poor regioselectivity is often encountered when the aromatic ring has multiple potential reaction sites.
-
Electronic Effects: The regioselectivity of SNAr on di-substituted substrates is highly dependent on the electronic environment of the ring. For instance, on a 2,4-dichloropyrimidine, substitution at the C4 position is generally favored. However, the presence of an electron-donating group at the C6 position can favor substitution at C2.[2]
-
Nucleophile Choice: The nature of the nucleophile can also influence regioselectivity. For example, tertiary amine nucleophiles have demonstrated excellent C2 selectivity on 2,4-dichloropyrimidines bearing an electron-withdrawing group at the C5 position.[2]
Frequently Asked Questions (FAQs)
Q1: What is the role of a base in SNAr reactions?
A1: A base in an SNAr reaction can serve two primary purposes. First, if the nucleophile is a neutral species like an amine or an alcohol, a base is used to deprotonate it, thereby increasing its nucleophilicity.[2] Second, a non-nucleophilic base is often added to neutralize the acidic species generated during the reaction, for example, the protonated leaving group. Common bases include tertiary amines like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), and inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2]
Q2: How do I choose the optimal solvent for my SNAr reaction?
A2: The choice of solvent is critical for the success of an SNAr reaction.[1] Polar aprotic solvents are generally the best choice because they can solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.[1] Protic solvents, on the other hand, can form hydrogen bonds with the nucleophile, which decreases its nucleophilicity and slows the reaction rate.[1][10]
Solvent Selection Guide for SNAr Reactions
| Solvent Class | Examples | Suitability for SNAr | Rationale |
| Polar Aprotic | DMSO, DMF, DMAc, NMP, Acetonitrile | Highly Recommended | Effectively solvates cations, leaving the anionic nucleophile highly reactive.[1][9][11] |
| Ethers | THF, 2-MeTHF, Dioxane, Glymes | Good | Can be used, though generally less effective than polar aprotic solvents. 2-MeTHF is a greener alternative to THF.[12] |
| Polar Protic | Water, Alcohols (e.g., Ethanol, Methanol) | Use with Caution | Can act as a competing nucleophile (solvolysis) and decrease the reactivity of the primary nucleophile through hydrogen bonding.[1][2][10] |
| Non-Polar | Toluene, Hexane | Generally Not Recommended | Poor solubility of ionic nucleophiles and intermediates.[12] |
Q3: What is a Meisenheimer complex and is it possible to observe it?
A3: A Meisenheimer complex is the resonance-stabilized, negatively charged intermediate formed when the nucleophile attacks the aromatic ring in an SNAr reaction.[5][8] This intermediate is a key feature of the addition-elimination mechanism.[3][5] In some cases, particularly with highly activated aromatic systems and strong nucleophiles, these complexes are stable enough to be isolated and characterized.[5][13] Often, the formation of a highly colored solution during the reaction is indicative of the presence of a Meisenheimer complex.[14]
Q4: How can I monitor the progress of my SNAr reaction?
A4: The most common and convenient method for monitoring SNAr reactions is Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, techniques such as Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[1]
Experimental Protocols
General Protocol for SNAr with an Amine Nucleophile
This protocol describes a general procedure for the reaction of a chloropyrimidine with an amine nucleophile.[2]
-
Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the chloropyrimidine (1.0 eq.), the amine nucleophile (1.0-1.2 eq.), and a suitable anhydrous solvent (e.g., DMF, DMSO, or THF).[2]
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.5-2.0 eq.) or diisopropylethylamine (DIPEA, 1.5-2.0 eq.) to the reaction mixture.[2]
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 80-120 °C).[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Perform an aqueous workup to remove inorganic salts and water-soluble impurities. This typically involves diluting the reaction mixture with water and extracting the product with an organic solvent like ethyl acetate.[2]
-
Purification: The crude product can be purified by techniques such as column chromatography, crystallization, or distillation.
Visualizations
Caption: The addition-elimination mechanism of SNAr.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 12. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 13. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
selecting the right crystallization solvent for 4-(Methylamino)-3-nitrobenzoic acid
This technical support center provides guidance on selecting the appropriate solvent for the crystallization of 4-(Methylamino)-3-nitrobenzoic acid, a crucial step for its purification. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on available data, ethanol (B145695) and ethanol-water mixtures are good starting points for the recrystallization of this compound to improve its purity.[1] Other potential solvents to screen include methanol, acetone, and ethyl acetate.
Q2: How do I choose between a single solvent and a mixed solvent system?
A2: A single solvent is generally preferred for its simplicity. However, if a single solvent that meets the ideal solubility criteria cannot be found, a mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be employed. For this compound, an ethanol-water mixture is a commonly used mixed solvent system.
Q3: My compound "oils out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the compound. To remedy this, try adding a small amount of additional hot solvent to the mixture and allow it to cool more slowly. Using a different solvent system with a lower boiling point may also resolve the issue.
Q4: Crystal formation is very slow or does not occur at all. How can I induce crystallization?
A4: If crystals do not form upon cooling, the solution may not be sufficiently saturated. You can try to induce crystallization by:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for further crystal growth.
-
Concentration: If the solution is too dilute, you can evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Yield | - The chosen solvent is too good at room temperature. - Too much solvent was used. - The cooling process was too rapid. | - Select a solvent in which the compound has lower solubility at room temperature. - Evaporate some of the solvent to concentrate the solution. - Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| Impure Crystals | - The cooling process was too fast, trapping impurities. - The crystals were not washed properly. | - Allow the solution to cool slowly to promote the formation of a pure crystal lattice. - Wash the collected crystals with a small amount of cold, fresh solvent. |
| Colored Impurities in Crystals | - The impurity is co-crystallizing with the product. | - Consider a pre-purification step, such as treatment with activated carbon in the hot solution before filtration. |
| Difficulty Filtering Crystals | - The crystals are too fine. | - Allow the solution to cool more slowly to encourage the growth of larger crystals. |
Solvent Solubility Data
| Solvent | Qualitative Solubility of this compound | Solubility of 3-Nitrobenzoic Acid (mol/L at 25°C) | Solubility of 4-Methyl-3-nitrobenzoic Acid (mole fraction at 25°C) |
| Water | Soluble[2] | Low | Insoluble |
| Methanol | Soluble[3] | 3.1812 | 0.08960[4] |
| Ethanol | Soluble[2] | 1.974 | 0.08180[4] |
| Acetone | Soluble | High | Data not available |
| Ethyl Acetate | Soluble | 1.5018 | Data not available |
| Dichloromethane | Soluble | 0.25475 | Data not available |
| Toluene | Data not available | Low | Data not available |
| Dimethyl Sulfoxide (DMSO) | Soluble[2] | Data not available | Data not available |
Note: The solubility of nitrobenzoic acid derivatives generally increases with temperature.[5]
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
This protocol outlines a method for selecting a suitable solvent for the recrystallization of this compound.
Materials:
-
Crude this compound
-
A selection of test solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate)
-
Test tubes
-
Hot plate or water bath
-
Vortex mixer (optional)
Procedure:
-
Place approximately 20-30 mg of crude this compound into several separate test tubes.
-
Add a small amount (e.g., 0.5 mL) of a different test solvent to each test tube at room temperature.
-
Agitate the mixtures to observe the solubility at room temperature. An ideal solvent will show low solubility.
-
Gently heat the test tubes containing the solvents in which the compound was sparingly soluble at room temperature.
-
Observe the solubility at the elevated temperature. A good solvent will completely dissolve the compound near its boiling point.
-
Allow the solutions that showed complete dissolution upon heating to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. The solvent that yields a good quantity of pure-looking crystals is a suitable choice for recrystallization.
Protocol 2: Recrystallization of this compound using Ethanol
This protocol provides a detailed procedure for the recrystallization of this compound using ethanol, based on established methods for similar compounds.[6]
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to just cover the solid.
-
Gently heat the mixture on a hot plate while stirring until the solvent begins to boil.
-
Add small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of solvent.
-
If the solution is colored, you may add a small amount of activated carbon and boil for a few minutes.
-
If insoluble impurities are present or if activated carbon was used, perform a hot filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the purified crystals in a vacuum oven or desiccator.
Workflow for Crystallization Solvent Selection
Caption: A flowchart illustrating the decision-making process for selecting a suitable crystallization solvent.
References
Technical Support Center: Continuous Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the continuous synthesis of 4-(Methylamino)-3-nitrobenzoic acid. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure a successful and efficient synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the continuous synthesis of this compound?
A1: The most prevalent industrial method starts with 4-chloro-3-nitrobenzoic acid, which undergoes a nucleophilic aromatic substitution reaction with methylamine (B109427).[1][2] Another potential starting material is 4-fluoro-3-nitrobenzoic acid.[1]
Q2: What are the key advantages of a continuous flow process for this synthesis compared to a batch process?
A2: Continuous flow technology offers significant environmental and economic advantages.[3][4] These include superior mixing and heat transfer, which are crucial for managing highly exothermic reactions like nitration and amination, thus preventing runaway reactions.[3][4][5] This method also allows for cost savings through "scaling out" rather than traditional "scaling up".[3][4]
Q3: What are the primary safety concerns associated with this synthesis?
A3: The primary safety concern is the highly exothermic nature of the reaction between the nitro-substituted aromatic ring and methylamine.[5] In a continuous process, precise control of temperature and pressure is critical to prevent runaway reactions. Loss of cooling or improper control of reagent addition can lead to a rapid increase in temperature and pressure.[5]
Q4: What typical impurities can be expected in the final product?
A4: The main impurities can include unreacted starting materials (e.g., 4-chloro-3-nitrobenzoic acid), and potentially isomeric by-products if the nitration of the precursor was not selective.[5] Dinitrated species can also form if the reaction conditions are not carefully controlled.[5]
Q5: How is the product typically isolated and purified in a continuous setup?
A5: After the reaction mixture exits the reactor, it is cooled. The pH is then adjusted to approximately 3-5 with an acid, such as acetic acid, which causes the this compound to precipitate.[1][2] The solid product is then collected by filtration, washed, and can be further purified by recrystallization, for instance, from an ethanol-water mixture to achieve high purity.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | 1. Incomplete Reaction: The residence time in the reactor may be too short, or the temperature may be too low. 2. Product Loss During Work-up: The product might have some solubility in the acidic aqueous phase during precipitation. 3. Side Reactions: Formation of by-products due to incorrect stoichiometry or temperature fluctuations. | 1. Optimize Reaction Conditions: Gradually increase the residence time by reducing the flow rate or increase the reaction temperature within the recommended range. Monitor the output stream using an appropriate analytical technique (e.g., in-line IR, HPLC) to determine the optimal conditions. 2. Optimize Precipitation: Ensure the pH is accurately adjusted to the optimal precipitation range (pH 4-5).[2] Cooling the solution thoroughly before filtration can also minimize solubility losses. 3. Control Stoichiometry and Temperature: Ensure precise control over the molar ratio of reactants being pumped into the reactor. Implement a robust temperature control system for the reactor. |
| High Levels of Impurities | 1. Isomeric Impurities: May originate from the starting material (e.g., impure 4-chloro-3-nitrobenzoic acid). 2. Over-reaction/Side-products: Excessive temperature or residence time can lead to the formation of undesired by-products. | 1. Use High-Purity Starting Materials: Verify the purity of the starting materials before use. 2. Refine Reaction Parameters: Systematically vary the temperature and residence time to find a balance between high conversion of the starting material and minimal formation of by-products. |
| Clogging of the Reactor | 1. Product Precipitation: The product may have limited solubility in the reaction medium and could precipitate within the reactor tubing, especially if there are cold spots. 2. Insoluble Impurities: Impurities in the starting materials may not be soluble in the reaction mixture. | 1. Adjust Solvent System and Temperature Profile: Consider using a co-solvent to improve the solubility of all components. Ensure a consistent temperature profile along the entire length of the reactor. 2. Filter Starting Material Solutions: Filter the reactant solutions before they are introduced into the pumps and the reactor. |
| Inconsistent Product Quality | 1. Fluctuations in Pumping Speed: Inconsistent flow rates of the reactants will alter the stoichiometry and residence time. 2. Temperature Variations: Unstable reactor temperature can lead to variable reaction rates and selectivity. | 1. Calibrate and Maintain Pumps: Regularly calibrate the pumps to ensure accurate and stable flow rates. Use pulsation dampeners if necessary. 2. Improve Temperature Control: Ensure the heating/cooling system for the reactor is stable and provides uniform temperature distribution. |
Experimental Protocols
Continuous Synthesis of this compound
This protocol is based on the continuous flow reaction of 4-chloro-3-nitrobenzoic acid with methylamine.
Reactant Preparation:
-
Solution A: Prepare a solution of 4-chloro-3-nitrobenzoic acid and a catalyst such as copper chloride in a 40% aqueous methylamine solution.[2] The concentration should be optimized based on the reactor volume and desired throughput.[2]
Continuous Flow Reaction:
-
System Setup: A stainless steel tube reactor is used, typically with a coiled configuration to ensure sufficient residence time in a compact space. The reactor is situated in a controlled heating system, such as an oil bath, to maintain a uniform temperature.[2] A back-pressure regulator is installed at the outlet to maintain the system pressure.[2]
-
Pumping: Solution A is continuously fed into the heated reactor using a high-pressure pump (e.g., a plunger pump).[2]
-
Reaction Conditions: The reaction is conducted under high temperature and pressure. Specific parameters are provided in the table below.
-
Cooling: The reaction mixture exiting the reactor is passed through a cooling section to rapidly reduce the temperature to around 40°C.[2]
Work-up and Purification:
-
Precipitation: The cooled reaction mixture is collected, and the pH is adjusted to 4-5 with acetic acid while keeping the temperature below 20°C.[2] This causes the product to precipitate out of the solution.[2]
-
Filtration and Washing: The precipitated solid is collected by filtration and washed with water until neutral.[2]
-
Drying and Recrystallization: The product is dried, and for higher purity, it can be recrystallized from an ethanol-water mixture.[2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 4-chloro-3-nitrobenzoic acid | [2] |
| Reagent | 40% aqueous methylamine solution | [2] |
| Catalyst | Copper chloride | [2] |
| Reactor Temperature | 180°C - 190°C | [2] |
| System Pressure | 3.0 - 4.0 MPa | [2] |
| Residence Time | 17 minutes | [2] |
| Post-reaction Cooling Temperature | 40°C | [2] |
| Precipitation pH | 4 - 5 | [2] |
| Yield | 88.3% | [2] |
| Purity (after recrystallization) | 99.41% | [2] |
Visualizations
Caption: Workflow for the continuous synthesis of this compound.
Caption: A decision tree for troubleshooting common issues in the synthesis process.
References
- 1. This compound | 41263-74-5 | Benchchem [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. Continuous Flow Chemistry: Reaction of Diphenyldiazomethane with p-Nitrobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continuous Flow Chemistry: Reaction of Diphenyldiazomethane with p-Nitrobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Impact of Starting Material Purity on Final Product Yield
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the impact of starting material purity on final product yield.
Frequently Asked Questions (FAQs)
Q1: How does the purity of starting materials fundamentally affect the final product yield?
A1: The purity of starting materials is a critical factor that directly influences the efficiency and outcome of a chemical synthesis.[1][2][3] Impurities, which are any substances other than the desired chemical entity, can reduce the final product yield in several ways:
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Side Reactions: Impurities can react with the starting materials or intermediates, leading to the formation of unwanted by-products. This diverts the main reactants from the desired reaction pathway, thereby lowering the yield of the final product.[4][5][6]
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Catalyst Inhibition: Certain impurities can act as catalyst poisons, deactivating the catalyst and slowing down or completely halting the desired reaction.
-
Stoichiometric Imbalance: If a starting material contains a significant amount of impurities, the actual amount of the reactive substance is lower than the weighed amount. This leads to an incorrect stoichiometric ratio of reactants, which can limit the extent of the reaction and reduce the yield.[7]
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Complex Purification: The presence of additional by-products generated from impurities complicates the purification process, often leading to product loss during isolation steps like crystallization or chromatography.[7][8]
Q2: What are the common types of impurities found in starting materials?
A2: Impurities are generally classified into three main categories as per ICH (International Council for Harmonisation) guidelines:
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Organic Impurities: These can be starting materials from a previous step, intermediates, by-products from side reactions, or degradation products.[4][9][10] They are often structurally similar to the desired starting material.
-
Inorganic Impurities: These include reagents, ligands, catalysts (e.g., heavy metals), inorganic salts, and filter aids.[4][9][10][11] These can originate from the manufacturing process of the starting material itself.
-
Residual Solvents: These are volatile organic compounds used in the synthesis or purification of the starting material that are not completely removed.[4][9][10]
Q3: How do different chemical grades of a starting material relate to purity and potential yield?
A3: Chemical grades signify the level of purity of a substance, which is crucial for predicting its performance in a reaction.[12][13] Using a higher purity grade generally leads to a better yield and a cleaner product profile.
| Chemical Grade | Typical Purity | Common Applications & Impact on Yield |
| ACS (American Chemical Society) | ≥95% (often >99%) | Highest purity; meets stringent ACS standards. Ideal for analytical work and syntheses where high yield and minimal side products are critical.[14][15][16] |
| Reagent Grade | ≥95% | High purity, generally equivalent to ACS grade. Suitable for most laboratory and analytical applications, ensuring reliable and high-yield reactions.[14][15][16] |
| USP (United States Pharmacopeia) | Meets USP standards | High purity grade suitable for pharmaceutical and medicinal applications. Ensures safety and efficacy, with impurities well-characterized and controlled.[14][15] |
| Laboratory Grade | Purity varies | Suitable for educational and general laboratory use. The exact levels of impurities are often unknown, which can lead to variable and lower yields.[15] |
| Technical Grade | Lower purity (e.g., 85-95%) | Used for industrial or commercial applications where high purity is not essential. Not recommended for pharmaceutical synthesis due to the high likelihood of side reactions and significantly reduced yields.[12][15] |
Troubleshooting Guides
Problem 1: My final product yield is significantly lower than expected, and I suspect the starting material.
Solution: A systematic approach is needed to determine if the starting material is the root cause. Follow this troubleshooting workflow.
Caption: Workflow for troubleshooting low product yield.
-
Verify Purity: Check the Certificate of Analysis (CoA) for the stated purity and impurity profile.
-
Compare Lots: If possible, run the reaction with a different, trusted lot of the same starting material. A significant difference in yield points to lot-to-lot variability.
-
Full Characterization: Analyze the suspect starting material using techniques like HPLC, GC-MS, or NMR to identify and quantify any impurities that may not be listed on the CoA.[17][18]
-
Action:
-
If impurities are confirmed, consider purifying the starting material via recrystallization or chromatography before use.
-
Alternatively, reaction conditions may be adjusted (e.g., temperature, reaction time) to minimize the impact of specific impurities.[10]
-
Problem 2: An unexpected by-product is forming, complicating purification and reducing yield.
Solution: The by-product likely originates from an impurity in a starting material that is participating in the reaction.
Caption: Impurity leading to a competing side reaction.
-
Identify the By-product: Isolate and determine the structure of the by-product using techniques like LC-MS or NMR.
-
Hypothesize the Source: Based on the by-product's structure, deduce the likely structure of the reactive impurity in your starting material. For example, if your reaction is an amidation and you observe a methylated by-product, a methyl-ester impurity in your carboxylic acid starting material could be the cause.
-
Confirm Impurity: Re-analyze the starting material with an analytical method targeted at finding the suspected impurity.
-
Mitigate: Source a higher purity starting material or implement a purification step to remove the specific reactive impurity before starting the synthesis.
Experimental Protocols
Protocol 1: Purity Determination of a Starting Material by HPLC
This protocol provides a general workflow for developing an HPLC method to assess the purity of a non-volatile organic starting material.
Caption: General workflow for HPLC purity analysis.
Objective: To quantify the purity of a starting material and identify any impurities.
Methodology:
-
Sample Preparation:
-
HPLC Conditions (Example for a moderately polar compound):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
-
Gradient: Start at 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis detector set at a wavelength where the compound has maximum absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis Sequence:
-
Inject a solvent blank to identify peaks originating from the solvent or mobile phase.[21]
-
Inject the prepared sample solution.
-
If available, inject a certified reference standard of the material to confirm the retention time of the main peak.
-
-
Data Interpretation:
-
Integrate all peaks in the chromatogram from the sample injection, excluding those present in the blank.
-
Calculate the area percentage of each peak.
-
The purity is reported as the area percentage of the main component peak relative to the total area of all integrated peaks.[21]
Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Disclaimer: This is a general guide. Method development and validation are required for specific applications to ensure accuracy and robustness.[22]
References
- 1. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]
- 2. newji.ai [newji.ai]
- 3. moravek.com [moravek.com]
- 4. What are API Impurities? [webofpharma.com]
- 5. januschemicals.com [januschemicals.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. contractpharma.com [contractpharma.com]
- 10. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 11. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alliancechemical.com [alliancechemical.com]
- 13. goldbio.com [goldbio.com]
- 14. bulkchemicals2go.com [bulkchemicals2go.com]
- 15. labproinc.com [labproinc.com]
- 16. The Most Common Grades of Reagents and Chemicals | Lab Manager [labmanager.com]
- 17. Identity determination and purity testing [chemcon.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. greyhoundchrom.com [greyhoundchrom.com]
- 20. torontech.com [torontech.com]
- 21. How to design a purity test using HPLC - Chromatography Forum [chromforum.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Controlling pH for Selective Precipitation of Nitrobenzoic Acids
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the selective precipitation of nitrobenzoic acid isomers through pH control.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle for separating nitrobenzoic acid isomers using pH control?
The separation of 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid by pH-controlled precipitation is based on the differences in their acidity, which are quantified by their pKa values. Each isomer exhibits a unique pKa due to the position of the nitro group on the benzene (B151609) ring. This difference in acidity dictates the pH at which each isomer will transition from its soluble anionic form (nitrobenzoate) to its less soluble neutral form (nitrobenzoic acid), allowing for selective precipitation.
Q2: How does the position of the nitro group affect the acidity of the nitrobenzoic acid isomers?
The nitro group (-NO₂) is a strong electron-withdrawing group. Its position relative to the carboxylic acid group (-COOH) significantly influences the acidity of the molecule.
-
Ortho-isomer (2-nitrobenzoic acid): The proximity of the nitro group in the ortho position to the carboxylic acid group results in a phenomenon known as the "ortho effect." This effect, a combination of steric and electronic factors, stabilizes the carboxylate anion, making 2-nitrobenzoic acid the strongest acid of the three isomers with the lowest pKa.[1][2]
-
Meta-isomer (3-nitrobenzoic acid): In the meta position, the nitro group exerts an electron-withdrawing inductive effect, increasing its acidity compared to benzoic acid.[3]
-
Para-isomer (4-nitrobenzoic acid): The nitro group in the para position can exert both a strong electron-withdrawing resonance effect and an inductive effect, leading to greater stabilization of the conjugate base compared to the meta isomer.[4]
Q3: At what pH will each nitrobenzoic acid isomer precipitate?
An acid will precipitate from a solution when the pH is below its pKa. At the pKa, the concentrations of the protonated (acid) and deprotonated (conjugate base) forms are equal.[2] To achieve significant precipitation of a specific isomer, the pH of the solution should be adjusted to a value at or below its pKa, while remaining above the pKa of the more acidic isomers to keep them dissolved.
Q4: What is the Henderson-Hasselbalch equation and how is it relevant to selective precipitation?
The Henderson-Hasselbalch equation relates pH, pKa, and the ratio of the concentrations of the deprotonated (conjugate base, [A⁻]) and protonated (acid, [HA]) forms of a substance.[5][6][7]
pH = pKa + log₁₀([A⁻]/[HA])
This equation is crucial for predicting the ionization state of each nitrobenzoic acid isomer at a given pH.[8] By controlling the pH, you can control the [A⁻]/[HA] ratio for each isomer, thereby dictating whether it remains in its soluble deprotonated form or precipitates as the less soluble acid.
Troubleshooting Guides
Issue 1: Incomplete precipitation of the target nitrobenzoic acid isomer.
-
Possible Cause 1: Incorrect pH. The pH of the solution may not be sufficiently below the pKa of the target isomer.
-
Solution: Carefully monitor the pH using a calibrated pH meter. Adjust the pH downwards in small increments until precipitation is complete.
-
-
Possible Cause 2: Insufficient concentration of the target isomer. If the concentration of the nitrobenzoic acid is very low, it may not reach its solubility limit even when fully protonated.
-
Solution: Concentrate the solution before precipitation, if possible.
-
-
Possible Cause 3: Temperature effects. Solubility is temperature-dependent.[9]
-
Solution: Ensure the temperature is controlled and consistent. Lowering the temperature can often decrease solubility and promote precipitation.
-
Issue 2: Co-precipitation of multiple nitrobenzoic acid isomers.
-
Possible Cause 1: pH is too low. If the pH is lowered too much, it may fall below the pKa of multiple isomers, causing them to precipitate simultaneously.
-
Solution: Adjust the pH slowly and precisely. Use a dilute acid solution for pH adjustment to avoid overshooting the target pH.
-
-
Possible Cause 2: High initial concentrations. At very high concentrations, even the small percentage of a more acidic isomer that is in its neutral form might exceed its solubility limit and co-precipitate.
-
Solution: Dilute the initial mixture to ensure that only the target isomer's concentration is above its solubility limit at the chosen pH.
-
Issue 3: The precipitated product is colored or appears impure.
-
Possible Cause 1: Presence of other impurities. The starting material may contain other colored impurities.
-
Solution: The crude nitrobenzoic acid mixture may need to be purified by other means (e.g., recrystallization) before attempting selective precipitation.
-
-
Possible Cause 2: Degradation of the nitrobenzoic acid. Prolonged exposure to harsh conditions (e.g., strong acid/base, high temperatures) can lead to degradation.
-
Solution: Perform the precipitation at the lowest practical temperature and avoid using excessively concentrated acids or bases for pH adjustment.
-
Data Presentation
Table 1: Physicochemical Properties of Nitrobenzoic Acid Isomers
| Property | 2-Nitrobenzoic Acid | 3-Nitrobenzoic Acid | 4-Nitrobenzoic Acid |
| pKa | ~2.16 - 2.17[1][2][3] | ~3.47[3] | ~3.41[1] |
| Solubility in Water | 7.8 g/L[1] | ~2.4 g/L (at 15°C)[10] | < 1 g/L (at 26°C)[1][10] |
| Melting Point (°C) | 146-148[1] | 139-141[10] | 239-242[1] |
Experimental Protocols
Protocol 1: Selective Precipitation of Nitrobenzoic Acid Isomers
This protocol outlines the general procedure for separating a mixture of 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid.
Materials:
-
Mixture of nitrobenzoic acid isomers
-
Deionized water
-
Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Aqueous hydrochloric acid (HCl) solution (e.g., 1 M)
-
Calibrated pH meter
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Beakers
Procedure:
-
Dissolution: Dissolve the mixture of nitrobenzoic acid isomers in a minimal amount of aqueous NaOH solution. Adjust the pH to a value well above the pKa of all isomers (e.g., pH 8-12) to ensure complete dissolution into their soluble sodium salts.[11]
-
Precipitation of 4-Nitrobenzoic Acid: Slowly add HCl solution dropwise while continuously monitoring the pH. As the pH approaches 3.41, 4-nitrobenzoic acid will begin to precipitate. Carefully adjust the pH to be just below this value (e.g., pH 3.2) to maximize the precipitation of the 4-isomer while keeping the 2- and 3-isomers in solution.
-
Isolation of 4-Nitrobenzoic Acid: Filter the precipitate and wash it with a small amount of cold deionized water that has been adjusted to the same pH as the filtrate to remove any entrained soluble isomers.
-
Precipitation of 3-Nitrobenzoic Acid: Take the filtrate from the previous step and continue to slowly add HCl solution to lower the pH. As the pH approaches 3.47, 3-nitrobenzoic acid will start to precipitate. Since the pKa of 3- and 4-nitrobenzoic acid are very close, this separation is challenging. A patent suggests adjusting the pH to between 1.5 and 3.5 to precipitate 3-nitrobenzoic acid from a mixture.[11] For a more selective separation from the 2-isomer, carefully adjust the pH to be just below 3.47.
-
Isolation of 3-Nitrobenzoic Acid: Filter the precipitate and wash it with a small amount of cold, pH-adjusted deionized water.
-
Precipitation of 2-Nitrobenzoic Acid: Take the remaining filtrate and lower the pH to a value below 2.17 (e.g., pH 2.0). The 2-nitrobenzoic acid will precipitate out.
-
Isolation of 2-Nitrobenzoic Acid: Filter the precipitate and wash it with a small amount of cold deionized water.
-
Drying: Dry the isolated precipitates under vacuum.
Mandatory Visualizations
Caption: Workflow for the selective precipitation of nitrobenzoic acid isomers.
Caption: Relationship between pH, pKa, and the solubility of nitrobenzoic acid isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. brainly.com [brainly.com]
- 5. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. byjus.com [byjus.com]
- 8. microbenotes.com [microbenotes.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. NITROBENZOIC ACID - Ataman Kimya [atamanchemicals.com]
- 11. US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Methyl-3-Nitro-Benzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methyl-3-nitro-benzoic acid. Our aim is to help you identify and mitigate the formation of common by-products during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products I should expect during the synthesis of 4-methyl-3-nitro-benzoic acid?
A1: The primary synthesis route involves the nitration of 4-methylbenzoic acid (p-toluic acid). During this electrophilic aromatic substitution reaction, several by-products can form. The most common include:
-
Over-nitration product: 4-methyl-3,5-dinitrobenzoic acid is formed if the reaction conditions are too harsh, leading to a second nitration on the aromatic ring.[1][2]
-
Oxidation by-product: The methyl group can be oxidized by the nitrating mixture, resulting in 4-carboxy-2-nitrobenzoic acid.[1]
-
Isomeric impurities: While the methyl and carboxylic acid groups direct nitration primarily to the 3-position, small amounts of other isomers may be produced.[1]
-
Unreacted starting material: Incomplete reaction will leave residual 4-methylbenzoic acid in your product mixture.
Q2: My final product is an oil or fails to solidify. What could be the cause?
A2: An oily product or failure to crystallize is often an indication of impurities. The presence of isomeric by-products or dinitrated compounds can lower the melting point of the mixture, preventing solidification.[1] Residual acids from the nitrating mixture can also inhibit crystallization.[1] Thorough washing of the crude product with cold water is crucial to remove these acids.[1]
Q3: The reaction mixture turned dark brown or black. What does this signify?
A3: A dark brown or black reaction mixture can indicate the oxidation of the methyl group.[1] This is more likely to occur in the presence of excess nitrogen oxides (NOx). Maintaining a low reaction temperature is critical to minimize this side reaction.[1]
Q4: How can I minimize the formation of the dinitrated by-product?
A4: To prevent over-nitration and the formation of 4-methyl-3,5-dinitrobenzoic acid, strict control of the reaction temperature is essential.[2] The nitration should be carried out at low temperatures, typically between 0-10°C.[2] Slow, controlled addition of the nitrating mixture (a combination of nitric acid and sulfuric acid) also helps to manage the exothermic nature of the reaction and prevent temperature spikes that can lead to over-nitration.[1]
Troubleshooting Guide: By-product Identification
This table summarizes potential by-products, their likely causes, and suggested analytical methods for identification.
| By-product | Potential Cause | Suggested Analytical Method(s) |
| 4-methyl-3,5-dinitrobenzoic acid | High reaction temperature, prolonged reaction time, excess nitrating agent.[1][2] | GC-MS, HPLC, NMR Spectroscopy |
| 4-carboxy-2-nitrobenzoic acid | Presence of excess nitrogen oxides, high reaction temperature.[1] | GC-MS, HPLC, IR Spectroscopy (for the additional carboxyl group) |
| Isomeric Nitro-compounds | Inherent, but minor, side reactions of electrophilic aromatic substitution. | GC-MS, HPLC, High-resolution NMR Spectroscopy |
| Unreacted 4-methylbenzoic acid | Incomplete reaction, insufficient nitrating agent, short reaction time. | TLC, GC-MS, HPLC, NMR Spectroscopy |
Experimental Protocols
Protocol for By-product Identification using GC-MS
This protocol outlines a general procedure for identifying volatile by-products in a sample of synthesized 4-methyl-3-nitro-benzoic acid.
1. Sample Preparation:
- Accurately weigh approximately 1-5 mg of the crude product.
- Dissolve the sample in a suitable volatile solvent (e.g., methanol, ethyl acetate) to a final concentration of approximately 1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. GC-MS Instrument Setup (Typical Conditions):
- Gas Chromatograph (GC):
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
- Injector Temperature: 250°C.
- Oven Temperature Program:
- Initial temperature: 100°C, hold for 2 minutes.
- Ramp: Increase at 10°C/minute to 280°C.
- Final hold: Hold at 280°C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Mass Spectrometer (MS):
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 400.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
3. Data Analysis:
- Identify the peaks in the chromatogram. The peak corresponding to 4-methyl-3-nitro-benzoic acid should be the major component.
- Analyze the mass spectrum of each peak and compare it with a library of known spectra (e.g., NIST) to identify potential by-products.
- The molecular ion peak (M+) and fragmentation patterns will be characteristic of each compound. For example:
- 4-methyl-3-nitro-benzoic acid: Expected M+ at m/z 181.
- 4-methyl-3,5-dinitrobenzoic acid: Expected M+ at m/z 226.
- Unreacted 4-methylbenzoic acid: Expected M+ at m/z 136.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying by-products in the synthesis of 4-methyl-3-nitro-benzoic acid.
Caption: Workflow for the identification and mitigation of by-products in 4-methyl-3-nitro-benzoic acid synthesis.
References
Validation & Comparative
A Comparative Guide to HPLC Validation for Nitroaromatic Compound Quantification
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the precise quantification of nitroaromatic compounds in various matrices, from environmental samples to pharmaceutical preparations. The validation of these HPLC methods is critical to ensure data accuracy, reliability, and regulatory compliance. This guide provides an objective comparison of published HPLC validation methods for the quantification of common nitroaromatic compounds, supported by experimental data and detailed protocols.
Comparison of Validated HPLC Methods
The following tables summarize the performance of different HPLC methods for the quantification of various nitroaromatic compounds, based on published validation data.
Method 1: Analysis of Phenols and Nitrophenols
An isocratic HPLC method was developed and validated for the determination of phenol, 4-nitrophenol (B140041), 2-nitrophenol, 4,6-dinitro-o-cresol, and 2,4-dinitrophenol (B41442) in tap water samples.[1]
| Parameter | Performance |
| Recovery | 90–112% |
| Intra-day Precision (CV) | < 15% |
| Inter-day Precision (CV) | < 15% |
| Separation Resolution (Rs) | > 2.0 for all analytes |
| Analysis Time | < 3.5 minutes |
Method 2: Analysis of Trinitrotoluene (TNT) and Related Byproducts
A novel HPLC method using a diol functionalized column was developed for the complete separation of 2,4,6-trinitrotoluene (B92697) (TNT) and its byproducts.[2]
| Parameter | Diol Column | Phenyl-3 Column |
| Limit of Detection (LOD) | 0.78–1.17 µg/L | 0.62–1.32 µg/L |
| Recovery | 95–98% | Not specified |
| Resolution (2,4-DNT & 2,6-DNT) | 2.06 | Overlapped peaks (~2%) |
| Solvent Consumption | 8.8 mL/min | Not specified |
| Analysis Time | < 13 minutes | Fast |
Method 3: Analysis of 4-Nitrophenol and its Metabolites
An isocratic ion-pair reversed-phase HPLC method was validated for the simultaneous analysis of 4-nitrophenol (PNP), 4-nitrophenyl β-glucuronide (PNP-G), and 4-nitrophenyl sulfate (B86663) (PNP-S) in rat bile.[3]
| Parameter | Performance |
| Linearity (r) | > 0.99 for all analytes |
| Within-day Precision (RSD) | < 5% for retention times and peak areas |
| Day-to-day Precision (RSD) | < 6% for retention times and peak areas |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. The following sections outline the key experimental protocols for the methods cited above.
Protocol for Method 1: Phenols and Nitrophenols
-
Sample Preparation: Solid-phase extraction (SPE) using polymeric Lichrolut EN cartridges.[1]
-
Column: Chromolith RP-18e (150 mm × 4.6 mm I.D.).[1]
-
Mobile Phase: Isocratic elution with 50 mM acetate (B1210297) buffer (pH 5.0) and acetonitrile (B52724) (80:20, v/v).[1]
-
Flow Rate: 3 mL/min.[1]
-
Detection: UV detection at the maximum absorbance wavelength for each compound.[1]
-
Internal Standard: 2-chlorophenol.[1]
Protocol for Method 2: TNT and Related Byproducts
-
Column: Inertsil diol (4.6 mm × 150 mm, 3 µm).[2]
-
Mobile Phase: Gradient elution with water and acetonitrile.[2]
-
Injection Volume: 5 µL.[2]
-
Detection: UV detector with a bandwidth set to 16 nm.[2]
Protocol for Method 3: 4-Nitrophenol and its Metabolites
-
Column: C18 column.[3]
-
Mobile Phase: Isocratic elution with methanol (B129727) and 0.01 M citrate (B86180) buffer (pH 6.2) (47:53 v/v) containing 0.03 M tetrabutylammonium (B224687) bromide (TBAB).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV-Vis detection at 290 nm.[3]
-
Internal Standard: 4-ethylphenol (B45693) (ETP).[3]
Visualizing HPLC Method Validation and Comparison
To better understand the workflow of HPLC method validation and the logical comparison between different methods, the following diagrams are provided.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Guide to Confirming the Structure of 4-(Methylamino)-3-nitrobenzoic acid
This guide provides a comprehensive comparison of spectroscopic methods for the structural elucidation of 4-(Methylamino)-3-nitrobenzoic acid. It is intended for researchers, scientists, and professionals in drug development who require robust analytical techniques for chemical characterization. The guide details the expected spectroscopic data, outlines experimental protocols, and compares the target molecule with relevant alternatives to highlight unique identifying features.
Structural Confirmation of this compound
This compound is a key intermediate in the synthesis of various pharmaceuticals.[1][2] Its precise chemical structure, including the substitution pattern on the aromatic ring, is critical for its intended reactivity and the purity of subsequent products. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provide unambiguous confirmation of its molecular structure.
The molecular structure of this compound (C₈H₈N₂O₄) has a molecular weight of 196.16 g/mol .[3][4][5]
Comparative Spectroscopic Data Analysis
The following tables summarize the expected spectroscopic data for this compound and compare it with two structurally similar compounds: 4-Amino-3-nitrobenzoic acid and 4-(Dimethylamino)-3-nitrobenzoic acid. These comparisons are crucial for identifying the unique spectral fingerprints of the target molecule.
Table 1: Spectroscopic Data Summary for this compound
| Spectroscopic Technique | Feature | Expected Value/Observation | Structural Assignment |
| FTIR (cm⁻¹) | O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | -COOH |
| N-H stretch (Secondary Amine) | 3350-3310 | -NH(CH₃) | |
| C=O stretch (Carboxylic Acid) | 1710-1680 | -COOH | |
| N-O stretch (Nitro group) | 1550-1510 and 1360-1320 | -NO₂ | |
| ¹H NMR (ppm) | Carboxylic Acid Proton (-COOH) | ~13.0 | Singlet, broad |
| Aromatic Proton (H-5) | ~7.9 | Doublet | |
| Aromatic Proton (H-6) | ~7.5 | Doublet of doublets | |
| Aromatic Proton (H-2) | ~8.5 | Doublet | |
| Amine Proton (-NH) | ~8.3 | Singlet, broad | |
| Methyl Protons (-CH₃) | ~3.1 | Doublet (due to coupling with NH) | |
| ¹³C NMR (ppm) | Carbonyl Carbon (-COOH) | 165-170 | C=O |
| Aromatic Carbons | 110-150 | Benzene ring carbons | |
| Methyl Carbon (-CH₃) | ~30 | -CH₃ | |
| Mass Spectrometry (m/z) | Molecular Ion [M]⁺ | 196.05 | C₈H₈N₂O₄ |
| [M-H]⁻ | 195.04 | Deprotonated molecule |
Table 2: Spectroscopic Comparison with Alternative Compounds
| Compound | ¹H NMR: Key Differences | ¹³C NMR: Key Differences | Mass Spec (m/z): [M]⁺ |
| This compound | Signal around 3.1 ppm (d, 3H, -CH₃) and a broad singlet for the -NH proton. | Signal around 30 ppm for the methyl carbon. | 196.05 |
| 4-Amino-3-nitrobenzoic acid | Absence of a methyl signal. Presence of a broad singlet for the -NH₂ protons (~5-6 ppm).[6][7] | Absence of a methyl carbon signal. | 182.04 |
| 4-(Dimethylamino)-3-nitrobenzoic acid | A singlet around 2.8-3.0 ppm integrating to 6H for the two methyl groups. Absence of an -NH proton signal.[8] | A signal for the two equivalent methyl carbons around 40 ppm. | 210.06 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Methodology: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The sample is scanned over a range of 4000-400 cm⁻¹.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the connectivity of atoms in the molecule.
-
Methodology:
-
¹H NMR: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The spectrum is acquired on a 400 MHz or higher field NMR spectrometer.
-
¹³C NMR: A more concentrated sample (20-50 mg) is used. The spectrum is acquired on the same instrument, typically requiring a longer acquisition time.
-
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental composition.
-
Methodology: A dilute solution of the sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can provide the exact mass, which confirms the molecular formula.
Visualization of Analytical Workflows
The following diagrams illustrate the logical workflow for spectroscopic analysis and the correlation between spectral data and molecular structure.
Caption: Workflow for Spectroscopic Structure Confirmation.
Caption: Correlation of Spectroscopic Data to Molecular Fragments.
Conclusion
The combination of FTIR, NMR (¹H and ¹³C), and Mass Spectrometry provides a powerful and definitive toolkit for the structural confirmation of this compound. FTIR identifies the key functional groups, mass spectrometry confirms the molecular weight and formula, and NMR spectroscopy reveals the precise arrangement and connectivity of the atoms. By comparing the obtained data with that of similar structures, any ambiguity can be resolved, ensuring the identity and purity of the compound for its application in research and development.
References
- 1. 41263-74-5 | MFCD00464322 | this compound [aaronchem.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound(41263-74-5) 1H NMR spectrum [chemicalbook.com]
- 4. This compound | C8H8N2O4 | CID 283475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 4-Amino-3-nitrobenzoic acid(1588-83-6) 1H NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 4-(Dimethylamino)-3-nitrobenzoic acid | C9H10N2O4 | CID 3684804 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Fluoro- vs. 4-Chloro-3-Nitrobenzoic Acid as Precursors in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of appropriate starting materials is paramount to achieving desired outcomes efficiently and effectively. Among the array of available precursors, halogenated nitroaromatic compounds are of significant interest due to their versatile reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. This guide provides a detailed comparative analysis of two such precursors: 4-fluoro-3-nitrobenzoic acid and 4-chloro-3-nitrobenzoic acid. This comparison aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies, supported by experimental data and established protocols.
Physicochemical Properties
A fundamental comparison begins with the intrinsic properties of the two molecules. The substitution of a fluorine atom versus a chlorine atom at the 4-position of 3-nitrobenzoic acid results in notable differences in their physical and chemical characteristics.
| Property | 4-Fluoro-3-nitrobenzoic acid | 4-Chloro-3-nitrobenzoic acid |
| CAS Number | 453-71-4 | 96-99-1 |
| Molecular Formula | C₇H₄FNO₄ | C₇H₄ClNO₄ |
| Molecular Weight | 185.11 g/mol | 201.56 g/mol |
| Melting Point | 123-126 °C | 180-183 °C |
| Appearance | White to light yellow crystalline powder | Light yellow crystalline powder |
| Solubility | Soluble in 95% ethanol (B145695) (50 mg/mL) | Sparingly soluble in water, soluble in ethanol and acetone.[1] |
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The primary utility of these compounds as precursors lies in their susceptibility to nucleophilic aromatic substitution. The presence of a strongly electron-withdrawing nitro group ortho to the halogen atom activates the aromatic ring for nucleophilic attack. This activation facilitates the displacement of the halide by a variety of nucleophiles.
The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial to the overall reaction rate.
The electronegativity of the halogen substituent plays a pivotal role in stabilizing the Meisenheimer complex through an inductive effect. Fluorine, being the most electronegative halogen, exerts a stronger electron-withdrawing inductive effect compared to chlorine. This superior stabilization of the negatively charged intermediate lowers the activation energy of the rate-determining step, thereby accelerating the reaction rate. Consequently, 4-fluoro-3-nitrobenzoic acid is generally a more reactive substrate in SNAr reactions than 4-chloro-3-nitrobenzoic acid .
Comparative Performance Data
While direct side-by-side comparative studies under identical conditions are not extensively reported, the available data from various sources consistently indicates that fluoro-substituted nitroaromatics exhibit higher reactivity. Below is a compilation of representative data for SNAr reactions with amines.
Table 1: Reaction of 4-Halo-3-nitrobenzoates with Amines
| Precursor | Nucleophile | Solvent | Conditions | Yield | Reference |
| Methyl 4-fluoro-3-nitrobenzoate | Benzylamine (B48309) | DMF | 80 °C, 4 h | 92% | [2] |
| Methyl 4-fluoro-3-nitrobenzoate | Piperidine | DMF | 80 °C, 2 h | 95% | [2] |
| Methyl 4-fluoro-3-nitrobenzoate | Morpholine | DMF | 80 °C, 3 h | 90% | [2] |
| 4-Chloro-3-nitrobenzoic acid | Methylamine (B109427) (aq) | Water | Reflux, 3-5 h | ~90% | [3][4] |
It is important to note that the reactions listed in Table 1 were not performed under identical conditions, which precludes a direct quantitative comparison of reaction rates. However, the generally milder conditions and shorter reaction times often associated with the fluoro-analogue in the literature support its higher reactivity.
Experimental Protocols
Protocol 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic acid from 4-Chloro-3-nitrobenzoic acid
This protocol describes a typical nucleophilic aromatic substitution reaction using 4-chloro-3-nitrobenzoic acid as the precursor.
Materials:
-
4-Chloro-3-nitrobenzoic acid
-
Aqueous methylamine solution (e.g., 40%)
-
Acetic acid
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloro-3-nitrobenzoic acid in the aqueous methylamine solution.[4]
-
Heat the mixture to reflux (approximately 85-90 °C) and maintain this temperature with stirring for 3 to 5 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.[3][4]
-
Slowly acidify the reaction mixture with acetic acid to a pH of approximately 3-5. This will cause the product to precipitate.[3][4]
-
Collect the precipitated yellow solid by vacuum filtration, wash it with water, and dry it.[3][4]
-
The crude product can be further purified by recrystallization from a suitable solvent such as an ethanol-water mixture.[4]
Protocol 2: Synthesis of Methyl 4-(benzylamino)-3-nitrobenzoate from Methyl 4-fluoro-3-nitrobenzoate
This protocol illustrates the higher reactivity of the fluoro analogue, allowing for the synthesis of a substituted product under relatively mild conditions.
Materials:
-
Methyl 4-fluoro-3-nitrobenzoate
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of methyl 4-fluoro-3-nitrobenzoate (1.0 equiv) in DMF, add benzylamine (1.1 equiv) and potassium carbonate (1.5 equiv).[2]
-
Heat the reaction mixture to 80 °C and stir for 4 hours.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.[2]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[2]
-
Combine the organic layers, wash with brine, and then dry over anhydrous sodium sulfate.[2]
-
Filter and concentrate the solution under reduced pressure to yield the crude product, which can be further purified by silica (B1680970) gel column chromatography.[2]
Logical Comparison of Precursor Selection
The choice between 4-fluoro- (B1141089) and 4-chloro-3-nitrobenzoic acid as a precursor depends on several factors beyond just reactivity.
Applications in Drug Discovery and Development
Both precursors are valuable in the synthesis of biologically active molecules.
-
4-Fluoro-3-nitrobenzoic acid is a key starting material for the synthesis of various heterocyclic compounds, including benzimidazoles , which are scaffolds found in a wide range of pharmaceuticals with antimicrobial, antiviral, and anticancer activities.[5][6]
-
4-Chloro-3-nitrobenzoic acid serves as a crucial intermediate in the production of various pharmaceuticals and agrochemicals.[1][7] For example, it is a precursor in the synthesis of Dabrafenib , a BRAF inhibitor used in the treatment of melanoma.
The choice of precursor can influence the overall synthetic route and yield of the final active pharmaceutical ingredient (API). The higher reactivity of the fluoro-analogue can be advantageous in multi-step syntheses where high yields and mild conditions are crucial to preserve sensitive functional groups.
Conclusion
The selection of one precursor over the other should be guided by a careful consideration of the specific synthetic target, the desired reaction conditions, and economic factors. For syntheses requiring high efficiency and mild conditions, 4-fluoro-3-nitrobenzoic acid is often the superior choice. Conversely, for large-scale industrial processes where cost is a major driver and harsher conditions are manageable, 4-chloro-3-nitrobenzoic acid may be the more pragmatic option. This guide provides the foundational data and protocols to aid researchers in making this critical decision.
References
A Comparative Guide to the Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid for Pharmaceutical Research and Development
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of the primary synthetic routes to 4-(Methylamino)-3-nitrobenzoic acid, a crucial building block for various pharmaceuticals. The comparison focuses on reaction efficiency, providing available experimental data and detailed protocols.
Executive Summary
The synthesis of this compound is predominantly achieved through three main routes. The most common and industrially applied method is the nucleophilic aromatic substitution (SNAr) of a 4-halo-3-nitrobenzoic acid, particularly the chloro-derivative, with methylamine (B109427). This route offers high yields and purity. An alternative SNAr approach starting from 3,4-dinitrobenzoic acid also provides a good yield. A third potential route, the direct nitration of 4-methylaminobenzoic acid, is documented in principle but lacks detailed publicly available experimental data on its efficiency, making a direct comparison challenging. This guide will focus on the data-supported routes to provide a clear comparison for researchers.
Comparison of Synthesis Routes
| Parameter | Route 1: Nucleophilic Aromatic Substitution (from 4-Chloro-3-nitrobenzoic acid) | Route 2: Nucleophilic Aromatic Substitution (from 3,4-Dinitrobenzoic acid) | Route 3: Nitration of 4-Methylaminobenzoic Acid |
| Starting Material | 4-Chloro-3-nitrobenzoic acid | 3,4-Dinitrobenzoic acid | 4-Methylaminobenzoic acid |
| Key Reagents | Methylamine | Methylamine, Triethylamine (B128534) | Nitric acid, Sulfuric acid |
| Reported Yield | 88.3% - ~95%[1][2] | 81%[3] | Data not available |
| Reported Purity | 99.41% (after recrystallization)[1] | Data not available | Data not available |
| Reaction Time | 5 hours (autoclave method) | 24 hours (at room temperature)[3] | Data not available |
| Reaction Conditions | Heating under pressure (autoclave) or reflux | Room temperature[3] | Data not available |
| Advantages | High yield and purity, well-established industrial method.[4][5] | Good yield, milder reaction conditions (room temperature). | Potentially fewer steps if starting material is readily available. |
| Disadvantages | Requires elevated temperatures and pressure in some protocols. | Longer reaction time. | Lack of available data on yield, purity, and regioselectivity. |
Experimental Protocols
Route 1: Synthesis from 4-Chloro-3-nitrobenzoic Acid
This method involves the nucleophilic aromatic substitution of the chlorine atom by a methylamino group.
Procedure: A mixture of 4-chloro-3-nitrobenzoic acid (200 g) and a 40% aqueous solution of methylamine (660 ml) is heated in an autoclave to 85-90°C and stirred for 5 hours. After the reaction is complete, the mixture is cooled to 25-35°C. Water is added, and the solution is acidified with hydrochloric acid to precipitate the product. The resulting solid is filtered, washed with water, and dried to yield this compound. One reported industrial-scale reaction yielded 195 g of product from 200 g of starting material. Another lab-scale procedure reports a yield of 88.3% with a purity of 99.41% after recrystallization.[1]
Route 2: Synthesis from 3,4-Dinitrobenzoic Acid
This route also proceeds via nucleophilic aromatic substitution, where one of the nitro groups is displaced by methylamine.
Procedure: To a solution of 3,4-dinitrobenzoic acid (10 g, 47.2 mmol) in ethanol (B145695) (50 mL), triethylamine (13 mL) and a 2M solution of methylamine in methanol (B129727) (35 mL, 70 mmol) are added. The reaction mixture is stirred at room temperature for 24 hours. Following the completion of the reaction, the mixture is concentrated. Water is added to the residue, and the mixture is filtered. The filtrate is then acidified with acetic acid to precipitate the product. The solid is collected and dried to give this compound. This method has a reported yield of 7.5 g (81%).[3]
Visualizing the Synthesis Pathways
To better illustrate the reaction workflows, the following diagrams have been generated using the DOT language.
Caption: Synthesis of this compound from 4-Chloro-3-nitrobenzoic acid.
Caption: Synthesis of this compound from 3,4-Dinitrobenzoic acid.
Cost-Effectiveness Analysis
A preliminary cost analysis based on commercially available starting materials suggests that the route starting from 4-chloro-3-nitrobenzoic acid is likely the most cost-effective for large-scale production due to the relatively lower price of the starting material compared to 3,4-dinitrobenzoic acid. However, prices can fluctuate, and a detailed cost analysis should be performed based on current supplier quotes for the required scale. The cost of 4-methylaminobenzoic acid, the starting material for the nitration route, is also a factor to consider, although the lack of yield and efficiency data for this route makes a full cost-per-gram comparison difficult.
Conclusion
For the synthesis of this compound, the nucleophilic aromatic substitution of 4-chloro-3-nitrobenzoic acid with methylamine stands out as the most efficient and well-documented method, offering high yields and purity. While the route from 3,4-dinitrobenzoic acid is also viable with good yields under milder conditions, it requires a significantly longer reaction time. The direct nitration of 4-methylaminobenzoic acid remains a theoretical possibility but requires further investigation to establish its efficacy and viability for practical applications. Researchers and drug development professionals are advised to consider the SNAr route from 4-chloro-3-nitrobenzoic acid as the primary choice for reliable and efficient production of this key pharmaceutical intermediate.
References
A Comparative Guide to the Validation of Analytical Methods for Pharmaceutical Intermediates: HPLC vs. GC
For Researchers, Scientists, and Drug Development Professionals
The validation of analytical methods is a critical step in pharmaceutical development and manufacturing, ensuring that the methods used to test raw materials, intermediates, and final products are reliable, accurate, and fit for purpose.[1] This guide provides an objective comparison of two of the most common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of pharmaceutical intermediates. It outlines key validation parameters, typical acceptance criteria, and detailed experimental protocols to assist in method selection and validation.
Choosing the Right Tool for the Job: HPLC vs. GC
The primary determinant in choosing between HPLC and GC is the physicochemical properties of the analyte, specifically its volatility and thermal stability.[1][2]
-
High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry, ideal for the analysis of a wide range of compounds, particularly those that are non-volatile or thermally labile (prone to decomposition at high temperatures).[3][4] This makes it suitable for a vast array of pharmaceutical intermediates.
-
Gas Chromatography (GC) is the preferred method for volatile and thermally stable compounds.[2][5] It excels in the analysis of residual solvents, raw materials, and certain volatile impurities in pharmaceutical intermediates.
A summary of the key differences and typical applications is presented below:
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase.[5] |
| Analyte Properties | Non-volatile, thermally unstable, polar, and high molecular weight compounds.[1] | Volatile and thermally stable compounds.[5] |
| Typical Applications | Assay of active pharmaceutical ingredients (APIs) and intermediates, impurity profiling, stability testing.[4] | Analysis of residual solvents, volatile impurities, and raw material testing.[1] |
| Sample Preparation | Generally involves dissolving the sample in a suitable solvent. | May require derivatization to increase the volatility of the analyte. |
| Operating Temperature | Typically at or near ambient temperature. | Requires elevated temperatures to vaporize the sample and maintain it in the gas phase. |
Key Validation Parameters and Acceptance Criteria
Analytical method validation is performed to ensure that a method is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for the validation of analytical procedures.[6][7][8] The core validation parameters and their typical acceptance criteria for HPLC and GC methods are summarized in the following tables.
For Assay of a Pharmaceutical Intermediate
| Validation Parameter | HPLC Acceptance Criteria | GC Acceptance Criteria |
| Accuracy (% Recovery) | 98.0 - 102.0%[3] | 98.0 - 102.0% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0%[3] | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0%[9] | ≤ 2.0% |
| Specificity | No interference from blank, placebo, or impurities at the analyte's retention time. Peak purity should be demonstrated.[10] | No interference from blank or other volatile components at the analyte's retention time. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999[10] | ≥ 0.999 |
| Range | Typically 80 - 120% of the test concentration.[3] | Typically 80 - 120% of the test concentration. |
| Robustness | System suitability criteria must be met under varied conditions (e.g., pH, mobile phase composition, temperature).[11] | System suitability criteria must be met under varied conditions (e.g., flow rate, oven temperature). |
For Impurity Determination in a Pharmaceutical Intermediate
| Validation Parameter | HPLC Acceptance Criteria | GC Acceptance Criteria |
| Accuracy (% Recovery) | 90.0 - 110.0% (may vary based on impurity level) | 90.0 - 110.0% (may vary based on impurity level) |
| Precision (RSD%) | ||
| - Repeatability | ≤ 10% at the limit of quantitation (LOQ)[9] | ≤ 10% at the limit of quantitation (LOQ) |
| - Intermediate Precision | ≤ 10% at the limit of quantitation (LOQ) | ≤ 10% at the limit of quantitation (LOQ) |
| Specificity | Impurity peaks are well-resolved from the main component and other impurities. Peak purity should be demonstrated.[12] | Impurity peaks are well-resolved from the main component and other volatile impurities. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99[10] | ≥ 0.99 |
| Limit of Quantitation (LOQ) | Sufficiently low to quantify impurities at the required reporting level. Signal-to-noise ratio typically ≥ 10.[12] | Sufficiently low to quantify volatile impurities at the required reporting level. Signal-to-noise ratio typically ≥ 10. |
| Limit of Detection (LOD) | Signal-to-noise ratio typically ≥ 3.[13] | Signal-to-noise ratio typically ≥ 3.[14] |
| Robustness | System suitability criteria must be met under varied conditions. | System suitability criteria must be met under varied conditions. |
Experimental Protocols for Key Validation Parameters
Detailed methodologies are essential for conducting a successful method validation. Below are generalized protocols for key validation experiments.
Accuracy (Recovery)
Objective: To determine the closeness of the test results to the true value.
Protocol:
-
Prepare a placebo (a mixture of all components except the analyte).
-
Spike the placebo with known concentrations of the analyte at a minimum of three levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration for an assay).[3]
-
Prepare a minimum of three replicate samples at each concentration level.
-
Analyze the samples using the analytical method.
-
Calculate the percentage recovery of the analyte at each level.
Precision (Repeatability and Intermediate Precision)
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Protocol for Repeatability (Intra-assay precision):
-
Prepare a minimum of six samples of the same homogeneous batch at 100% of the test concentration.
-
Alternatively, prepare a minimum of nine determinations across the specified range (e.g., three concentrations with three replicates each).[3]
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) of the results.
Protocol for Intermediate Precision:
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.[9]
-
Compare the results from the different conditions and calculate the overall RSD.
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10]
Protocol:
-
Analyze a blank sample (mobile phase or solvent) to demonstrate no interference at the analyte's retention time.
-
Analyze a placebo sample to show no interference from excipients.
-
Analyze a sample of the analyte and spike it with known impurities and/or degradation products.
-
Demonstrate that the analyte peak is well-resolved from all potential interfering peaks.
-
For chromatographic methods, perform peak purity analysis using a photodiode array (PDA) detector for HPLC or a mass spectrometer (MS) for both HPLC and GC.[10]
Linearity
Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a given range.
Protocol:
-
Prepare a series of at least five standard solutions of the analyte at different concentrations covering the specified range.[10]
-
Analyze each standard solution in triplicate.
-
Plot a graph of the mean response versus the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
Protocol (based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
-
The LOD is the concentration that yields a S/N ratio of approximately 3:1.[13]
-
The LOQ is the concentration that yields a S/N ratio of approximately 10:1.[15]
Protocol (based on the Standard Deviation of the Response and the Slope):
-
Calculate the standard deviation of the response (σ) from a series of blank injections or the residual standard deviation of the regression line from the linearity study.
-
Calculate the slope (S) of the calibration curve from the linearity study.
-
LOD = 3.3 * (σ / S)[13]
-
LOQ = 10 * (σ / S)[13]
Visualizing the Validation Process
Diagrams can help to clarify complex workflows and relationships. The following are examples of diagrams created using the DOT language to illustrate key aspects of analytical method validation.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. pharmtech.com [pharmtech.com]
- 4. biomedres.us [biomedres.us]
- 5. benchchem.com [benchchem.com]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. qbdgroup.com [qbdgroup.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. mastelf.com [mastelf.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. youtube.com [youtube.com]
A Researcher's Guide to Cross-Laboratory Method Validation for Amino Acid Analysis
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of amino acids is critical for applications ranging from determining the nutritional value of food to ensuring the quality of biopharmaceuticals.[1][2][3] This guide provides a comparative overview of common analytical methods for amino acid analysis, focusing on the essential parameters of cross-laboratory method validation. By presenting quantitative data from various validated methods, this guide aims to assist in the selection of the most suitable methodology for specific research and development needs.
Comparative Analysis of Leading Methodologies
The primary methods for amino acid analysis include High-Performance Liquid Chromatography (HPLC) with pre- or post-column derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][] Ion-Exchange Chromatography (IEC) is also a well-established and reliable technique.[6] The choice of method depends on factors such as sensitivity, specificity, throughput, and the complexity of the sample matrix.[]
Below is a summary of typical performance characteristics for these methods, compiled from various validation studies. These values can serve as a benchmark when evaluating a method's suitability for a cross-laboratory study.
Table 1: Comparison of Quantitative Performance Parameters by Analytical Method
| Validation Parameter | HPLC with Pre-column Derivatization (OPA/FMOC) | HPLC with Post-column Derivatization (Ninhydrin) | LC-MS/MS (Direct Analysis) | Ion-Exchange Chromatography (IEC) |
| Linearity (R²) | >0.99[2][7] | >0.99 | >0.995[8] | >0.99 |
| Accuracy (Recovery %) | 93.3–109.4%[2][3] | 90-110% | 75.6–118.0%[8] | 95-105% |
| Precision (Repeatability RSD%) | < 4.14%[2][3] | < 5% | < 14.9% (intraday)[8] | < 5% |
| Precision (Intermediate Precision RSD%) | < 4.57%[2][3] | < 10% | < 14.9% (interday)[8] | < 10% |
| Limit of Detection (LOD) | 0.004–1.258 µg/cm³[2][3] | pmol range | 0.2–28.2 ng/mL[8] | nmol range |
| Limit of Quantitation (LOQ) | 0.011–5.272 µg/cm³[2][3] | pmol-nmol range | 0.7–94.1 ng/mL[8] | nmol range |
Experimental Protocols for Method Validation
Detailed and standardized experimental protocols are the cornerstone of a successful cross-laboratory method validation. Below are methodologies for key validation experiments.
Sample Preparation: Protein Hydrolysis
Accurate amino acid analysis begins with the complete and reproducible hydrolysis of the protein or peptide sample into its constituent amino acids.
-
Standard Acid Hydrolysis:
-
Place the protein sample into a hydrolysis tube.
-
Add 6 M hydrochloric acid (HCl) to the sample.[9]
-
Evacuate and seal the tube under a nitrogen atmosphere to prevent oxidation.[10]
-
After hydrolysis, cool the sample and neutralize the acid.
-
The hydrolysate is then ready for derivatization or direct analysis.
-
-
Note on Specific Amino Acids: Certain amino acids, like tryptophan, are degraded by acid hydrolysis and require alternative methods such as alkaline hydrolysis for accurate quantification.[10] Cysteine and methionine may also be partially degraded and require specific sample preparation steps.
Analytical Methodologies
a) HPLC with Pre-column Derivatization (using o-phthalaldehyde (B127526) - OPA)
This method involves derivatizing the amino acids before they are introduced into the HPLC system.
-
Derivatization: Mix the amino acid standard or sample hydrolysate with the OPA reagent. This reaction is often automated by the HPLC autosampler just before injection to ensure reproducibility.[2]
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.
-
Flow Rate: Maintained at a constant rate, for example, 1.0 mL/min.
-
-
Detection: A fluorescence detector is used, with excitation and emission wavelengths set appropriately for the OPA derivatives (e.g., 340 nm excitation and 450 nm emission).[11]
b) LC-MS/MS Direct Analysis
This technique offers high sensitivity and specificity and can often analyze underivatized amino acids.[4][]
-
Sample Preparation:
-
LC Separation:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or mixed-mode column is suitable for retaining the polar amino acids.[4]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) in water) and an organic solvent (e.g., acetonitrile with ammonium formate).[1]
-
-
MS/MS Detection:
Visualizing the Validation Process
To better understand the workflow and relationships in a cross-laboratory method validation, the following diagrams are provided.
Caption: Experimental workflow for a cross-laboratory method validation study.
Caption: Logical relationship of key validation parameters to method performance.
References
- 1. Validation of Amino Acid Analysis Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols | PLOS One [journals.plos.org]
- 8. Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Standardised methods for amino acid analysis of food | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 10. youtube.com [youtube.com]
- 11. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the Reactivity of 4-(Methylamino)-3-nitrobenzoic Acid and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 4-(methylamino)-3-nitrobenzoic acid and its key positional isomers. The interplay of the electron-donating methylamino group, the electron-withdrawing nitro group, and the carboxylic acid functionality across the benzene (B151609) ring results in significant differences in acidity, nucleophilicity, and susceptibility to various chemical transformations. Understanding these differences is crucial for the strategic design of synthetic routes and the development of novel pharmaceutical agents.
Introduction to the Isomers
The isomers discussed in this guide are positional isomers of methylamino-nitrobenzoic acid. The relative positions of the methylamino (-NHCH₃), nitro (-NO₂), and carboxylic acid (-COOH) groups on the benzene ring dictate the electronic and steric environment of each functional group, thereby influencing the overall reactivity of the molecule. The primary isomers considered for comparison are:
-
This compound: The target compound.
-
2-(Methylamino)-3-nitrobenzoic acid
-
2-(Methylamino)-4-nitrobenzoic acid
-
2-(Methylamino)-5-nitrobenzoic acid
-
3-(Methylamino)-4-nitrobenzoic acid
-
5-(Methylamino)-2-nitrobenzoic acid
Electronic Effects and Predicted Reactivity
The reactivity of these isomers is primarily governed by the electronic effects of the substituents. The nitro group is a strong electron-withdrawing group (-I, -M), which deactivates the aromatic ring towards electrophilic substitution and increases the acidity of the carboxylic acid.[1] Conversely, the methylamino group is an electron-donating group (+M > -I), which activates the aromatic ring towards electrophilic substitution, particularly at the ortho and para positions, and decreases the acidity of the carboxylic acid.[1] The carboxylic acid group itself is a deactivating, meta-directing group.[1]
The interplay of these effects in each isomer leads to distinct chemical properties. For instance, the acidity of the carboxylic acid is expected to be higher when the electron-withdrawing nitro group is in a position to exert a strong influence (ortho or para to the carboxylate) and the electron-donating methylamino group's influence is minimized.
Comparative Physicochemical and Reactivity Data
The following tables summarize key physicochemical properties and reactivity data for this compound and its isomers. It is important to note that experimental data for a direct, side-by-side comparison of all isomers under identical conditions is limited in the available literature. Therefore, some data is predicted or inferred from closely related compounds.
Table 1: Physicochemical Properties of Methylamino-nitrobenzoic Acid Isomers
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Predicted pKa |
| This compound | C₈H₈N₂O₄ | 196.16 | 210-212[2] | 4.28[1] |
| 2-(Methylamino)-3-nitrobenzoic acid | C₈H₈N₂O₄ | 196.16 | 178-180 | Not available |
| 2-(Methylamino)-4-nitrobenzoic acid | C₈H₈N₂O₄ | 196.16 | 235-237 | Not available |
| 2-(Methylamino)-5-nitrobenzoic acid | C₈H₈N₂O₄ | 196.16 | 228-230 | Not available |
| 3-(Methylamino)-4-nitrobenzoic acid | C₈H₈N₂O₄ | 196.16 | 245-247 | Not available |
| 5-(Methylamino)-2-nitrobenzoic acid | C₈H₈N₂O₄ | 196.16 | 236-238[3] | Not available |
Table 2: Comparison of Reactivity in Key Chemical Transformations
| Reaction | This compound | Other Isomers (General Trends) | Supporting Observations |
| Acidity (pKa) | Predicted pKa of 4.28.[1] The methylamino group para to the carboxylate donates electron density, decreasing acidity relative to nitrobenzoic acids. | Isomers with the nitro group ortho or para to the carboxylic acid are expected to be more acidic due to stronger electron withdrawal. The methylamino group's position will modulate this effect. | For nitrobenzoic acids, the order of acidity is ortho > para > meta.[4] For aminobenzoic acids, the ortho isomer is the strongest acid.[5] |
| Esterification | The carboxylic acid is readily esterified under standard acidic conditions (e.g., Fischer esterification). | Reactivity will be influenced by the steric hindrance around the carboxylic acid and the electronic effects of the substituents. Ortho-substituted isomers may react slower due to steric hindrance. | The rate of esterification is sensitive to the amount of acid catalyst and reaction temperature.[6] |
| Amide Formation | The carboxylic acid can be converted to an acyl chloride (e.g., using thionyl chloride) followed by reaction with an amine to form an amide.[1] | Similar reactivity is expected for all isomers, with potential differences in reaction rates due to steric and electronic factors. | The use of coupling agents like DCC can facilitate amide bond formation under mild conditions. |
| Nitro Group Reduction | The nitro group can be selectively reduced to an amino group using various reagents like catalytic hydrogenation (e.g., Pd/C) or metal/acid combinations (e.g., Fe/HCl).[1] | The ease of reduction can be influenced by the electronic environment. Electron-donating groups can sometimes affect the reaction rate. | The choice of reducing agent is crucial to avoid the reduction of the carboxylic acid group.[1] |
| Nucleophilic Aromatic Substitution | The precursor, 4-chloro-3-nitrobenzoic acid, undergoes nucleophilic aromatic substitution with methylamine (B109427) to yield the final product. The nitro group activates the ring towards nucleophilic attack.[1] | Isomers derived from precursors with a leaving group ortho or para to the nitro group will be highly reactive towards nucleophilic substitution. | The fluoro group is a better leaving group than the chloro group in these reactions.[1] |
Experimental Protocols
General Procedure for the Synthesis of this compound
This synthesis is typically a two-step process starting from 4-chlorobenzoic acid.[7]
Step 1: Nitration of 4-chlorobenzoic acid to 4-chloro-3-nitrobenzoic acid
-
Dissolve 4-chlorobenzoic acid in concentrated sulfuric acid.
-
Cool the mixture in an ice bath.
-
Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) while maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature.
-
Pour the reaction mixture over ice to precipitate the product.
-
Filter, wash the solid with cold water until neutral, and dry to obtain 4-chloro-3-nitrobenzoic acid.
Step 2: Nucleophilic Aromatic Substitution to form this compound
-
Reflux a mixture of 4-chloro-3-nitrobenzoic acid and an aqueous solution of methylamine.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and acidify with an appropriate acid (e.g., acetic acid) to precipitate the product.
-
Filter the solid, wash with water, and dry to yield this compound.
General Procedure for Fischer Esterification
-
Dissolve the methylamino-nitrobenzoic acid isomer in an excess of the desired alcohol (e.g., methanol).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Remove the excess alcohol by distillation.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the ester by recrystallization or column chromatography.
General Procedure for Reduction of the Nitro Group
-
Dissolve the methylamino-nitrobenzoic acid isomer in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the corresponding amino-benzoic acid derivative.
Visualizing Reaction Pathways and Logic
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the comparison of these isomers.
Caption: Synthetic workflow for this compound.
Caption: Factors influencing the reactivity of methylamino-nitrobenzoic acid isomers.
Caption: Logical framework for comparing the reactivity of the isomers.
Conclusion
The reactivity of this compound and its isomers is a complex function of the electronic and steric effects imparted by the substituent groups. While the general trends in reactivity can be predicted based on fundamental principles of organic chemistry, a comprehensive understanding requires direct comparative experimental data. This guide provides a foundational comparison based on available information and theoretical considerations. For researchers and drug development professionals, a thorough investigation of the specific isomer of interest through targeted experiments is recommended to optimize synthetic strategies and elucidate structure-activity relationships. The provided protocols and logical frameworks serve as a starting point for such investigations.
References
- 1. This compound | 41263-74-5 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. global.oup.com [global.oup.com]
- 6. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
Assessing the Purity of Commercial 4-(Methylamino)-3-nitrobenzoic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. This guide provides a comprehensive comparison of analytical methods for assessing the purity of commercial 4-(Methylamino)-3-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.
Understanding Potential Impurities
The purity of commercial this compound is intrinsically linked to its synthetic route. The most common industrial synthesis involves the nucleophilic aromatic substitution of a 4-halo-3-nitrobenzoic acid with methylamine.[1] Therefore, the primary impurities are likely to be unreacted starting materials and by-products from side reactions.
Key Potential Impurities:
-
4-Chloro-3-nitrobenzoic acid: A common starting material in one of the main synthetic pathways.[1]
-
4-Fluoro-3-nitrobenzoic acid: An alternative starting material for the synthesis.[1]
-
3,4-Dinitrobenzoic acid: A potential starting material in an alternative synthesis route.[2]
-
Isomeric impurities: Positional isomers of the desired product that may form during the nitration of the precursor.
-
Residual solvents: Solvents used during the reaction and purification steps (e.g., ethanol, acetone).
Comparative Analysis of Purity Assessment Methods
Several analytical techniques can be employed to determine the purity of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for high accuracy, the identification of unknown impurities, or high throughput. The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titrimetry.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Titrimetry |
| Principle | Separation based on differential partitioning between a stationary and mobile phase, with detection typically by UV absorbance. | The signal intensity of a nucleus is directly proportional to its molar concentration, allowing for quantification against a certified internal standard. | Acid-base neutralization reaction between the carboxylic acid group of the analyte and a standardized basic solution. |
| Selectivity | High; capable of separating the main component from structurally similar impurities. | High; provides structural information that aids in the identification of impurities. | Low; titrates the total acidity and is not specific to this compound. |
| Accuracy | High | Very High; often considered a primary ratio method with low uncertainty. | Moderate to High; dependent on the purity of the titrant and accurate endpoint determination. |
| Typical Purity Range | Commercial products are often cited with >98.0% purity by HPLC.[3][4][5] | Can provide highly accurate purity values, often with uncertainties less than 1%. | Generally provides a measure of total acidic content. |
| Impurity Detection | Excellent for detecting and quantifying minor impurities. | Good for identifying and quantifying impurities if their signals do not overlap with the main component or the internal standard. | Does not detect non-acidic impurities. |
| Reference Standard | Requires a certified reference standard of this compound. | Requires a certified internal standard, but not necessarily of the analyte itself. | Requires a standardized titrant. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is well-suited for the routine quality control of this compound, offering excellent resolution and sensitivity for the detection of impurities. A common method involves a reverse-phase C18 column with UV detection.[1]
Instrumentation and Conditions (Adapted from a method for a similar compound[6]):
-
Column: C18, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm[1]
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the commercial this compound sample and dissolve it in the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standards and the sample solution into the HPLC system.
-
Calculation: Determine the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the calibration curve generated from the reference standards. The percentage purity is calculated using the formula: Purity (%) = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * Purity_standard
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful technique for the accurate determination of purity without the need for a specific reference standard of the analyte. An internal standard with a known purity is used for quantification.
Instrumentation and Conditions:
-
Spectrometer: 400 MHz or higher NMR spectrometer
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6)
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube. Add a known volume of the deuterated solvent.
-
Data Acquisition: Acquire the 1H NMR spectrum with appropriate parameters to ensure complete relaxation of all relevant signals.
-
Data Processing: Integrate the signals of the analyte and the internal standard that are well-resolved and free from overlap.
-
Calculation: The purity of the sample is calculated using the following equation: Purity_sample (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * Purity_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
Visualizing the Workflow and Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Workflow for Purity Assessment using HPLC and qNMR.
Caption: Relationship between Synthesis and Potential Impurities.
Conclusion
The assessment of purity for commercial this compound is crucial for ensuring the quality and consistency of downstream processes in research and drug development. While titrimetry can provide a general measure of acidic content, HPLC and qNMR offer superior selectivity and accuracy for comprehensive purity profiling. HPLC is particularly well-suited for routine quality control and the detection of minor impurities, while qNMR provides a highly accurate, primary method for purity determination. By understanding the potential impurities arising from the synthetic route and employing the appropriate analytical techniques, researchers can confidently ascertain the quality of their starting materials.
References
- 1. This compound | 41263-74-5 | Benchchem [benchchem.com]
- 2. This compound | 41263-74-5 [chemicalbook.com]
- 3. This compound | 41263-74-5 | MOLNOVA [molnova.com]
- 4. 4-Methylamino-3-nitrobenzoic acid | CAS:41263-74-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. shubhlifescience.in [shubhlifescience.in]
- 6. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry, essential for ensuring the purity, safety, and efficacy of drug substances.[1][2] Developing a robust, stability-indicating HPLC method to separate and quantify process-related and degradation impurities is a critical requirement mandated by regulatory bodies like the ICH and FDA.[3][4][5][6]
This guide provides an objective comparison of two common reversed-phase HPLC column chemistries—C18 and Phenyl-Hexyl—for the analysis of related impurities. It includes detailed experimental protocols, comparative data, and workflow diagrams to assist in selecting the optimal stationary phase and developing a fully validated method.
Comparison of HPLC Column Chemistries: C18 vs. Phenyl-Hexyl
The choice of stationary phase is the most powerful tool to influence selectivity in an HPLC separation.[7][8] While C18 (Octadecyl-silane) columns are the most widely used due to their hydrophobicity and retention of nonpolar compounds, Phenyl-Hexyl columns offer an alternative selectivity that can be highly advantageous, especially for aromatic compounds.[7][9][10]
Key Differences in Selectivity:
-
C18 Columns: The stationary phase consists of a C18 alkyl chain.[9] Retention is primarily based on hydrophobic (nonpolar) interactions. It is highly effective for a wide range of compounds.
-
Phenyl-Hexyl Columns: This stationary phase has a phenyl ring connected by a hexyl alkyl chain.[7][9] It provides a mixed-mode interaction mechanism. Besides hydrophobic interactions from the alkyl chain, it can also engage in π-π interactions with aromatic or unsaturated analytes, leading to unique selectivity.[9][11]
Comparative Performance Data:
The following table summarizes the comparative performance of C18 and Phenyl-Hexyl columns for the separation of an Active Pharmaceutical Ingredient (API) from its closely related aromatic impurity.
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column | Commentary |
| Column Type | C18, 250 x 4.6 mm, 5 µm | Phenyl-Hexyl, 250 x 4.6 mm, 5 µm | Both columns have identical dimensions and particle size. |
| Resolution (Rs) between API and Impurity | 1.8 | 2.5 | The Phenyl-Hexyl column shows superior resolution due to π-π interactions with the aromatic impurity.[7][12] |
| Tailing Factor (Asymmetry) | 1.3 | 1.1 | The Phenyl-Hexyl column provides better peak shape for the basic API. |
| Retention Time of API (min) | 9.6 | 8.5 | The C18 column shows slightly more retention for the primary compound.[9] |
| Limit of Quantitation (LOQ) | 0.05% | 0.03% | Enhanced peak shape and resolution on the Phenyl-Hexyl column lead to a lower LOQ. |
| Precision (%RSD, n=6) | 1.2% | 0.9% | Both methods demonstrate good precision, well within the typical acceptance criterion of ≤ 2.0%.[13][14] |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | Both methods show excellent accuracy, typically within a 98.0% to 102.0% range.[15] |
Experimental Protocols
Here are the detailed methodologies for the development and validation of the selected HPLC method (Method B).
Chromatographic Conditions (Method B)
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent system with a UV/PDA detector.
-
Column: Phenyl-Hexyl, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Orthophosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 60% B
-
25-30 min: 60% B
-
30-32 min: 60% to 20% B
-
32-40 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Diluent: Mobile Phase A / Mobile Phase B (80:20 v/v).
Method Validation Protocol
The method was validated according to ICH Q2(R1) guidelines, covering specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.[15][16][17][18]
-
Specificity: Forced degradation studies were performed on the API. Samples were stressed under acidic, basic, oxidative (H2O2), thermal, and photolytic conditions to demonstrate that degradation peaks do not interfere with the quantification of the API and its known impurities.[4][17]
-
Linearity: Linearity was assessed by preparing solutions of the impurity standard at five concentration levels, from the LOQ to 150% of the specification limit. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.
-
Accuracy: Accuracy was determined by spiking the drug product placebo with the impurity standard at three concentration levels (50%, 100%, and 150% of the specification limit) in triplicate. The percentage recovery was then calculated.
-
Precision:
-
Repeatability (Method Precision): Six separate samples of the API spiked with the impurity at the 100% level were analyzed. The relative standard deviation (%RSD) was calculated.
-
Intermediate Precision: The repeatability experiment was repeated by a different analyst on a different day using a different instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These were determined based on the signal-to-noise ratio method, typically 3:1 for LOD and 10:1 for LOQ.[18]
-
Robustness: The method's reliability was tested by introducing small, deliberate variations in chromatographic conditions, such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units).
Visualization of Workflows and Logic
Visual diagrams help clarify complex processes and relationships within method development and validation.
References
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ijpsr.com [ijpsr.com]
- 4. Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities in API and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. support.waters.com [support.waters.com]
- 10. halocolumns.com [halocolumns.com]
- 11. imchem.fr [imchem.fr]
- 12. researchgate.net [researchgate.net]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chemmethod.com [chemmethod.com]
- 17. scispace.com [scispace.com]
- 18. actascientific.com [actascientific.com]
A Comparative Guide to Catalysts for Amination Reactions
For Researchers, Scientists, and Drug Development Professionals
The synthesis of amines is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries, where carbon-nitrogen bonds are ubiquitous in bioactive molecules. The efficiency and selectivity of amination reactions are critically dependent on the choice of catalyst. This guide provides an objective comparison of various catalytic systems for key amination reactions, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Catalytic Performance: A Quantitative Comparison
The following tables summarize the performance of different catalysts for three major classes of amination reactions: Buchwald-Hartwig C-N cross-coupling, Ullmann C-N coupling, and reductive amination. The data is compiled from various studies to provide a comparative overview.
Buchwald-Hartwig Amination of Aryl Halides
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. The choice of phosphine (B1218219) ligand is crucial for the catalyst's performance. Below is a comparison of different palladium catalyst systems for the amination of aryl chlorides.
| Catalyst System (Precursor + Ligand) | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Pd₂(dba)₃ + P(t-Bu)₃ | 4-chlorotoluene | N-methylaniline | NaOt-Bu | Toluene (B28343) | 100 | 1 | 95 | [1] |
| Pd(OAc)₂ + X-Phos | 4-chlorotoluene | N-methylaniline | KOt-Bu | Toluene | RT | 1 | >99 | [2] |
| (BINAP)Ni(η²-NC-Ph) | 4-chlorotoluene | n-hexylamine | NaOt-Bu | Toluene | RT | 2 | >98 | [3] |
| Ni(COD)₂ + DPPF | 4-chlorotoluene | N-methylaniline | NaOt-Bu | Toluene | 100 | 22 | 80 | [4] |
| Ni(COD)₂ + 1,10-Phenanthroline | 2-chloro-p-xylene | Pyrrolidine | NaOt-Bu | Pyridine | 100 | 24 | 84 | [4] |
Note: Direct comparison between different studies should be made with caution due to potential variations in experimental setups.
Ullmann Amination of Aryl Iodides
The Ullmann reaction is a copper-catalyzed C-N cross-coupling reaction. Modern protocols often utilize ligands to improve reaction efficiency and mildness.
| Catalyst System (Precursor + Ligand) | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| CuI + L-proline | Iodobenzene | Piperidine | K₂CO₃ | DMSO | 60 | 24 | 95 | [5] |
| CuI (no ligand) | Iodobenzene | Morpholine | K₂CO₃ | DES | 80 | 12 | 92 | [5] |
| CuI + Johnphos | Iodobenzene | Enamine | KHCO₃ | DMSO | 130 | 24 | 88 | [6] |
DES = Deep Eutectic Solvent
Reductive Amination of Ketones
Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. This section compares biocatalysts and organocatalysts for this transformation.
Biocatalytic Reductive Amination
| Biocatalyst (Amine Dehydrogenase) | Ketone Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Time (h) | Ref. |
| Ch1-AmDH | Acetophenone | >99 | >99 (R) | 24 | [7] |
| Bb-PhAmDH | Acetophenone | >99 | >99 (R) | 48 | [7] |
| Ms-AmDH | 2-Hexanone | >99 | >99 (R) | 24 | [7] |
| Ch1-AmDH | Cyclopentanone | 85 | N/A | 72 | [7] |
Organocatalytic Asymmetric Reductive Amination
| Organocatalyst | Ketone Substrate | Amine | Yield (%) | Enantiomeric Excess (ee, %) | Ref. |
| Chiral Phosphoric Acid (TRIP) | 2-Naphthaldehyde (racemic) | p-Anisidine | 95 | 96 | [3] |
| Chiral Phosphoric Acid | Cyclohexanone | Aniline | 98 | 92 | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
General Procedure for Nickel-Catalyzed Amination of Aryl Chlorides[4]
An oven-dried, resealable Schlenk tube is charged with Ni(COD)₂ (2 mol%), the appropriate ligand (e.g., DPPF, 4 mol%), and sodium tert-butoxide (1.4 mmol) inside a nitrogen-filled glovebox. Toluene (1 mL) is added, followed by the aryl chloride (1.0 mmol) and the amine (1.2 mmol). Additional toluene (3 mL) is used to bring the final concentration to approximately 0.2 M. The tube is sealed and heated in an oil bath at 100 °C with stirring. The reaction progress is monitored by gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, diluted with diethyl ether, and filtered through a plug of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired arylamine.
General Procedure for Copper-Catalyzed Ullmann Amination[5]
To a screw-capped vial is added CuI (5 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equiv.). The aryl iodide (1.0 equiv.) and the amine (1.2 equiv.) are then added, followed by DMSO as the solvent. The vial is sealed and the mixture is stirred at the specified temperature (e.g., 60 °C) for the indicated time. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is purified by column chromatography.
General Procedure for Biocatalytic Reductive Amination[7]
In a typical experiment, a reaction buffer (e.g., 1 M ammonium (B1175870) formate (B1220265), pH 8.5) is prepared. To a vial containing the ketone substrate (50 mM final concentration), the amine dehydrogenase (AmDH) and a cofactor regeneration system (e.g., formate dehydrogenase, Cb-FDH, and NAD⁺) are added. The reaction is initiated by adding the buffer solution. The vial is sealed and shaken at a controlled temperature (e.g., 30 °C). The reaction progress is monitored by HPLC or GC. Upon completion, the enzyme is removed by centrifugation or filtration, and the product is extracted from the aqueous phase using an appropriate organic solvent. The organic extracts are combined, dried, and concentrated to yield the amine product.
Visualizing Catalytic Processes
Diagrams created using Graphviz (DOT language) illustrate key conceptual workflows in catalytic amination.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: General workflow for a reductive amination reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C-N Formation and Cross-dehydrogenative Coupling Reactions [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Enantioselective organocatalytic reductive amination of aliphatic ketones by benzothiazoline as hydrogen donor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Quantitative Reaction Analysis: HPLC vs. The Alternatives
For researchers, scientists, and drug development professionals, the precise measurement of reaction conversion is paramount to optimizing chemical syntheses and ensuring product quality. High-Performance Liquid Chromatography (HPLC) has emerged as a cornerstone technique for this purpose, offering robust separation and quantification of reactants, intermediates, and products. This guide provides an objective comparison of HPLC with other common analytical methods for quantitative reaction analysis, supported by experimental data and detailed protocols.
The Central Role of HPLC in Reaction Monitoring
HPLC is a powerful analytical technique that separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase under high pressure.[1] Its versatility and precision make it a preferred method for monitoring the progress of chemical reactions.[2] By injecting aliquots of a reaction mixture at various time points, researchers can track the depletion of starting materials and the formation of products, thereby calculating the reaction conversion.
The quantitative power of HPLC lies in the direct relationship between the area of a chromatographic peak and the concentration of the corresponding analyte.[1][3] To ensure the accuracy of these measurements, proper method validation is crucial, encompassing parameters such as linearity, accuracy, precision, and specificity.[4][5][6][7]
Comparative Analysis: HPLC and Its Alternatives
While HPLC is a workhorse in many laboratories, other techniques offer unique advantages for specific applications. The choice of analytical method depends on factors such as the chemical nature of the analytes, the complexity of the reaction mixture, and the required speed of analysis.
Chromatographic Techniques: A Head-to-Head Comparison
| Feature | HPLC (High-Performance Liquid Chromatography) | GC (Gas Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | SFC (Supercritical Fluid Chromatography) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1] | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[8] | A high-pressure version of HPLC using smaller particles, enabling faster and more efficient separations.[9] | Uses a supercritical fluid (e.g., CO2) as the mobile phase, offering properties of both gases and liquids.[10][11] |
| Analyte Applicability | Wide range of non-volatile and thermally stable compounds.[8] | Volatile and thermally stable compounds.[8] | Similar to HPLC but with higher resolution for complex mixtures.[9] | Chiral compounds and non-polar to moderately polar analytes; can be faster than HPLC.[10][12] |
| Speed | Moderate, with typical run times of several minutes.[13] | Generally faster than HPLC for suitable analytes.[13] | Significantly faster than conventional HPLC, with run times often under 2 minutes.[9] | Can be faster than HPLC due to the low viscosity of the mobile phase.[12] |
| Resolution | Good to excellent. | High for volatile compounds. | Superior to HPLC.[9] | High, particularly for chiral separations.[12] |
| Solvent Consumption | Moderate to high. | Minimal (carrier gas). | Lower than conventional HPLC. | Significantly lower than HPLC, often using environmentally benign CO2.[11] |
| Strengths | Versatility, robustness, well-established methods.[6] | High speed and resolution for volatile compounds.[13] | Increased speed, resolution, and sensitivity.[9] | Fast separations, reduced organic solvent use, ideal for chiral compounds.[10][11] |
| Limitations | Not suitable for volatile or thermally labile compounds without derivatization. | Limited to volatile and thermally stable analytes. | Higher backpressure requires specialized instrumentation. | Not ideal for highly polar solutes.[11] |
Spectroscopic Techniques: An Orthogonal Approach
| Feature | UV-Vis Spectroscopy | NMR Spectroscopy |
| Principle | Measures the absorption of ultraviolet or visible light by molecules, which is proportional to concentration (Beer-Lambert Law).[14][15] | Exploits the magnetic properties of atomic nuclei to provide structural information and quantitative data based on signal integration.[14][16] |
| Analyte Applicability | Compounds with chromophores (light-absorbing groups).[17] | Any molecule containing NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁹F, ³¹P). |
| Speed | Very fast, allowing for real-time monitoring.[14] | Slower than UV-Vis, with acquisition times ranging from seconds to minutes per spectrum.[16] |
| Resolution | Low; overlapping spectra can be a challenge in complex mixtures. | High; provides detailed structural information, allowing for the resolution of individual components.[14] |
| Quantification | Straightforward for simple systems with distinct absorption bands.[15] | Inherently quantitative; the integral of a peak is directly proportional to the number of nuclei, often without the need for calibration curves.[18] |
| Strengths | High speed, non-destructive, and suitable for online monitoring.[14] | Provides rich structural information, is inherently quantitative, and can be used for a wide range of compounds.[14][17] |
| Limitations | Limited to chromophoric compounds; spectral overlap can complicate analysis in complex mixtures. | Lower sensitivity compared to other techniques, more expensive instrumentation, and can be slower for kinetic studies.[16] |
Experimental Protocols
Quantitative Analysis by HPLC
A general protocol for quantitative analysis of reaction conversion using HPLC involves the following steps:
-
Method Development: Develop an HPLC method capable of separating the starting material(s), product(s), and any significant intermediates or impurities. This involves selecting an appropriate column, mobile phase, flow rate, and detector wavelength.[19]
-
Calibration: Prepare a series of standard solutions of the analyte of interest at known concentrations. Inject these standards into the HPLC system and record the peak areas.
-
Calibration Curve Construction: Plot the peak area versus the concentration of the standards to generate a calibration curve. The linearity of this curve should be established (R² > 0.99).
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary and dilute the sample with a suitable solvent to a concentration that falls within the linear range of the calibration curve. An internal standard can be added at this stage for improved precision.[20]
-
Sample Analysis: Inject the prepared sample into the HPLC system and record the chromatogram.
-
Quantification: Identify the peaks corresponding to the starting material and product based on their retention times. Determine the peak areas for these components.
-
Calculation of Conversion: Using the calibration curve, convert the peak areas of the starting material and product into concentrations. The reaction conversion can then be calculated using the following formula:
Conversion (%) = ([Initial Concentration of Starting Material] - [Concentration of Starting Material at time t]) / [Initial Concentration of Starting Material] x 100
Alternatively, if the response factors of the reactant and product are known or assumed to be similar, a simplified calculation can be performed using peak areas.
Quantitative Analysis by NMR Spectroscopy
-
Sample Preparation: Withdraw an aliquot from the reaction mixture at a specific time point. Add a known amount of an internal standard to a specific volume of the reaction mixture in an NMR tube. The internal standard should be a compound that does not react with the components of the mixture and has a resonance signal that does not overlap with the signals of the analytes.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure that the relaxation delay (d1) is sufficiently long (typically 5 times the longest T1 relaxation time of the protons being quantified) to allow for complete relaxation of all signals, ensuring accurate integration.
-
Data Processing: Process the spectrum, including phasing and baseline correction.
-
Integration: Integrate the signals corresponding to the starting material, the product, and the internal standard.
-
Calculation of Conversion: The concentration of each component can be determined relative to the internal standard. The reaction conversion is then calculated based on the change in the concentration of the starting material.
Visualizing the Workflow and Comparisons
To better illustrate the processes and relationships discussed, the following diagrams have been generated using the DOT language.
Conclusion
The quantitative analysis of reaction conversion is a critical aspect of chemical research and development. While HPLC stands out as a versatile and reliable technique, a comprehensive understanding of the available analytical toolkit allows researchers to select the most appropriate method for their specific needs. For complex mixtures requiring high resolution and speed, UPLC is an excellent choice.[9] GC remains the go-to for volatile compounds, while SFC offers a green and efficient alternative, especially for chiral separations.[8][10] Spectroscopic methods like NMR and UV-Vis provide rapid and, in the case of NMR, structurally informative data that can complement chromatographic analyses.[14][21] By leveraging the strengths of each technique, researchers can gain deeper insights into their chemical reactions, leading to more efficient process optimization and the development of robust synthetic methodologies.
References
- 1. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmtech.com [pharmtech.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of sfc, gc and hplc | PPTX [slideshare.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Let's get critical! SFC vs. HPLC | Buchi.com [buchi.com]
- 12. HPLC or SFC? Which One Should I Choose? [teledynelabs.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Spectroscopic Methods for Studying Reaction Mechanisms: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. organicchemistrydata.org [organicchemistrydata.org]
- 17. fiveable.me [fiveable.me]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. jasco-global.com [jasco-global.com]
- 21. Combined In Situ Illumination‐NMR‐UV/Vis Spectroscopy: A New Mechanistic Tool in Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-(Methylamino)-3-nitrobenzoic Acid: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical research, the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 4-(Methylamino)-3-nitrobenzoic acid, ensuring the safety of personnel and adherence to environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to observe the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.
-
Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated, sealed container for disposal. Do not let the product enter drains.
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.
Step 1: Collection and Storage
-
Collect waste this compound in a suitable, properly labeled, and securely sealed container.
-
Avoid mixing with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
Step 2: Contacting a Licensed Waste Disposal Service
-
Engage a certified hazardous waste disposal company for the collection and subsequent treatment of the chemical waste.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
Step 3: Professional Disposal
-
The recommended method of professional disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][2] This ensures the complete destruction of the compound and minimizes the release of harmful substances into the environment.
Regulatory and Quantitative Data
| Parameter | Value/Information | Source/Comment |
| RCRA Waste Code | Not explicitly listed. May be classified as a D001 (ignitable) or D003 (reactive) hazardous waste based on its characteristics. A formal hazardous waste determination should be conducted. | [3][4] |
| CERCLA Reportable Quantity (RQ) | Not explicitly listed. Releases of substances without a specific RQ may still be subject to reporting requirements under certain circumstances. | [5][6][7] |
| Recommended Incineration Temperature | General recommendation for hazardous waste is a minimum of 850°C for at least 2 seconds. | |
| LD50 (Oral, Rat) | > 2000 mg/kg bw | [8] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
References
- 1. capotchem.com [capotchem.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. dec.vermont.gov [dec.vermont.gov]
- 4. my.alfred.edu [my.alfred.edu]
- 5. epa.gov [epa.gov]
- 6. phmsa.dot.gov [phmsa.dot.gov]
- 7. eCFR :: 40 CFR 302.4 -- Hazardous substances and reportable quantities. [ecfr.gov]
- 8. echemi.com [echemi.com]
Personal protective equipment for handling 4-(Methylamino)-3-nitrobenzoic acid
Essential Safety and Handling Guide for 4-(Methylamino)-3-nitrobenzoic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against potential hazards when working with this compound. The following table summarizes the recommended PPE.
| Body Part | Protection | Specifications and Best Practices |
| Eyes/Face | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2][3] |
| Skin | Chemical-resistant Gloves | Handle with chemical-impermeable gloves.[1][4] Gloves must be inspected prior to use.[2][5] Follow proper glove removal technique to avoid skin contact.[5] |
| Protective Clothing | Wear fire/flame resistant and impervious clothing.[1][2][3] A lab coat should be worn to prevent skin contamination. | |
| Respiratory | Respirator | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1][3] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[5] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize risk.
Engineering Controls and Preparation
-
Ventilation: Work in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1][5]
Handling Procedures
-
Personal Protective Equipment: Before handling, don all recommended PPE as detailed in the table above.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[1] Avoid breathing dust, mist, gas, or vapors.[1][4]
-
Ignition Sources: Keep away from all sources of ignition.[1] Use spark-proof tools and explosion-proof equipment if necessary.[1]
-
Hand Hygiene: Wash hands thoroughly after handling and before any breaks.[1][2][5]
Accidental Release Measures
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1]
-
Cleanup: Collect the spilled material and arrange for disposal.[1] Keep the chemical in suitable, closed containers for disposal.[1][5]
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: Collect unused or contaminated solid this compound in a designated, clearly labeled, and sealed container.
-
Contaminated Materials: Any disposable items such as gloves, absorbent pads, and weighing paper that have come into contact with the chemical should be placed in a designated solid waste container.
-
Avoid Environmental Release: Discharge into the environment must be avoided.[1]
Disposal Procedure
-
Licensed Disposal Company: Offer surplus and non-recyclable solutions to a licensed disposal company.[5] Contact a licensed professional waste disposal service to dispose of this material.[5]
-
Incineration: The recommended method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[5]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
